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4-Chloro-L-phenylalanine methyl ester Documentation Hub

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  • Product: 4-Chloro-L-phenylalanine methyl ester
  • CAS: 68759-85-3

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Chloro-L-phenylalanine Methyl Ester (HCl Salt vs. Free Base)

Executive Summary This technical guide provides a critical analysis of 4-Chloro-L-phenylalanine methyl ester , specifically contrasting the commercially available Hydrochloride Salt (CAS 14173-40-1) against its Free Base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a critical analysis of 4-Chloro-L-phenylalanine methyl ester , specifically contrasting the commercially available Hydrochloride Salt (CAS 14173-40-1) against its Free Base form.

While the hydrochloride salt is the industry standard for stability and storage, the free base is the reactive species required for nucleophilic applications (e.g., peptide coupling or reductive amination). However, the free base exhibits significant thermodynamic instability, primarily driven by rapid diketopiperazine (DKP) formation.

Key Takeaway: Researchers must treat the free base as a transient intermediate—generated in situ or immediately prior to use—never as a shelf-stable reagent.

Part 1: Physicochemical Characterization

The distinction between the salt and free base is not merely a matter of counterions; it dictates the compound's solubility profile, shelf-life, and reactivity.

Comparative Properties Table
FeatureHydrochloride Salt (Standard)Free Base (Reactive)
CAS Registry 14173-40-1 (Note: Often refers to DL-form; L-form specific CAS varies by vendor)No unique commercial CAS (Transient)
Formula C₁₀H₁₂ClNO₂[1][2] · HClC₁₀H₁₂ClNO₂
Molecular Weight ~250.12 g/mol ~213.66 g/mol
Physical State White Crystalline SolidColorless/Pale Yellow Oil or Low-melting Solid
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, Ether, Chloroform
pH (aq) Acidic (~3.0 - 5.0)Basic (~8.0 - 9.0)
Stability High (Years at -20°C)Low (Hours to Days at RT)
Primary Risk HygroscopicityAuto-cyclization (DKP Formation)
Technical Note on Stereochemistry

CAS 14173-40-1 is frequently associated with the racemic (DL) mixture in major vendor catalogs (e.g., Sigma-Aldrich, Santa Cruz Biotechnology). If your protocol requires strict enantiopurity (L-isomer) for biological activity (e.g., specific TPH inhibition), verify the optical rotation of your lot. The chemical handling principles described below apply identically to both L- and DL-forms.

Part 2: Stability & Degradation Mechanisms

The most critical operational constraint when handling the free base is its tendency to undergo intramolecular aminolysis .

The "Hidden Hazard": Diketopiperazine (DKP) Formation

Unlike the protonated ammonium group in the HCl salt (


), the unprotonated amine (

) in the free base is a potent nucleophile. In the absence of an external electrophile, two molecules of the free base can react with each other (intermolecular) or, more commonly in dipeptides, cyclize.

For the single amino acid ester, the primary degradation pathway involves dimerization followed by cyclization to form cyclo(4-Cl-Phe-4-Cl-Phe) , a stable diketopiperazine derivative. This reaction is irreversible and renders the material useless for further synthesis.

Reaction Pathway Diagram

The following diagram illustrates the divergence between the stable salt, the reactive free base, and the degradation trap (DKP).

DKP_Mechanism Salt HCl Salt (Stable Storage) CAS 14173-40-1 FreeBase Free Base (Reactive Intermediate) Nucleophilic -NH2 Salt->FreeBase Base (DIEA/TEA/NaHCO3) Deprotonation DKP Diketopiperazine (DKP) (Dead-End Byproduct) Cyclic Dimer FreeBase->DKP Time/Heat (Self-Reaction) NO Electrophile Present Peptide Target Peptide/Amide (Desired Product) FreeBase->Peptide + Activated Carboxylic Acid (Coupling Agent)

Figure 1: The free base exists at a bifurcation point. Without immediate reaction with an electrophile (green path), it thermodynamically prefers cyclization (red path).

Part 3: Synthetic Utility & Handling Protocols

Protocol A: Isolation of Free Base (Extractive Workup)

Use this only if you must isolate the free base as a discrete oil.

  • Dissolution: Dissolve 1.0 eq of 4-Cl-Phe-OMe·HCl in a minimal volume of water.

  • Biphasic Setup: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralization: Slowly add Saturated NaHCO₃ (aq) while stirring until the aqueous layer pH reaches ~9.0.

    • Why NaHCO₃? Strong bases (NaOH) can hydrolyze the methyl ester to the free acid (saponification). Mild carbonate prevents this side reaction.

  • Extraction: Separate layers. Extract the aqueous layer 2x with DCM.

  • Drying (Critical): Dry combined organics over anhydrous Na₂SO₄.

    • Validation: The solution should become clear.

  • Concentration: Evaporate solvent in vacuo at < 30°C .

    • Caution: Do not heat. Heat accelerates DKP formation.

  • Immediate Use: Use the resulting oil immediately. Do not store overnight.

Protocol B: In Situ Neutralization (Recommended for Peptide Synthesis)

This is the industry standard for coupling reactions to minimize DKP risk.

  • Dissolution: Dissolve 4-Cl-Phe-OMe·HCl in DMF or NMP.

  • Activation: In a separate vessel, activate your carboxylic acid partner (e.g., Boc-AA-OH) with HATU/HBTU.

  • Addition: Add the activated acid solution to the amine salt.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 - 3.0 eq) last.

    • Mechanism:[3] The base liberates the free amine in the presence of the active ester. The rate of coupling (intermolecular) significantly outcompetes the rate of DKP formation (intramolecular/dimerization) under these conditions.

Part 4: Biological Context (Prodrug Mechanics)[5][6]

Why use the methyl ester (CAS 14173-40-1) instead of the free acid (PCPA)?

  • Blood-Brain Barrier (BBB) Penetration: 4-Chloro-phenylalanine (PCPA) is a potent inhibitor of Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis. However, the free acid is zwitterionic at physiological pH, limiting passive diffusion across the BBB. The Methyl Ester masks the carboxylate negative charge, increasing lipophilicity. Once inside the CNS, intracellular esterases hydrolyze the ester back to the active PCPA acid.

  • Experimental Consistency: Using the HCl salt ensures precise stoichiometry during dosing formulation. Weighing the hygroscopic or oily free base leads to inaccurate dosing in animal models (e.g., 5-HT depletion studies).

Part 5: Workflow Visualization

The following diagram outlines the decision logic for handling this compound in a research setting.

Workflow Start Start: 4-Cl-Phe-OMe·HCl (CAS 14173-40-1) Decision Application Type? Start->Decision Route_Bio In Vivo / Biological Study Decision->Route_Bio Route_Syn Chemical Synthesis Decision->Route_Syn Action_Bio Dissolve in Saline/Buffer (Use as Salt) Route_Bio->Action_Bio Prodrug Form Action_Syn Coupling / Derivatization Route_Syn->Action_Syn Method_Insitu Method A: In Situ Neutralization (Add DIPEA with Electrophile) Action_Syn->Method_Insitu Preferred Method_Extract Method B: Extractive Workup (DCM/NaHCO3 -> Oil) Action_Syn->Method_Extract If necessary Warning CRITICAL: Use Immediately Risk of DKP Method_Extract->Warning

Figure 2: Operational workflow. Note the "Red Route" (Method B) carries the highest stability risk.

References

  • Sigma-Aldrich. 4-Chloro-DL-phenylalanine methyl ester hydrochloride Product Sheet. Accessed Oct 2023.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23619157: 4-Chloro-L-phenylalanine methyl ester hydrochloride. PubChem.[2][4]

  • Goolcharran, C. & Borchardt, R.T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. (Contextual grounding for DKP mechanism).
  • Santa Cruz Biotechnology. 4-Chloro-DL-phenylalanine methyl ester hydrochloride (CAS 14173-40-1).[1][5] [6]

  • MedChemExpress. PCPA methyl ester hydrochloride Datasheet.

Sources

Exploratory

Biological Activity and Pharmacokinetics of Chlorinated Phenylalanine Methyl Esters: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of chlorinated phenylalanine methyl esters, with a primary focus on 4-chloro-L-phenylalanine methyl ester (PCPA-OMe) . These compounds represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of chlorinated phenylalanine methyl esters, with a primary focus on 4-chloro-L-phenylalanine methyl ester (PCPA-OMe) . These compounds represent a critical intersection between synthetic peptide chemistry and neuropharmacology. While the free acid (PCPA/Fenclonine) is a known irreversible inhibitor of tryptophan hydroxylase (TPH), the methyl ester variant serves a dual role: it acts as a lipophilic prodrug capable of superior Blood-Brain Barrier (BBB) penetration and as a specific substrate for the L-type Amino Acid Transporter 1 (LAT1). This guide details their synthesis, transport kinetics, enzymatic bioactivation, and emerging antimicrobial applications.

Chemical Architecture & Pharmacophore Analysis

The biological efficacy of chlorinated phenylalanine methyl esters stems from two specific structural modifications to the native phenylalanine scaffold:

  • Chlorination (para-position): The addition of a chlorine atom at the para position of the phenyl ring increases lipophilicity and steric bulk. This modification mimics the electronic properties of tyrosine but prevents hydroxylation, creating a "dead-end" metabolic substrate.

  • Esterification (Methyl Ester): Masking the carboxylic acid with a methyl group neutralizes the zwitterionic character of the amino acid at physiological pH. This significantly increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers and active transport via specific carriers.

Physicochemical Profile (4-Chloro-L-phenylalanine methyl ester)[1][2][3]
PropertyValueSignificance
Molecular Formula C₁₀H₁₂ClNO₂Core scaffold
Molecular Weight 213.66 g/mol Small molecule, CNS permeable
LogP (Predicted) ~2.1Moderate lipophilicity; ideal for BBB transport
Topological Polar Surface Area 52.3 Ų< 90 Ų threshold for BBB penetration
H-Bond Donors/Acceptors 1 / 3Meets Lipinski's Rule of 5

Synthetic Protocols & Characterization[4][5]

To ensure biological reproducibility, high-purity synthesis is required. The following protocol utilizes a thionyl chloride-mediated esterification, preferred for its high yield and minimal racemization.

Protocol A: Thionyl Chloride Mediated Esterification

Objective: Synthesis of 4-chloro-L-phenylalanine methyl ester hydrochloride.

Reagents:

  • 4-Chloro-L-phenylalanine (CAS: 7424-00-2)

  • Thionyl Chloride (SOCl₂) - Freshly distilled

  • Methanol (Anhydrous)

Workflow:

  • Setup: Chill 100 mL of anhydrous methanol to 0°C in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add thionyl chloride (1.5 eq) dropwise over 20 minutes. Caution: Exothermic reaction releases HCl gas.

  • Addition: Add 4-chloro-L-phenylalanine (1.0 eq) in small portions to the solution.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 65°C for 4 hours. Monitor via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).

  • Isolation: Evaporate solvent in vacuo. Redissolve residue in minimal methanol and precipitate with cold diethyl ether.

  • Purification: Recrystallize from Methanol/Ether to yield white crystalline solid.

Analytical Validation Standards
  • ¹H NMR (400 MHz, D₂O): δ 7.40 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.45 (t, 1H, α-CH), 3.82 (s, 3H, O-CH₃), 3.25 (m, 2H, β-CH₂).

  • Mass Spectrometry (ESI+): m/z calculated for [M+H]⁺ 214.06; found 214.1.

Biological Mechanisms & Signaling Pathways[6]

The biological activity of this compound is defined by a "Transport-Bioactivation-Inhibition" cascade. The ester itself is not the primary inhibitor; it is the delivery vehicle.

Mechanism 1: LAT1 Mediated Transport

The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is highly expressed at the BBB and in rapidly dividing cancer cells.

  • Affinity: The chlorinated aromatic ring increases affinity for the LAT1 hydrophobic pocket compared to native phenylalanine.

  • Kinetics: The methyl ester acts as a competitive substrate, utilizing the Na⁺-independent exchange mechanism to enter the cell in exchange for intracellular Glutamine.

Mechanism 2: Bioactivation & TPH Inhibition

Once intracellular, the methyl ester is hydrolyzed by non-specific cytosolic esterases to release the free acid (PCPA).

  • Target: Tryptophan Hydroxylase (TPH1 in periphery, TPH2 in CNS).[1]

  • Action: The free acid competes with Tryptophan for the enzyme's active site and irreversibly inactivates it, likely through covalent modification or tight-binding kinetics, depleting serotonin (5-HT) levels.

Pathway Visualization

The following diagram illustrates the "Trojan Horse" mechanism where the ester facilitates entry before becoming the active inhibitor.

BioactivityPathway cluster_blood Extracellular / Blood Plasma cluster_membrane Blood-Brain Barrier cluster_brain Intracellular / CNS Neuron PCPA_Ester 4-Cl-Phe-OMe (Prodrug) LAT1 LAT1 Transporter (SLC7A5) PCPA_Ester->LAT1 High Affinity Uptake Esterase Cytosolic Esterases LAT1->Esterase Intracellular Release PCPA_Acid 4-Cl-Phe (Acid) (Active Inhibitor) Esterase->PCPA_Acid Hydrolysis TPH Tryptophan Hydroxylase PCPA_Acid->TPH Irreversible Inhibition Serotonin Serotonin Synthesis TPH->Serotonin Blocks

Figure 1: Pharmacokinetic pathway of 4-Cl-Phe-OMe from systemic circulation to neuronal target inhibition.

Emerging Application: Antimicrobial Activity[4][8][9][10]

Beyond neuropharmacology, recent research highlights the utility of phenylalanine methyl esters as antimicrobial agents.[2] The cationic nature of the hydrochloride salt, combined with the lipophilic chlorinated ring, allows these molecules to interact with bacterial membranes.

Mechanism:

  • Electrostatic Attraction: The protonated amine (

    
    ) binds to negatively charged bacterial cell walls (LPS in Gram-negative, Teichoic acids in Gram-positive).
    
  • Membrane Insertion: The hydrophobic chlorinated phenyl ring inserts into the lipid bilayer.

  • Disruption: This causes depolarization and leakage of intracellular contents.

Data Summary (MIC Values - Representative):

OrganismStrainMIC (µM)Activity Level
S. aureusATCC 29213250 - 500Moderate
E. coliATCC 25922> 1000Low
B. cereusATCC 11778125 - 250High

Note: Methyl esters generally show higher activity against Gram-positive bacteria due to the lack of an outer membrane.

Safety & Handling (SDS Summary)

While valuable tools, these compounds are biologically potent.

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Specific Toxicity: Chronic exposure may lead to serotonin depletion syndrome (insomnia, hyperphagia, irritability).

  • Storage: -20°C, Desiccated. The ester is prone to hydrolysis if exposed to moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23619157, 4-Chloro-L-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

  • Uchino, H., et al. (2002). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1).[3] Molecular Pharmacology. Retrieved from [Link]

  • Jéquier, E., et al. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin.[4][5] Molecular Pharmacology. Retrieved from [Link]

  • Joondan, N., et al. (2014). A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters. Microbiological Research. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of L-Phenylalanine Methyl Ester Ammonium Chloride. Soft Matter Supplementary Information. Retrieved from [Link]

Sources

Foundational

Technical Guide: 4-Chloro-L-phenylalanine Methyl Ester (H-4-Cl-Phe-OMe) as a Tryptophan Hydroxylase Inhibitor

Topic: 4-Chloro-L-phenylalanine methyl ester as a tryptophan hydroxylase inhibitor Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 4-Chloro-L-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-L-phenylalanine methyl ester as a tryptophan hydroxylase inhibitor Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Chloro-L-phenylalanine methyl ester (often abbreviated as PCPA methyl ester or H-4-Cl-Phe-OMe ) is the functionalized derivative of p-chlorophenylalanine (Fenclonine). While the free acid (PCPA) is the classical irreversible inhibitor of tryptophan hydroxylase (TPH), the methyl ester form is frequently preferred in research applications due to its superior physicochemical properties.

This guide details the technical application of 4-Chloro-L-phenylalanine methyl ester for inducing serotonin (5-HT) depletion.[1] Unlike the free acid, which suffers from poor aqueous solubility and limited blood-brain barrier (BBB) transport, the methyl ester hydrochloride salt offers high water solubility and enhanced lipophilicity, facilitating rapid central nervous system (CNS) uptake. Once intracellular, it acts as a prodrug, hydrolyzing to the active PCPA species, which inactivates TPH, the rate-limiting enzyme in serotonin biosynthesis.

Chemical & Physical Properties[2][3]

PropertySpecification
Chemical Name 4-Chloro-L-phenylalanine methyl ester hydrochloride
Synonyms PCPA methyl ester HCl; H-4-Cl-Phe-OMe.HCl
CAS Number 14173-40-1
Molecular Formula C₁₀H₁₂ClNO₂[1][2][3][4][5] · HCl
Molecular Weight 250.12 g/mol
Solubility >50 mg/mL in Water/PBS (vs. <1 mg/mL for PCPA free acid)
Appearance White to off-white crystalline powder
Storage -20°C (Desiccate; stable for >2 years)

Expert Insight: The hydrochloride salt of the methyl ester is critical for preparing high-concentration injectable solutions (e.g., 300 mg/kg doses) without the need for harsh pH adjustments or suspension vehicles (like Tween-80) often required for the free acid.

Mechanism of Action

Prodrug Activation and BBB Transport

The methyl ester moiety masks the carboxylic acid, significantly increasing the compound's lipophilicity. This modification allows the molecule to traverse the endothelial cells of the blood-brain barrier via passive diffusion and L-type amino acid transporters (LAT1).

Upon entering the neuronal cytoplasm, ubiquitous intracellular esterases hydrolyze the methyl ester to yield the free acid, 4-chloro-L-phenylalanine (PCPA) .

TPH Inhibition

The active metabolite, PCPA, targets Tryptophan Hydroxylase (TPH1 in periphery, TPH2 in CNS).

  • Binding: PCPA competes with the substrate L-tryptophan for the active site.

  • Inactivation: Historically characterized as an irreversible or "mechanism-based" inhibitor, PCPA leads to a long-lasting inactivation of the enzyme. Recovery of serotonin levels requires the de novo synthesis of new TPH protein, a process that takes days.

Mechanism_of_Action Systemic Systemic Circulation (Injection Site) PCPA_Est PCPA Methyl Ester (High Solubility) Systemic->PCPA_Est i.p. Injection BBB Blood-Brain Barrier Neuron Serotonergic Neuron (Cytoplasm) BBB->Neuron Crosses BBB Neuron->PCPA_Est PCPA_Est->BBB Transport PCPA_Acid PCPA (Free Acid) (Active Inhibitor) PCPA_Est->PCPA_Acid Intracellular Esterases TPH_Active TPH Enzyme (Active) PCPA_Acid->TPH_Active Binds TPH_Inactive TPH Enzyme (Inactivated) TPH_Active->TPH_Inactive Inactivation FiveHT 5-HT (Serotonin) Synthesis TPH_Active->FiveHT Normal Path TPH_Inactive->FiveHT Blocked Depletion 5-HT Depletion (Behavioral Effects) FiveHT->Depletion Levels Drop >90%

Figure 1: Pharmacokinetic and pharmacodynamic pathway of PCPA methyl ester mediated serotonin depletion.

Synthesis & Preparation

While commercially available, the methyl ester can be synthesized from 4-chloro-L-phenylalanine if specific isotopic labeling or high purity is required.

Protocol: Esterification of 4-Chloro-L-phenylalanine

Objective: Convert 4-chloro-L-phenylalanine to its methyl ester hydrochloride salt.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagents:

    • 4-Chloro-L-phenylalanine (10.0 g, 50 mmol)

    • Anhydrous Methanol (100 mL)

    • Thionyl Chloride (SOCl₂, 4.4 mL, 60 mmol) [Caution: Corrosive]

  • Procedure:

    • Suspend the amino acid in anhydrous methanol at 0°C (ice bath).

    • Add Thionyl Chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

    • Allow the mixture to warm to room temperature, then reflux at 65°C for 4–6 hours. The solution should become clear.

    • Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (Rf ~0.4) should disappear, replaced by the ester (Rf ~0.7).

  • Isolation:

    • Evaporate the solvent in vacuo to yield a white solid.

    • Recrystallize from Methanol/Diethyl Ether to obtain pure 4-Chloro-L-phenylalanine methyl ester hydrochloride.

  • Yield: Typically 90–95%.

Experimental Protocols

In Vivo Serotonin Depletion Model (Rodent)

This protocol is the industry standard for inducing a "serotonin-free" state to study sleep, depression, or aggression.

Rationale: A single dose is insufficient due to the half-life of the enzyme. A 3-day regimen ensures >90% depletion of central 5-HT stores.

Materials:

  • 4-Chloro-L-phenylalanine methyl ester HCl.[1][2][3][6][7]

  • Sterile Saline (0.9% NaCl) or PBS.

  • 0.22 µm Syringe Filter.

Step-by-Step Administration:

  • Formulation: Dissolve the methyl ester in sterile saline to a concentration of 30 mg/mL .

    • Note: Unlike the free acid, no heating or sonication is usually required. The pH will be slightly acidic; buffer with PBS if injection volume is high, but saline is standard.

  • Dosage: Administer 300 mg/kg intraperitoneally (i.p.).

    • Calculation: For a 250g rat, inject 2.5 mL of the 30 mg/mL solution.

  • Regimen: Administer once daily for 3 consecutive days (Day 1, 2, 3).

  • Testing Window: Perform behavioral or biochemical assays on Day 4 (24 hours after the last dose).

  • Validation (HPLC-ECD):

    • Harvest brain tissue (e.g., Raphe nuclei, Striatum).

    • Homogenize in 0.1 M Perchloric acid.

    • Analyze via HPLC with Electrochemical Detection.

    • Success Criteria: 5-HT and 5-HIAA levels should be <10% of control animals.

In Vitro TPH Enzyme Assay

Context: When using the methyl ester in vitro, you must account for the lack of esterases in purified enzyme preparations.

  • Purified Enzyme: Use PCPA (free acid) . The ester is inactive against purified TPH unless pre-hydrolyzed.

  • Cell Culture (PC12, RBL-2H3): Use PCPA methyl ester . Add directly to culture media (100–500 µM). The cells will take up the ester and hydrolyze it intracellularly.

Cell Culture Depletion Protocol:

  • Seed cells (e.g., RBL-2H3 mast cells) at 10⁵ cells/well.

  • Treat with 100 µM PCPA methyl ester for 24–48 hours.

  • Lyse cells and measure 5-HT content via ELISA or HPLC.

Safety & Handling

HazardPrecaution
Toxicity Potent neuroactive agent. Causes profound serotonin depletion.[8] Handle with gloves and mask.
Corrosivity The hydrochloride salt is acidic. Avoid contact with eyes/skin.
Disposal Incinerate as hazardous chemical waste containing nitrogen and chlorine.

Critical Warning: Do not confuse the methyl ester dose with the free acid dose if consulting older literature. While the molar equivalence is similar, the bioavailability of the ester is higher. The 300 mg/kg regimen is robust for the ester form.

References

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin.[9][10] Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516.[9][10]

  • Murray, N. M., et al. (2015). Insomnia caused by serotonin depletion is not reversed by amitriptyline. Journal of Sleep Research, 24(5), 519-526. (Demonstrates use of methyl ester for solubility).

  • Jouvet, M. (1969). Biogenic amines and the states of sleep. Science, 163(3862), 32-41.

  • MedChemExpress. PCPA methyl ester hydrochloride Product Information. (Technical specifications and solubility data).

  • Sigma-Aldrich. 4-Chloro-DL-phenylalanine methyl ester hydrochloride Product Sheet.

Sources

Exploratory

The Pharmacological Depletion of Serotonin: A Technical Guide to Using 4-Chloro-L-phenylalanine Methyl Ester

Executive Summary This technical guide details the application of 4-Chloro-L-phenylalanine methyl ester (4-Cl-Phe-OMe) , specifically its hydrochloride salt, as a pharmacological agent for inducing serotonin (5-HT) deple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 4-Chloro-L-phenylalanine methyl ester (4-Cl-Phe-OMe) , specifically its hydrochloride salt, as a pharmacological agent for inducing serotonin (5-HT) depletion in preclinical models. Unlike neurotoxins (e.g., 5,7-DHT) that destroy serotonergic terminals, 4-Cl-Phe-OMe acts via enzyme inhibition, offering a reversible yet profound depletion profile.

This guide is designed for investigators requiring a robust model of serotonin deficiency to study sleep architecture, aggression, depression, or neuroplasticity. It synthesizes chemical handling, in vivo dosing protocols, and validation metrics.

Mechanistic Principles & Compound Selection

The Methyl Ester Advantage

While p-chlorophenylalanine (PCPA) is the parent inhibitor, the methyl ester hydrochloride form is frequently preferred in acute and sub-chronic parenteral studies.

  • Solubility: The free amino acid (PCPA) has poor solubility at physiological pH (isoelectric point issues), often requiring suspension in gum arabic or drastic pH adjustments that cause local tissue necrosis upon injection. The methyl ester hydrochloride is significantly more water-soluble, allowing for consistent intraperitoneal (i.p.) or oral delivery without complex vehicles.

  • Bioavailability: The ester group enhances lipophilicity, potentially facilitating rapid transport across the blood-brain barrier (BBB). Once intracellular, ubiquitous esterases hydrolyze the compound into the active free acid (PCPA).

Mechanism of Action

The active metabolite acts as a competitive (initially) and irreversible (long-term) inhibitor of Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis.

  • Target: TPH1 (peripheral) and TPH2 (central/neuronal).

  • Outcome: By blocking the hydroxylation of L-Tryptophan to 5-Hydroxytryptophan (5-HTP), the entire downstream synthesis of serotonin is halted.

  • Kinetics: Depletion is not immediate. It requires the turnover of existing vesicular serotonin pools. Maximal depletion typically occurs 24–72 hours post-administration of a loading dose.

Pathway Visualization

The following diagram illustrates the biosynthetic blockade.

SerotoninBlockade Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH1 / TPH2) Trp->TPH HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Hydroxylation AADC Aromatic L-amino acid decarboxylase HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Decarboxylation PCPA 4-Cl-Phe-OMe (Hydrolyzed to PCPA) PCPA->TPH Inhibits

Figure 1: Mechanism of Action. 4-Cl-Phe-OMe inhibits TPH, preventing the conversion of Tryptophan to 5-HTP.

Experimental Protocol: Induction of Depletion

Reagent Preparation

Critical Safety Note: 4-Cl-Phe-OMe is a potent bioactive agent. Handle in a fume hood with PPE.

  • Compound: Obtain 4-Chloro-L-phenylalanine methyl ester hydrochloride (CAS: 14173-40-1).

  • Vehicle: 0.9% Sterile Saline or Phosphate Buffered Saline (PBS), pH 7.4.

  • Solubilization:

    • Dissolve the hydrochloride salt in the vehicle.

    • Expert Tip: If the solution remains cloudy, slight warming (37°C) or brief sonication is permissible. Avoid high heat, which degrades the ester.

    • Prepare fresh daily. Ester hydrolysis can occur spontaneously in aqueous solution over time, altering bioavailability.

Dosing Regimens

Select the regimen based on the required duration of depletion.

ParameterAcute Depletion ProtocolSub-Chronic (Maintenance) Protocol
Objective >85% depletion for <48 hours>60-70% depletion for >5 days
Dose 300 mg/kg100 – 150 mg/kg
Route Intraperitoneal (i.p.)i.p. or Oral (in jelly/chow)
Frequency Once daily for 3 consecutive daysDaily maintenance
Washout Wait 24h after last injection before testingTest during maintenance window
Application Sleep studies, Aggression modelsDepression models, Learning/Memory
The "Sledgehammer" Protocol (Step-by-Step)

For maximum depletion (e.g., to study insomnia or aggressive behavior):

  • Baseline (Day -1): Weigh animals and assess baseline behavior.

  • Induction (Days 1-3): Administer 300 mg/kg 4-Cl-Phe-OMe i.p. at the same time daily (e.g., 09:00).

    • Note: Rotate injection sites to minimize peritoneal irritation.

  • Latency (Day 4): Do not test immediately after the last injection. Allow 24 hours for the clearance of the acute drug load and the depletion of vesicular stores.

  • Testing Window (Day 4-5): Perform behavioral assays. Serotonin levels will be <10-15% of control.

  • Recovery: If animals are kept alive, 5-HT levels begin to recover 7–12 days post-cessation as new TPH enzyme is synthesized.

Validation & Quality Control

Trustworthiness in depletion studies relies on biochemical verification. You cannot assume depletion occurred solely based on behavioral changes.

Biochemical Validation (HPLC-ECD)

The gold standard for verification is High-Performance Liquid Chromatography with Electrochemical Detection.

  • Tissue Sampling: Dissect Prefrontal Cortex (PFC), Striatum, and Hippocampus.

  • Analyte Target: Measure both 5-HT (parent) and 5-HIAA (metabolite).

  • Success Criteria:

    • 5-HT: Should be <20% of control group mean.

    • 5-HIAA: Should be <20% of control group mean.

    • Dopamine/NE: Should remain relatively stable. If Catecholamines drop significantly (>30%), the dose was too high or the specificity was compromised.

Experimental Workflow Logic

The following diagram outlines the logical flow for a validated depletion study.

Workflow Start Study Initiation Acclimation Acclimation (7 Days) Start->Acclimation GroupAssign Randomization (Vehicle vs. 4-Cl-Phe-OMe) Acclimation->GroupAssign Dosing Dosing Phase (300mg/kg i.p. x 3 Days) GroupAssign->Dosing Clearance Clearance Period (24 Hours) Dosing->Clearance Behavior Behavioral Testing (e.g., Forced Swim, Open Field) Clearance->Behavior Sacrifice Tissue Collection (PFC, Hippocampus) Behavior->Sacrifice HPLC HPLC-ECD Analysis (Verify 5-HT < 20%) Sacrifice->HPLC HPLC->Behavior Correlate Data

Figure 2: Validated Experimental Workflow. Note the clearance period is critical for separating acute drug effects from depletion effects.

Troubleshooting & Nuances

"My animals are losing too much weight."

Serotonin is crucial for satiety regulation. 4-Cl-Phe-OMe treated animals may become hyperphagic or, conversely, lose weight due to systemic malaise if the pH of the injection was incorrect.

  • Solution: Monitor weight daily. If weight loss exceeds 15%, provide wet mash or high-calorie gel supplements. Ensure the injection solution is near neutral pH.

"Depletion is inconsistent."
  • Storage: The methyl ester is sensitive to moisture. Store the solid at -20°C with desiccant.

  • Hydrolysis: Do not store the dissolved solution for more than 24 hours.

Specificity Concerns

While 4-Cl-Phe-OMe is selective for TPH, high doses can marginally inhibit tyrosine hydroxylase. Always measure Dopamine (DA) and Norepinephrine (NE) alongside 5-HT to confirm that behavioral effects are serotonergic and not catecholaminergic.

References

  • Miczek, K. A., et al. (1975).[1] "Para-chlorophenylalanine, serotonin and killing behavior."[1] Pharmacology Biochemistry and Behavior, 3(3), 355-361.[1]

  • Kawakami, F., et al. (1994).[2] "Serotonin depletion by p-chlorophenylalanine decreases VIP mRNA in the suprachiasmatic nucleus."[2] Neuroscience Letters, 174(1), 81-84.[2]

  • Minabe, Y., et al. (1996).[3] "The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats."[3] Synapse, 22(1), 46-53.

  • Cayman Chemical. (n.d.). "p-chloro Phenylalanine Product Information." Cayman Chemical Product Datasheet.

  • MedChemExpress. (n.d.). "PCPA methyl ester hydrochloride."[4] MedChemExpress Product Datasheet.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Chloro-L-phenylalanine Methyl Ester

Executive Summary In the landscape of modern drug discovery, non-proteinogenic halogenated amino acids serve as critical structural motifs for enhancing the pharmacokinetic and pharmacodynamic profiles of small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, non-proteinogenic halogenated amino acids serve as critical structural motifs for enhancing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 4-Chloro-L-phenylalanine methyl ester is a highly versatile chiral building block utilized extensively in the synthesis of peptidomimetics, targeted enzyme inhibitors, and asymmetric catalysts.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an authoritative breakdown of this compound's physicochemical properties, stoichiometric considerations, and field-proven synthetic methodologies.

Physicochemical Profiling & Structural Dynamics

A frequent point of failure in early-stage synthesis is the stoichiometric mismanagement of amino acid derivatives due to confusion between their free base and salt forms. 4-Chloro-L-phenylalanine methyl ester is predominantly commercialized and handled as a hydrochloride salt to prevent auto-aminolysis (diketopiperazine formation) and to ensure long-term shelf stability.

Failure to account for the hydrochloride mass during equivalent calculations results in a ~15% deficit in the amine reactant, leading to incomplete coupling reactions and complex purification profiles.

Table 1: Fundamental Physicochemical Properties
PropertyFree BaseHydrochloride Salt
Molecular Formula C₁₀H₁₂ClNO₂[1]C₁₀H₁₃Cl₂NO₂ (or C₁₀H₁₂ClNO₂·HCl)[2]
Molecular Weight 213.66 g/mol [1]250.12 g/mol [2]
CAS Number 68759-85-3[1]60594-65-2[2]
SMILES COC(=O)Cl)N[1]N=O)CC1=CC=C(C=C1)Cl.[H]Cl[2]
Physical State Viscous oil / Low-melting solidFree-flowing crystalline powder

Pharmacokinetic Predictors & Structural Causality

The specific structural modifications of this compound—namely the methyl esterification of the C-terminus and the para-chloro substitution on the phenyl ring—are not merely synthetic conveniences; they are strategic pharmacological design choices.

  • Methyl Esterification: Eliminates the zwitterionic character of the native amino acid, dramatically increasing solubility in aprotic organic solvents (e.g., DMF, DCM) required for solid-phase or solution-phase peptide synthesis. In biological systems, methyl esters often act as transient prodrug moieties that enhance cellular penetration before being hydrolyzed by intracellular esterases.

  • Para-Chloro Substitution: The chlorine atom serves as a bioisostere that sterically and electronically blocks the para-position of the phenyl ring. This provides a "metabolic shield" against rapid para-hydroxylation by hepatic CYP450 enzymes, thereby extending the biological half-life of the resulting drug candidate.

Table 2: Computational Chemistry & ADME Predictors
DescriptorValuePharmacological Implication
Topological Polar Surface Area (TPSA) 52.32 Ų[2]Excellent membrane permeability; highly suitable for targeting intracellular protein-protein interactions.
LogP (Octanol/Water) ~1.80[2]Optimal lipophilicity for oral bioavailability and hydrophobic pocket binding.
Hydrogen Bond Donors 1 (Free base)[2]Minimal desolvation penalty during receptor binding.
Hydrogen Bond Acceptors 3[2]Facilitates highly specific, directional interactions within target active sites.

Self-Validating Synthetic Methodology: Amide Coupling Protocol

The following methodology outlines the N-terminal coupling of 4-chloro-L-phenylalanine methyl ester hydrochloride with an N-Boc protected amino acid (e.g., N-Boc-L-proline). This specific transformation is a foundational step in synthesizing human chitinase inhibitors[3].

Step-by-Step Workflow
  • Step 1: Free-Basing and Solubilization

    • Action: Suspend 4-chloro-L-phenylalanine methyl ester hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM). Add Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 0°C[3].

    • Causality: The amine must be deprotonated to act as a potent nucleophile. The excess base neutralizes the HCl salt and any acidic byproducts generated by the coupling reagent.

    • Self-Validation Checkpoint: Spot the reaction mixture onto moistened pH paper. A pH of 8–9 confirms complete free-basing. If the pH is <7, the amine remains protonated, and the subsequent coupling will stall.

  • Step 2: Activation and Coupling

    • Action: In a separate flask, activate the carboxylic acid partner (1.1 equiv) using HATU (1.1 equiv) for 10 minutes, then transfer this mixture to the free-based amine solution. Stir at room temperature for 2–4 hours.

    • Causality: Pre-activation with HATU generates a highly reactive O-At ester intermediate, preventing the coupling reagent from reacting directly with the amine (which can form dead-end guanidinium byproducts).

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The coupling is deemed complete when the mass peak corresponding to the free amine (m/z 214.2 [M+H]⁺)[4] is completely consumed.

  • Step 3: Quenching and Extraction

    • Action: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The 1M HCl wash selectively removes unreacted amine and Et₃N. The NaHCO₃ wash neutralizes and removes unreacted carboxylic acid and acidic coupling byproducts (e.g., HOAt).

    • Self-Validation Checkpoint: TLC of the organic layer should reveal a single major product spot with a higher R_f value than the highly polar starting materials, confirming successful product isolation.

Mechanistic Applications in Target-Based Drug Discovery

4-Chloro-L-phenylalanine methyl ester is a critical precursor in the development of therapies targeting Th2-driven inflammation and tissue remodeling. Specifically, it is utilized to synthesize high-affinity inhibitors for Acidic Mammalian Chitinase (AMCase) [3] and the chitinase-like protein YKL-40 [4].

In asthmatic and fibrotic pathologies, IL-13 stimulates the overexpression of AMCase in airway epithelial cells, driving pathological inflammation. Drugs derived from 4-chloro-L-phenylalanine methyl ester act as competitive inhibitors, binding to the active site of AMCase and halting this inflammatory cascade.

AMCase_Pathway IL13 IL-13 Cytokine Release Epithelial Airway Epithelial Cells IL13->Epithelial Stimulates AMCase AMCase Enzyme Upregulation Epithelial->AMCase Induces Expression Inflammation Th2-Driven Inflammation AMCase->Inflammation Pathological Cleavage Complex Enzyme-Inhibitor Complex AMCase->Complex Blocked Activity Drug 4-Cl-Phe-OMe Derived Inhibitor Drug->Complex Competitive Binding Resolution Inflammation Resolution Complex->Resolution Therapeutic Effect

Workflow of AMCase induction via IL-13 and inhibition by 4-Cl-Phe-OMe derivatives.

References

  • National Center for Biotechnology Information (NIH). "4-Chloro-L-phenylalanine methyl ester | C10H12ClNO2 | CID 827424 - PubChem." PubChem Database. Available at:[Link]

  • M. J. Mazur et al. "Substituted amino triazoles useful as human chitinase inhibitors." U.S. Patent 9,944,624 B2, issued April 17, 2018.
  • J. D. Kowalski et al. "Ykl-40 inhibitors and their therapeutic applications." U.S. Patent Application Publication 2023/0278996 A1, published September 7, 2023.

Sources

Exploratory

Synthesis Pathways for 4-Substituted Phenylalanine Methyl Esters: A Technical Guide

Executive Summary 4-Substituted phenylalanine methyl esters are critical pharmacophores in peptidomimetics, serving as precursors for HIV protease inhibitors, integrin antagonists, and diverse CNS-active agents.[1] Their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Substituted phenylalanine methyl esters are critical pharmacophores in peptidomimetics, serving as precursors for HIV protease inhibitors, integrin antagonists, and diverse CNS-active agents.[1] Their synthesis presents a unique bifurcation in strategy: functionalization of the core amino acid versus de novo construction of the chiral center .

This guide details three distinct, field-validated pathways to access these scaffolds. Selection depends entirely on the commercial availability of the starting material and the nature of the 4-position substituent (


).
PathwayStrategyBest ForKey Constraint
1. Direct Esterification Acid-catalyzed esterification of commercially available 4-R-Phe-OH.[1]Scale-up of stable precursors (e.g., ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

= -NO

, -F, -Cl).
Requires pre-existing chiral amino acid.[1]
2. Modular Cross-Coupling Pd-catalyzed modification of 4-Iodo-Phe-OMe.[1]Library generation; introducing complex aryl/heteroaryl groups.[1]Cost of Pd catalysts; purification of metal residues.[1]
3. Asymmetric De Novo Phase-Transfer Catalyzed (PTC) alkylation of glycine Schiff bases.[1]Non-natural derivatives where the amino acid is unavailable.[1]Requires strict control of enantioselectivity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).

Pathway 1: Direct Esterification (The Classical Approach)[1]

For commercially available analogs (e.g., 4-nitro, 4-fluoro-L-phenylalanine), direct esterification using thionyl chloride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) in methanol is the industry standard. Unlike Fischer esterification with gaseous HCl, this method generates anhydrous HCl in situ and drives the reaction via the formation of a reactive acyl chloride/sulfinyl intermediate.
Mechanism & Expert Insight

The reaction proceeds through the activation of the carboxylic acid by thionyl chloride.

  • Critical Insight: The addition of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to methanol is highly exothermic. The temperature must be controlled (
    
    
    
    C) during addition to prevent the formation of alkyl chlorides or degradation of the amino acid side chain.
  • Self-Validation: The evolution of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and HCl gas serves as a visual indicator of reaction progress. Cessation of gas evolution typically signals conversion of the intermediate to the ester.
    
Protocol: Synthesis of 4-Nitro-L-Phenylalanine Methyl Ester HCl

Target Scale: 10 g | Yield: >95% | Purity: >98%

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl

    
    ).
    
  • Solvent Charge: Charge Methanol (anhydrous, 100 mL) and cool to -5°C to 0°C using an ice/salt bath.

  • Activation: Add Thionyl Chloride (1.5 - 2.0 equiv) dropwise over 30 minutes.

    • Caution: Vigorous exotherm.[1] Maintain internal temperature

      
      C.
      
  • Substrate Addition: Add 4-Nitro-L-phenylalanine (1.0 equiv) in one portion. The solid will slowly dissolve.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours.[1][2]

    • Optional: For sluggish substrates, heat to reflux (65°C) for 4 hours after the initial room temp stir.[1]

  • Workup: Concentrate the mixture in vacuo to remove MeOH and excess

    
    .
    
  • Crystallization: Triturate the resulting residue with cold Diethyl Ether (Etngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    O)  or Ethyl Acetate  to precipitate the hydrochloride salt.
    
  • Isolation: Filter the white/off-white solid and dry under high vacuum.[1][3]

Data Summary:

Parameter Value

| Reagent Stoichiometry | 1.0 Substrate : 2.0 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 |
| Temperature Profile | 0°C (Addition) 

23°C (Reaction)

65°C (Optional Reflux) | | Typical Yield | 95-98% | | Product Form | Hydrochloride Salt (Stable) |

Pathway 2: Modular Cross-Coupling (The Library Approach)[1]

When the 4-substituent is a complex aryl or heteroaryl group, it is inefficient to synthesize the amino acid from scratch.[1] Instead, use Suzuki-Miyaura coupling on a protected 4-iodo-phenylalanine scaffold.[1][4][5]

Strategic Workflow
  • Protection: Protect the amine (Boc/Cbz) to prevent catalyst poisoning.

  • Coupling: React N-Boc-4-Iodo-Phe-OMe with an aryl boronic acid.

  • Deprotection: Remove the Boc group (TFA/DCM) to yield the final ester.[1]

Protocol: Suzuki Coupling on N-Boc-4-Iodo-Phe-OMe

Target Scale: 1 mmol | Catalyst: Pd(dppf)Clngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



  • Reagents: In a Schlenk flask, combine:

    • N-Boc-4-Iodo-L-Phe-OMe (1.0 equiv)[1]

    • Aryl Boronic Acid (1.5 equiv)[1]

    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
        (3.0 equiv)
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
        (3-5 mol%)
      
  • Solvent: Add degassed Dioxane/Water (9:1) .

  • Reaction: Heat to 80°C under Nitrogen for 4–12 hours.

  • Purification: Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1][2] Purify via flash column chromatography (Hexane/EtOAc).

Expert Insight:

  • Base Sensitivity: Use mild bases (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) to prevent racemization of the
    
    
    -center. Avoid strong hydroxides (NaOH) which will hydrolyze the methyl ester.[1]
  • Catalyst Removal: Residual Palladium is a major concern for pharmaceutical intermediates.[1] Use functionalized silica scavengers (e.g., Thiol-silica) during the filtration step.[1]

Pathway 3: Asymmetric De Novo Synthesis (The Stereoselective Approach)[1]

For non-natural derivatives where the 4-substituted benzyl halide is available but the amino acid is not, Phase-Transfer Catalysis (PTC) is the method of choice.[1] This involves the alkylation of a glycine Schiff base using a chiral catalyst.[6]

Mechanism

A chiral quaternary ammonium salt (e.g., Cinchona alkaloid derivative) forms an ion pair with the enolate of the glycine imine. This ion pair blocks one face of the enolate, forcing the alkyl halide to attack from the opposite side, establishing the stereocenter.

Protocol: O'Donnell-Maruoka Alkylation

Precursor: N-(diphenylmethylene)glycine tert-butyl ester[1]

  • System: Biphasic mixture of Toluene/Chloroform (7:3) and 50% aq.[1] KOH .

  • Catalyst: Add O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (1-10 mol%).

    • Note: Use Cinchonidinium for (S)-amino acids and Cinchoninium for (R)-amino acids.[1][6][7]

  • Alkylation: Cool to 0°C . Add 4-Substituted-Benzyl Bromide (1.2 equiv).[1]

  • Monitoring: Vigorous stirring is essential for PTC.[1] Monitor by HPLC for conversion.

  • Hydrolysis: Isolate the organic layer.[1] Treat with 1N HCl/THF to hydrolyze the imine and the tert-butyl ester (if methyl ester is desired, transesterification is required subsequently, or use methyl ester Schiff base initially).[1]

Data Summary:

Variable Result

| Enantiomeric Excess (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) | Typically 90–99% |
| Yield | 80–95% |
| Limiting Factor | Catalyst Cost & Stirring Efficiency |

Visualization: Pathway Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate synthesis pathway based on starting material availability.

SynthesisPathways Start Target: 4-Substituted Phe-OMe CheckComm Is the 4-R-Phe-OH commercially available? Start->CheckComm YesComm Yes (e.g., -NO2, -F) CheckComm->YesComm NoComm No CheckComm->NoComm DirectEster PATHWAY 1: Direct Esterification (SOCl2 / MeOH) YesComm->DirectEster CheckHalo Is 4-Iodo/Bromo-Phe available? NoComm->CheckHalo YesHalo Yes CheckHalo->YesHalo NoHalo No CheckHalo->NoHalo Suzuki PATHWAY 2: Suzuki Cross-Coupling (Pd-Catalysis) YesHalo->Suzuki CheckBenzyl Is 4-R-Benzyl Bromide available? NoHalo->CheckBenzyl PTC PATHWAY 3: Asymmetric PTC Alkylation (Glycine Schiff Base) CheckBenzyl->PTC

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on precursor availability.

Technical Reference: Reaction Mechanism (Thionyl Chloride)

Understanding the mechanism is vital for troubleshooting low yields.[1] The reaction does not proceed via simple acid catalysis but through a highly reactive chlorosulfite intermediate.[1]

Mechanism Step1 SOCl2 + MeOH (Exothermic) Inter1 MeO-SO-Cl (Methyl chlorosulfite) Step1->Inter1 - HCl Step2 Activation of Carboxylic Acid Inter1->Step2 Inter2 Acyl Chloride / Mixed Anhydride Step2->Inter2 Step3 Nucleophilic Attack by MeOH Inter2->Step3 Product Amino Acid Methyl Ester HCl Step3->Product Byproducts Byproducts: SO2(g) + HCl(g) Step3->Byproducts

Figure 2: Mechanistic flow of SOCl2-mediated esterification. Note the generation of gaseous byproducts driving equilibrium.

References

  • Direct Esterification Protocol : Cohen, S. et al. "Preparation of L-Phenylalanine Methyl Ester Hydrochloride."[1] Organic Syntheses. 2011 .[1]

  • Suzuki Coupling on Amino Acids: Ma, J.-A. "Recent Developments in the Catalytic Asymmetric Synthesis of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    - and 
    
    
    
    -Amino Acids." Angewandte Chemie International Edition. 2003 , 42, 4290–4299.[1] [1]
  • Asymmetric PTC Synthesis : O'Donnell, M. J.[1] "The Enantioselective Synthesis of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 2004 , 37, 506–517. 
    
  • 4-Nitro-Phe-OMe Characterization : Chem-Impex International.[1] "Product Specification: 4-Nitro-L-phenylalanine methyl ester hydrochloride."

  • Safety & Hazards : "Explosion Hazards of 4-Azido-L-phenylalanine." Journal of Organic Chemistry. 2012 .

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing peptides using 4-Chloro-L-phenylalanine methyl ester

Abstract & Strategic Significance 4-Chloro-L-phenylalanine methyl ester (H-Phe(4-Cl)-OMe) is a specialized non-canonical amino acid derivative used to introduce hydrophobic bulk, enhance metabolic stability, or serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

4-Chloro-L-phenylalanine methyl ester (H-Phe(4-Cl)-OMe) is a specialized non-canonical amino acid derivative used to introduce hydrophobic bulk, enhance metabolic stability, or serve as a handle for late-stage diversification.[1] Unlike standard solid-phase peptide synthesis (SPPS) where free acids are required, this methyl ester variant is designed for Solution Phase Peptide Synthesis (SolPPS) or as the C-terminal residue in convergent synthesis strategies.[1]

The 4-chloro substituent provides a unique electronic profile (sigma-hole interactions) and serves as an electrophilic partner for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the synthesis of "stapled" peptides or bioconjugates. This guide details the handling, coupling, deprotection, and functionalization of this critical building block.

Material Specifications & Handling

Table 1: Physicochemical Properties of H-Phe(4-Cl)-OMe[1]·HCl

PropertySpecification
Chemical Name 4-Chloro-L-phenylalanine methyl ester hydrochloride
CAS Number 33965-47-8 (HCl salt); 14173-40-1 (Free base context)
Molecular Weight 250.12 g/mol (HCl salt)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>100 mM), Methanol, DMF.[1] Sparingly soluble in water.[1]
Storage -20°C, desiccated. Hygroscopic.
Safety Profile Bioactive: Tryptophan hydroxylase inhibitor.[1][2] Wear full PPE.[1][2]

Expert Insight: The commercially available form is typically the Hydrochloride (HCl) salt. To participate in nucleophilic attack during coupling, the amine must be desalted in situ using a tertiary base (e.g., DIPEA or NMM). Failure to neutralize the HCl salt is the #1 cause of failed couplings with this reagent.

Strategic Workflow Overview

The following diagram outlines the decision logic for utilizing H-Phe(4-Cl)-OMe in peptide synthesis, distinguishing between standard chain elongation and late-stage modification.

PeptideWorkflow Start Start: H-Phe(4-Cl)-OMe·HCl Neutralize In Situ Neutralization (DIPEA/NMM) Start->Neutralize Coupling Coupling Reaction (EDC/HOBt or HATU) Neutralize->Coupling + Protected AA Check Target Sequence Complete? Coupling->Check Deprotect C-Terminal Hydrolysis (LiOH/THF/H2O) Check->Deprotect No (Extend Chain) Functionalize Suzuki-Miyaura Coupling (Pd Catalyst + Boronic Acid) Check->Functionalize Yes (Modify Side Chain) Final Final Peptide Check->Final Yes (No Mod) Deprotect->Neutralize Next Cycle Functionalize->Final

Figure 1: Strategic workflow for integrating 4-Chloro-L-phenylalanine methyl ester into peptide synthesis.

Detailed Experimental Protocols

Protocol A: Standard Solution Phase Coupling

Objective: Couple an N-protected amino acid (e.g., Boc-Ala-OH) to H-Phe(4-Cl)-OMe.[1] Mechanism: Carbodiimide-mediated amide bond formation.[1] We utilize EDC/HOBt to minimize racemization, which is a significant risk for phenylglycine and phenylalanine derivatives.

Reagents:

  • N-Protected Amino Acid (1.0 equiv)[1][3]

  • H-Phe(4-Cl)-OMe[1][4][5][6]·HCl (1.1 equiv)[1]

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) — Crucial for neutralizing the HCl salt.

  • Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step:

  • Activation: Dissolve the N-protected amino acid (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DMF (5 mL) at 0°C (ice bath).

  • Carbodiimide Addition: Add EDC·HCl (1.2 mmol) and stir for 15 minutes at 0°C. Note: Pre-activation ensures the active ester forms before the amine is introduced.

  • Amine Preparation: In a separate vial, dissolve H-Phe(4-Cl)-OMe·HCl (1.1 mmol) in DMF (2 mL) and add DIPEA (2.5 mmol). Vortex to ensure full neutralization (solution should not be cloudy).[1]

  • Coupling: Add the amine solution dropwise to the activated acid solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 1M KHSO₄ (removes unreacted amine/DIPEA)[1]

    • Sat. NaHCO₃ (removes unreacted acid/HOBt)[1]

    • Brine[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: C-Terminal Deprotection (Saponification)

Objective: Hydrolyze the methyl ester to a free acid (–COOH) to allow further chain elongation.[1] Critical Caution: Phenylalanine derivatives are prone to racemization under strong basic conditions.[1] Lithium Hydroxide (LiOH) is preferred over NaOH/KOH due to its milder nature and lower risk of epimerization.[1]

Reagents:

  • Peptide-Phe(4-Cl)-OMe[1]

  • LiOH[1][7]·H₂O (2.0 equiv)[1]

  • Solvent: THF:Water (3:1)[1]

Step-by-Step:

  • Dissolution: Dissolve the peptide methyl ester in THF (approx. 10 mL per gram). Cool to 0°C.[1]

  • Hydrolysis: Add a solution of LiOH (2 equiv) in water dropwise.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor closely by TLC/LC-MS. Reaction is typically complete in 1–2 hours.[1] Do not leave overnight.

  • Quenching: Acidify carefully to pH 3–4 using 1M HCl or KHSO₄.

  • Extraction: Extract with EtOAc or DCM (depending on peptide solubility).

Protocol C: Late-Stage Functionalization (Suzuki-Miyaura)

Objective: Use the 4-Chloro handle to attach an aryl group (bioconjugation/stapling).[1] Reagents:

  • Peptide-Phe(4-Cl)-R[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dtbpf)Cl₂.[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene/Water (10:[1]1) or DMF/Water (for solubility).[1][8]

Step-by-Step:

  • Degassing: Sparge solvents with Argon for 15 minutes. Oxygen inhibits the Pd cycle.

  • Assembly: In a sealed tube, combine peptide, boronic acid, base, and catalyst.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Purification: Filter through Celite to remove Palladium black. Purify via Preparative HPLC.

Mechanistic Visualization: Suzuki Cross-Coupling

The following diagram illustrates the catalytic cycle utilizing the 4-chloro substituent on the peptide backbone.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Peptide-Cl inserts) Pd0->OxAdd + Peptide-Phe(4-Cl) TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet + Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle for the modification of Phe(4-Cl) peptides via Suzuki-Miyaura coupling.

Troubleshooting & QC

  • Issue: Low Yield in Coupling.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure DIPEA is added to the amine before mixing with the activated acid. Check pH of reaction mixture (should be basic, pH ~8).

  • Issue: Racemization (D-isomer detected).

    • Cause: High temperature during hydrolysis or excessive base during coupling.[1]

    • Fix: Perform LiOH hydrolysis strictly at 0°C–RT. Use HOBt/EDC rather than HATU for segment condensations.

  • Issue: Incomplete Suzuki Coupling.

    • Cause: Aryl chlorides are less reactive than bromides/iodides.[1]

    • Fix: Switch to specialized Buchwald ligands (e.g., XPhos, SPhos) or increase temperature to 100°C (if peptide stability allows).

References

  • Sigma-Aldrich. 4-Chloro-DL-phenylalanine methyl ester hydrochloride Product Sheet.Link[1]

  • MedChemExpress. H-D-Phe(4-Cl)OMe.HCl Properties and Solubility.Link[1]

  • Beilstein Journal of Organic Chemistry. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. (2022).[1][8][9] Link

  • National Institutes of Health (PubChem). 4-Chloro-L-phenylalanine methyl ester hydrochloride Compound Summary.[1]Link[1]

  • Organic Syntheses. General procedures for peptide coupling using methyl esters.Link[1]

Sources

Application

High-Performance Solubilization Protocol: 4-Chloro-L-phenylalanine Methyl Ester Hydrochloride in DMSO

Topic: Solubility of 4-Chloro-L-phenylalanine methyl ester hydrochloride in DMSO Content Type: Detailed Application Note and Protocol Executive Summary This guide provides a validated protocol for the solubilization, han...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 4-Chloro-L-phenylalanine methyl ester hydrochloride in DMSO Content Type: Detailed Application Note and Protocol

Executive Summary

This guide provides a validated protocol for the solubilization, handling, and storage of 4-Chloro-L-phenylalanine methyl ester hydrochloride (H-Phe(4-Cl)-OMe·HCl) in Dimethyl Sulfoxide (DMSO). While the compound demonstrates high solubility in polar aprotic solvents, its stability is compromised by moisture due to the ester moiety's susceptibility to hydrolysis and the hygroscopic nature of the hydrochloride salt.

Key Technical Specifications:

  • Target Concentration: Up to 50 mg/mL (approx. 200 mM).

  • Critical Solvent Requirement: Anhydrous DMSO (≤ 0.1% water content).

  • Stability Risk: Ester hydrolysis and diketopiperazine formation upon prolonged storage in wet DMSO.

Physicochemical Profile & Solubility Assessment

Understanding the structural properties of H-Phe(4-Cl)-OMe·HCl is prerequisite to successful handling. The hydrochloride salt form enhances water solubility compared to the free base but also increases hygroscopicity.

PropertySpecification
Compound Name 4-Chloro-L-phenylalanine methyl ester hydrochloride
Synonyms H-Phe(4-Cl)-OMe[1][2][3][4]·HCl; PCPA methyl ester HCl
Molecular Weight 250.12 g/mol
CAS Number 14173-40-1 (DL-form); 33965-47-8 (D-form)(Note: Solubility properties are identical across stereoisomers)
Appearance White to off-white crystalline powder
Solubility (DMSO) ~50 mg/mL (200 mM) with sonication
Solubility (Water) ~50 mg/mL (may require gentle warming)
Hygroscopicity High (Store desiccated)
Mechanism of Solubilization

DMSO is the preferred solvent for stock solutions because it effectively disrupts the ionic lattice of the hydrochloride salt while solvating the hydrophobic 4-chlorophenyl ring. However, the methyl ester group is labile. In the presence of water and the acidic microenvironment created by the HCl salt, the ester can hydrolyze back to the carboxylic acid, altering the compound's potency and retention time in HPLC assays.

Protocol: Preparation of Stock Solution (50 mg/mL)

Objective: Create a stable, high-concentration stock solution for high-throughput screening or peptide synthesis.

Reagents & Equipment[6][7]
  • Compound: 4-Chloro-L-phenylalanine methyl ester hydrochloride (>98% purity).[2]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).

  • Equipment: Vortex mixer, Ultrasonic bath (controlled temperature), Analytical balance.

Step-by-Step Methodology
  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent condensation on the hygroscopic solid.

  • Weighing: Accurately weigh 10 mg of H-Phe(4-Cl)-OMe·HCl into a sterile, chemical-resistant microcentrifuge tube (e.g., polypropylene).

  • Solvent Addition: Add 200 µL of Anhydrous DMSO.

    • Calculation:

      
      .
      
    • Molarity:

      
      .
      
  • Dispersal: Vortex vigorously for 30 seconds. The solution may appear cloudy initially.

  • Sonication: Sonicate the tube for 1–5 minutes.

    • Critical Check: Monitor water bath temperature. Do not exceed 37°C. Heat promotes ester hydrolysis.

  • Visual Inspection: The solution should be completely clear and colorless. If particulates remain, add DMSO in 50 µL increments, vortexing between additions, until dissolved.

  • Aliquot & Storage: Immediately aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months) .

Workflow Visualization

SolubilizationWorkflow Start Start: 10 mg Compound Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate AddDMSO Add 200 µL Anhydrous DMSO (Target: 50 mg/mL) Equilibrate->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Sonicate Sonicate (1-5 min) Max Temp < 37°C Vortex->Sonicate Inspect Visual Inspection Sonicate->Inspect Clear Solution Clear? Inspect->Clear Store Aliquot & Store (-80°C) Clear->Store Yes Dilute Add 50 µL DMSO Re-Vortex Clear->Dilute No (Particulates) Dilute->Sonicate

Figure 1: Step-by-step workflow for the preparation of 4-Chloro-L-phenylalanine methyl ester hydrochloride stock solution.

Application Notes & Troubleshooting

Dilution into Aqueous Buffers

For biological assays, the DMSO stock must be diluted into aqueous media (PBS, culture medium).

  • Precipitation Risk: The hydrophobic 4-chlorophenyl group significantly reduces solubility in water compared to DMSO.

  • Protocol: Slowly add the DMSO stock to the vortexing aqueous buffer (never the reverse) to prevent local high concentrations that trigger precipitation.

  • Limit: Maintain final DMSO concentration

    
     to 
    
    
    
    to avoid cellular toxicity or enzyme denaturation.
Stability & Degradation

The primary degradation pathway is hydrolysis of the methyl ester to the free acid (4-Chloro-L-phenylalanine). This reaction is acid-catalyzed (autocatalytic due to the HCl salt) and accelerated by water.

  • Sign of Degradation: Appearance of a new peak at a lower retention time in Reverse-Phase HPLC (carboxylic acids are more polar than esters).

  • Prevention: Always use fresh, anhydrous DMSO (water content < 0.1%). Avoid storing stock solutions at Room Temperature for > 24 hours.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Precipitation or Cloudiness CheckWater Check DMSO Water Content (Is it old/opened?) Problem->CheckWater CheckConc Check Concentration (>50 mg/mL?) CheckWater->CheckConc No (Fresh DMSO) ActionFresh Prepare fresh with Anhydrous DMSO CheckWater->ActionFresh Yes (Old DMSO) CheckTemp Check Temperature (Is solution cold?) CheckConc->CheckTemp No (<50 mg/mL) ActionDilute Dilute to 25 mg/mL CheckConc->ActionDilute Yes (>50 mg/mL) ActionWarm Warm to 37°C Sonicate briefly CheckTemp->ActionWarm Yes (Cold)

Figure 2: Troubleshooting logic for resolving solubility issues.

References

Sources

Method

Application Notes and Protocols for Fmoc Solid-Phase Peptide Synthesis with 4-Chloro-L-phenylalanine

Introduction: Expanding the Peptidic Toolbox with Unnatural Amino Acids Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidic Toolbox with Unnatural Amino Acids

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of complex peptide sequences.[1][2] The power of SPPS lies in its iterative nature, where amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin support.[][4] This methodology has been instrumental in advancing drug discovery and biomedical research.

A significant evolution in this field is the incorporation of unnatural amino acids, which allows for the fine-tuning of a peptide's pharmacological properties. Halogenated amino acids, such as 4-Chloro-L-phenylalanine, are of particular interest as they can enhance metabolic stability, modulate receptor binding affinity, and serve as probes for structure-activity relationship studies.[5] The introduction of a chlorine atom to the phenyl ring of phenylalanine alters its electronic and hydrophobic characteristics, offering a subtle yet powerful tool for peptide modification.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 4-Chloro-L-phenylalanine into peptides via Fmoc-SPPS.

Critical Prerequisite: The Free Carboxyl Group

A common point of confusion when working with modified amino acids is the state of the C-terminus. For standard Fmoc-SPPS, the incoming amino acid must possess a free carboxylic acid group (-COOH). This is because the synthesis proceeds by activating this carboxyl group to form a reactive species that then couples with the free N-terminal amine of the growing peptide chain on the solid support.[1][]

Therefore, 4-Chloro-L-phenylalanine methyl ester is not directly suitable for standard Fmoc-SPPS protocols. The methyl ester protects the carboxyl group, preventing its activation and subsequent coupling. Before commencing peptide synthesis, it is imperative to use Fmoc-4-Chloro-L-phenylalanine-OH (Fmoc-Phe(4-Cl)-OH) , which has the required free carboxyl group. This derivative is commercially available from various suppliers.[7]

Should you only have access to the methyl ester, it must first be hydrolyzed to the corresponding carboxylic acid. This is typically achieved through saponification using a base like lithium hydroxide (LiOH) in a solvent mixture such as dioxane/water, followed by acidification to protonate the carboxylate.[8] However, it is strongly recommended to procure the commercially available Fmoc-4-Chloro-L-phenylalanine-OH to ensure the highest quality and purity of the starting material.

Materials and Reagents

Reagent Grade Purpose Supplier Example
Fmoc-4-Chloro-L-phenylalanine-OHPeptide Synthesis GradeAmino acid building blockSigma-Aldrich, Aapptec
Rink Amide Resin (100-200 mesh)Peptide Synthesis GradeSolid support for C-terminal amideVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solventVarious
Dichloromethane (DCM)ACS GradeSolvent for washingVarious
PiperidineReagent GradeFmoc deprotectionVarious
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeCoupling reagentVarious
HOBt (Hydroxybenzotriazole)Peptide Synthesis GradeCoupling additiveVarious
N,N-Diisopropylethylamine (DIPEA)Reagent GradeBase for couplingVarious
Trifluoroacetic Acid (TFA)Reagent GradeCleavage from resinVarious
Triisopropylsilane (TIS)Reagent GradeScavengerVarious
Water (ddH2O)High PurityScavengerN/A
Acetonitrile (ACN)HPLC GradeHPLC mobile phaseVarious
Diethyl Ether (cold)ACS GradePeptide precipitationVarious

Experimental Protocols

Resin Swelling and Preparation

The initial step in SPPS is the swelling of the resin to ensure that the reactive sites are accessible.

  • Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into a reaction vessel.

  • Add sufficient DMF to cover the resin completely.

  • Allow the resin to swell for a minimum of 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

The Fmoc protecting group on the resin's linker must be removed to expose the free amine for the first amino acid coupling.

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling: Incorporating Fmoc-4-Chloro-L-phenylalanine-OH

The core of the synthesis is the coupling of the activated amino acid to the growing peptide chain. While 4-Chloro-L-phenylalanine is not considered a highly sterically hindered amino acid, using a robust coupling cocktail is recommended to ensure high coupling efficiency.[9]

  • In a separate vial, dissolve Fmoc-4-Chloro-L-phenylalanine-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

  • Add DIPEA (8 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative (yellow) result indicates the absence of free primary amines and a complete reaction.

  • If the Kaiser test is positive (blue/purple), the coupling step should be repeated ("double coupling").

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Diagram of the Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Resin Resin with free amine Coupling Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Resin->Coupling Fmoc_Peptide_Resin Fmoc-Peptide-Resin Coupling->Fmoc_Peptide_Resin Wash1 Wash (DMF) Fmoc_Peptide_Resin->Wash1 Deprotection Deprotection (20% Piperidine/DMF) Wash1->Deprotection Peptide_Resin Peptide-Resin (free N-terminus) Deprotection->Peptide_Resin Wash2 Wash (DMF) Peptide_Resin->Wash2 Repeat Repeat for next Fmoc-AA-OH Wash2->Repeat Repeat->Coupling Cleavage_Purification Start Dry Peptide-Resin Cleavage Cleavage with TFA/TIS/H2O Start->Cleavage Filtration Filter to separate resin Cleavage->Filtration Precipitation Precipitate peptide in cold ether Filtration->Precipitation Centrifugation Centrifuge and decant ether Precipitation->Centrifugation Drying Dry crude peptide under vacuum Centrifugation->Drying Analysis Analyze purity by HPLC/MS Drying->Analysis Purification Purify by preparative HPLC Analysis->Purification Final_Peptide Lyophilized Pure Peptide Purification->Final_Peptide

Caption: Workflow for peptide cleavage and purification.

Analysis and Purification

The purity of the crude peptide should be assessed using analytical High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • HPLC: A reverse-phase C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA. The peptide is detected by UV absorbance at 214 nm and 280 nm.

  • MS: Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of all amino acids, including 4-Chloro-L-phenylalanine.

Based on the purity profile from the analytical HPLC, the crude peptide is then purified using preparative reverse-phase HPLC to isolate the desired product from any deletion sequences or other impurities. The purified fractions are then lyophilized to obtain the final peptide as a fluffy white powder.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of 4-Chloro-L-phenylalanine or the preceding amino acid.Perform a double coupling. For subsequent syntheses, consider using a more potent coupling reagent like HATU or increasing the coupling time.
Low Yield of Crude Peptide Inefficient cleavage from the resin.Increase the cleavage time to 4 hours. Ensure the resin is completely dry before adding the cleavage cocktail.
Side Products Detected by MS Incomplete deprotection of side-chain protecting groups or side reactions during cleavage.Ensure a sufficient amount and appropriate type of scavengers are used in the cleavage cocktail. If other sensitive residues are present, use a more comprehensive cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).

Conclusion

The incorporation of 4-Chloro-L-phenylalanine into synthetic peptides is a straightforward process when utilizing the appropriate Fmoc-protected amino acid with a free carboxylic acid. By following the detailed protocols outlined in these application notes, researchers can confidently synthesize novel peptides with tailored properties for a wide range of applications in research and drug development. The key to success lies in ensuring high coupling efficiencies through robust activation methods and careful monitoring, followed by a well-designed cleavage strategy to yield a high-purity final product.

References

  • Saleh, T., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PMC. [Link]

  • The Raj Group. (2023). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. The Raj Group. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Phe(4-Cl)-OH [175453-08-4]. Aapptec Peptides. [Link]

  • Indian Journal of Chemistry. (n.d.). Fmoc-peptide acid chlorides :Prepara- tion, characterization and utility in peptide synthesis. [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • NTU > IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]

  • OPUS. (n.d.). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS. [Link]

  • Abraham, B. L., et al. (2022). Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. Soft Matter. [Link]

  • ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number... ResearchGate. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

  • Reddit. (2025). Hydrolysis of chiral methyl ester. r/Chempros. [Link]

  • PubChem. (n.d.). 4-Chloro-L-phenylalanine methyl ester hydrochloride. PubChem. [Link]

  • Google Patents. (n.d.). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

Sources

Application

Application Notes and Protocols for the Solution-Phase Coupling of 4-Chloro-L-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Chloro-L-phenylalanine in Peptide Synthesis 4-Chloro-L-phenylalanine is a non-proteinogenic amino acid that serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-L-phenylalanine in Peptide Synthesis

4-Chloro-L-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in the design of peptidomimetics and novel therapeutic agents. The incorporation of this halogenated residue into peptide sequences can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity by altering electronic properties and providing a site for further functionalization.[1] Its application is particularly relevant in the development of enzyme inhibitors, receptor antagonists, and other bioactive peptides where precise structural modifications are key to improving pharmacological profiles.

This document provides a comprehensive guide to the solution-phase coupling of 4-Chloro-L-phenylalanine methyl ester. As a Senior Application Scientist, the aim is to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and rationale for experimental design, ensuring both high yield and purity of the resulting dipeptide.

Core Principles of Peptide Coupling

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[2] This process requires the activation of the carboxyl group to make it sufficiently electrophilic for attack by the amino group.[2] In solution-phase synthesis, this is typically achieved using a coupling reagent.[3]

The choice of coupling reagent, solvent, and base is critical for a successful reaction, especially when dealing with amino acids that may be sterically hindered or electronically modified, such as 4-Chloro-L-phenylalanine. Key considerations include maximizing coupling efficiency, minimizing racemization, and preventing other side reactions.[4][5]

Comparative Analysis of Common Coupling Reagents

A variety of coupling reagents are available for peptide synthesis, each with its own mechanism of action, reactivity profile, and potential for side reactions. The most common classes are carbodiimides, phosphonium salts, and aminium/uronium salts.[2][6]

Coupling Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides DCC, EDCForms an O-acylisourea intermediate, which can be unstable.Cost-effective.Byproduct can be difficult to remove (DCC).[3][7] Risk of racemization and N-acylurea formation.[2][8]
Phosphonium Salts BOP, PyBOP, PyAOPForms an activated OBt or OAt ester.High coupling efficiency, low racemization risk.[2][9] Byproducts are generally soluble.More expensive than carbodiimides. BOP is toxic.[2]
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTU, COMUForms an activated OBt or OAt ester.High reactivity and efficiency, even with hindered amino acids.[10][11] Low racemization risk, especially with HATU.[7][11]Can cause guanidinylation of the N-terminus if used in excess.[6][12]

For the coupling of 4-Chloro-L-phenylalanine methyl ester, aminium/uronium salt reagents such as HBTU and HATU are highly recommended. The electron-withdrawing nature of the chlorine atom can slightly decrease the nucleophilicity of the amino group, and these powerful reagents ensure complete and rapid coupling. HATU is particularly advantageous for minimizing racemization.[7][10][11]

Experimental Workflow for Solution-Phase Peptide Coupling

The general workflow for the solution-phase coupling of an N-protected amino acid to 4-Chloro-L-phenylalanine methyl ester is depicted below.

G cluster_0 Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification N_Protected_AA N-Protected Amino Acid Activation Carboxyl Group Activation N_Protected_AA->Activation Coupling_Reagent Coupling Reagent (e.g., HBTU/HATU) Coupling_Reagent->Activation Base_Activation Base (e.g., DIPEA) Base_Activation->Activation Coupling_Reaction Peptide Bond Formation Activation->Coupling_Reaction Activated Ester Amino_Ester 4-Chloro-L-phenylalanine methyl ester Amino_Ester->Coupling_Reaction Workup Aqueous Work-up Coupling_Reaction->Workup Purification Chromatography Workup->Purification Characterization Analysis (HPLC, MS, NMR) Purification->Characterization Final_Product Purified Dipeptide Characterization->Final_Product

Caption: General workflow for solution-phase peptide coupling.

Detailed Protocols

These protocols are designed for the coupling of an N-Boc-protected amino acid to 4-Chloro-L-phenylalanine methyl ester hydrochloride. It is assumed that the hydrochloride salt of the amino ester is used, which requires neutralization in situ.

Protocol 1: HBTU-Mediated Coupling

Materials:

  • N-Boc-Amino Acid (1.0 eq.)

  • 4-Chloro-L-phenylalanine methyl ester hydrochloride (1.05 eq.)

  • HBTU (1.05 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-amino acid (1.0 eq.) and HBTU (1.05 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve 4-Chloro-L-phenylalanine methyl ester hydrochloride (1.05 eq.) in anhydrous DMF.

  • Add DIPEA (1.0 eq.) to the amino ester solution to neutralize the hydrochloride salt and stir for 5 minutes.

  • Add the activated N-Boc-amino acid solution to the amino ester solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[13]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Protocol 2: HATU-Mediated Coupling

Materials:

  • Same as Protocol 1, with HATU replacing HBTU.

Procedure:

  • The procedure is identical to Protocol 1, with HATU (1.05 eq.) used in place of HBTU.

  • The reaction time for HATU-mediated coupling is typically shorter, ranging from 30 minutes to 2 hours.[11] Monitor the reaction closely by TLC.

  • The work-up and purification steps are the same as in Protocol 1.

Key Experimental Considerations

  • Solvent Choice: DMF is a common solvent for peptide coupling due to its excellent solvating properties for the reactants and reagents.[14][15] However, ensure it is anhydrous, as water can hydrolyze the activated ester.

  • Base Selection: DIPEA is a non-nucleophilic base commonly used to neutralize hydrochloride salts and facilitate the formation of the activated ester.[2] In cases where racemization is a significant concern, a weaker base such as N-methylmorpholine (NMM) can be considered.[2]

  • Stoichiometry: A slight excess of the amino ester and coupling reagent is often used to ensure complete consumption of the N-Boc-amino acid. The amount of base is critical; enough must be present to neutralize any acid salts and to facilitate the coupling reaction.

  • Reaction Monitoring: TLC is an effective way to monitor the progress of the reaction. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.[11]

  • Work-up: The aqueous work-up is crucial for removing the water-soluble byproducts, such as tetramethylurea (from HBTU/HATU) and excess base.[13]

  • Purification: Flash column chromatography is generally sufficient for purifying the dipeptide product in solution-phase synthesis.[16] The choice of eluent will depend on the polarity of the dipeptide.

Analytical Characterization of the Dipeptide

The purity and identity of the final dipeptide should be confirmed by a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[17][18][19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dipeptide.[11][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the dipeptide and to check for racemization. ¹H and ¹³C NMR are standard.

Troubleshooting and Mitigation of Side Reactions

Problem Potential Cause Solution
Low Coupling Yield Incomplete activation, poor solvation, steric hindrance.Use a more powerful coupling reagent like HATU.[10] Ensure anhydrous conditions. Consider a more polar solvent like NMP.[15]
Racemization Over-activation, prolonged reaction time, strong base.Use HATU as the coupling reagent.[7][11] Minimize reaction time. Use a weaker base like NMM.[2]
Guanidinylation of the N-terminus Excess aminium/uronium reagent.Use a slight excess of the carboxylic acid component relative to the coupling reagent.[6][12]
Diketopiperazine Formation Possible if the N-terminal protecting group is removed from a dipeptide ester.This is less of a concern in the described coupling but is a known side reaction in peptide synthesis.[4][12]

Mechanism of Amide Bond Formation with HBTU/HATU

The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester that readily reacts with the amine component.

G cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Active Ester Formation cluster_2 Step 3: Nucleophilic Attack RCOOH N-Protected Amino Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) ActiveEster Activated OAt/OBt Ester Carboxylate->ActiveEster CouplingReagent HBTU / HATU CouplingReagent->ActiveEster Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Byproduct Dipeptide Protected Dipeptide ActiveEster->Dipeptide Amine Amino Ester (H₂N-R') Amine->Dipeptide Nucleophilic Attack Byproduct2 HOAt / HOBt Dipeptide->Byproduct2 Byproduct

Caption: Mechanism of peptide bond formation with HBTU/HATU.

Conclusion

The successful solution-phase coupling of 4-Chloro-L-phenylalanine methyl ester is readily achievable with modern coupling reagents and careful control of reaction conditions. The use of aminium/uronium reagents such as HBTU and HATU provides a robust and high-yielding approach, even for this electronically modified amino acid. By understanding the principles outlined in these application notes and adhering to the detailed protocols, researchers can confidently incorporate this valuable building block into their peptide synthesis workflows, paving the way for the development of novel and potent peptide-based therapeutics.

References

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • Journal of Chemical Education. (2015, July 1). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. American Chemical Society. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • PMC. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Center for Biotechnology Information. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • PubMed. (2005, January 15). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. National Center for Biotechnology Information. [Link]

  • Peptide Chemistry Resources. Coupling & Side Reactions. Peptide Chemistry Resources. [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • RSC Publishing. (2013). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications. [Link]

  • Bio-Works. Optimizing Peptide Coupling: Key Techniques. Bio-Works. [Link]

  • Google Patents. WO2019217116A1 - Method for solution-phase peptide synthesis.
  • ScienceDirect. Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Stynthesis Contents. AAPPTec. [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • RSC Publishing. (2021). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. Green Chemistry. [Link]

  • Springer. HPLC of Peptides and Proteins. Springer. [Link]

  • PMC. HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. [Link]

  • PMC. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. National Center for Biotechnology Information. [Link]

  • Organic Synthesis. Acid-Amine Coupling using HBTU. Organic Synthesis. [Link]

  • Organic Syntheses Procedure. PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT: BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER AND BENZYLOXYCARBONYL-L-ASPARTYL-(tert-BUTYL ESTER)-L-PHENYLALANYL-L-VALINE METHYL ESTER. Organic Syntheses. [Link]

Sources

Method

Application Note: Preparation and Handling of 4-Chloro-L-phenylalanine Methyl Ester Stock Solutions

Introduction & Mechanistic Context 4-Chloro-L-phenylalanine methyl ester is a critical halogenated unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), protein engineering, and th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-Chloro-L-phenylalanine methyl ester is a critical halogenated unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), protein engineering, and the development of targeted therapeutics, including mammalian chitinase and YKL-40 inhibitors[1][2][3]. To maximize stability and solubility, this compound is predominantly supplied and handled as a hydrochloride salt (CAS 60594-65-2) rather than the free base[4][5].

As a Senior Application Scientist, I frequently observe that the primary point of failure in handling amino acid methyl esters is unintended degradation via base-catalyzed ester hydrolysis[6]. When the methyl ester hydrolyzes to the corresponding zwitterionic amino acid, it drastically alters the molecule's physicochemical properties, including a significant shift in the pKa of the remote amino group[6]. Therefore, creating a self-validating protocol requires strict control over solvent pH, temperature, and atmospheric moisture.

Physicochemical Properties

Understanding the quantitative properties of the hydrochloride salt is essential for accurate molarity calculations and solvent selection.

Table 1: Physicochemical Properties of 4-Chloro-L-phenylalanine methyl ester HCl

PropertyValue
Chemical Name 4-Chloro-L-phenylalanine methyl ester hydrochloride
CAS Number 60594-65-2[4]
Molecular Formula C10H13Cl2NO2[5]
Molecular Weight 250.12 g/mol [5]
Topological Polar Surface Area (TPSA) 52.3 Ų[5]
Solubility Highly soluble in Water, DMSO, DMF, and Methanol
Storage Temperature 2–8°C (Desiccated, tightly sealed)[4]

Causality in Experimental Design: Solvent & Environmental Controls

Before executing the protocol, it is vital to understand why specific parameters are chosen:

  • pH Control in Aqueous Solutions: At physiological pH (7.4) or higher, the methyl ester undergoes rapid hydrolysis[6]. To maintain the integrity of the ester linkage in aqueous environments, the buffer must be maintained at a slightly acidic pH (4.0–6.0).

  • Temperature Constraints: Elevated temperatures accelerate hydrolytic degradation. Dissolution must be performed at ambient temperature. If sonication is required, the water bath must not exceed 30°C.

  • Filter Membrane Selection: Sterile filtration is required to remove undissolved particulates and microbial contaminants. However, the membrane material must match the solvent. Polyethersulfone (PES) is mandated for aqueous buffers due to its low protein-binding properties, while Polytetrafluoroethylene (PTFE) is required for organic solvents (DMSO/DMF) to prevent membrane dissolution.

  • Aliquoting Strategy: Repeated freeze-thaw cycles introduce atmospheric moisture into anhydrous DMSO/DMF stocks, which will gradually hydrolyze the ester. Single-use aliquots eliminate this risk.

Experimental Workflow & Protocols

G Start 4-Chloro-L-phenylalanine methyl ester HCl Weigh Analytical Weighing (Ambient, Low Humidity) Start->Weigh Solvent Solvent Selection Weigh->Solvent Aq Aqueous Buffer (pH 4.0-6.0) (Avoid ester hydrolysis) Solvent->Aq Org Anhydrous DMSO/DMF (For long-term stability) Solvent->Org DissolveAq Vortex & Mild Sonicate (Max 30°C) Aq->DissolveAq DissolveOrg Vortex & Mild Sonicate (Max 30°C) Org->DissolveOrg FilterAq Sterile Filtration (0.22 µm PES) DissolveAq->FilterAq FilterOrg Sterile Filtration (0.22 µm PTFE) DissolveOrg->FilterOrg Aliquot Aliquot & Store (-20°C to -80°C) FilterAq->Aliquot FilterOrg->Aliquot

Workflow for the preparation and stabilization of 4-Chloro-L-phenylalanine methyl ester stocks.

Protocol A: Preparation of 100 mM Aqueous Stock Solution (For Immediate Biochemical Assays)

Note: Aqueous stocks should be used within 24–48 hours to minimize the risk of gradual hydrolysis.

  • Calculate Mass: To prepare 10 mL of a 100 mM solution, accurately weigh 250.12 mg of 4-Chloro-L-phenylalanine methyl ester hydrochloride[5].

  • Buffer Preparation: Prepare a mildly acidic buffer (e.g., 50 mM MES, pH 5.5). Verify the pH using a calibrated pH meter before proceeding.

  • Dissolution: Transfer the weighed powder to a 15 mL conical tube. Add 8 mL of the prepared buffer.

  • Agitation: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath for up to 5 minutes, ensuring the temperature remains strictly below 30°C.

  • Volume Adjustment: Add additional buffer to reach exactly the 10 mL mark.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES syringe filter into a sterile container.

  • Storage: Divide into 500 µL single-use aliquots and immediately freeze at -20°C.

Protocol B: Preparation of 250 mM Organic Stock Solution (For SPPS & Long-Term Storage)

Note: This is the preferred method for long-term stability and downstream synthetic applications.

  • Calculate Mass: To prepare 10 mL of a 250 mM solution, accurately weigh 625.30 mg of the hydrochloride salt[5].

  • Solvent Selection: Use strictly anhydrous DMSO or DMF (≥99.9% purity, stored over molecular sieves).

  • Dissolution: Add 8 mL of the anhydrous solvent to the powder. Vortex until completely dissolved. The high solubility of the HCl salt in DMSO typically precludes the need for sonication.

  • Volume Adjustment: Bring the final volume to 10 mL with the anhydrous solvent.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. (Do not use PES or cellulose acetate, as they will degrade in DMSO/DMF).

  • Storage: Aliquot into amber glass vials or opaque microcentrifuge tubes to protect from light. Purge the headspace with dry Argon or Nitrogen gas before sealing. Store at -20°C to -80°C.

Quality Control & Validation

To establish a self-validating system, the integrity of the stock solution must be periodically verified. The recommended validation method is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Chromatographic Shift: On a standard C18 reverse-phase column, the intact methyl ester will elute later than its hydrolyzed free-acid counterpart due to higher lipophilicity.

  • Mass Transition Monitoring: Monitor the positive electrospray ionization (ESI+) mass spectrum. The intact compound (free base equivalent) will present a mass-to-charge ratio (m/z) of 214.2 [M+H]+[1]. The appearance of a peak at m/z 200.1 [M+H]+ indicates that ester hydrolysis has occurred, and the stock should be discarded.

References

Sources

Application

Application Note: Precision Hydrolysis of 4-Chloro-L-phenylalanine Methyl Ester

Executive Summary & Strategic Analysis 4-Chloro-L-phenylalanine (PCPA) is a critical non-canonical amino acid used as a building block in peptide therapeutics and as a tryptophan hydroxylase inhibitor (e.g., Fenclonine)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

4-Chloro-L-phenylalanine (PCPA) is a critical non-canonical amino acid used as a building block in peptide therapeutics and as a tryptophan hydroxylase inhibitor (e.g., Fenclonine). The hydrolysis of its methyl ester precursor (1 ) to the free acid (2 ) presents a specific stereochemical challenge: the electron-withdrawing nature of the para-chloro substituent increases the acidity of the


-proton, significantly heightening the risk of racemization under standard alkaline conditions.

This guide provides three validated protocols ranging from high-throughput chemical hydrolysis to high-fidelity enzymatic resolution.

Decision Matrix: Selecting the Right Protocol
FeatureProtocol A: LiOH Hydrolysis Protocol B: Enzymatic (Chymotrypsin) Protocol C: Acid Hydrolysis
Primary Mechanism Chemical SaponificationBiocatalytic CleavageAcid-Catalyzed SN2
Racemization Risk Low (if temp < 10°C)Zero (Enantioselective)Low
Throughput HighMediumHigh
Cost LowHighVery Low
Product Form Zwitterion or HCl SaltPure L-Isomer (Zwitterion)HCl Salt
Best For Scale-up (>100g)Optical Purification / High PurityRobust/Crude Material

Chemical Mechanism & Racemization Risk

The hydrolysis of 4-Chloro-L-phenylalanine methyl ester requires careful control of base strength and temperature.

  • The Threat: Under strongly basic conditions (e.g., NaOH, reflux), the

    
    -proton can be abstracted, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, yielding the racemic D,L-product.
    
  • The Solution: Lithium Hydroxide (LiOH) is less basic and more nucleophilic than NaOH in aqueous THF. The lithium cation coordinates with the carbonyl oxygen (Lewis acid activation), facilitating hydroxide attack without requiring pH levels high enough to deprotonate the

    
    -carbon.
    
Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical logic.

HydrolysisWorkflow Start Starting Material: 4-Cl-L-Phe-OMe (HCl Salt) Decision Select Hydrolysis Strategy Start->Decision LiOH_Step Protocol A: LiOH / THF / H2O (0°C to RT) Decision->LiOH_Step Scale-up / Standard Enz_Step Protocol B: a-Chymotrypsin pH 7.8 Buffer Decision->Enz_Step High Purity / Mild Acid_Step Protocol C: 6N HCl Reflux Decision->Acid_Step Robust / Salt Form Check_Rac Critical Control Point: Maintain T < 10°C LiOH_Step->Check_Rac Workup_A Acidify to pH 6.0 (pI) Precipitate Zwitterion Check_Rac->Workup_A Selectivity Mechanism: Kinetic Resolution Enz_Step->Selectivity Selectivity->Workup_A Salt_Form Isolate as HCl Salt Acid_Step->Salt_Form

Figure 1: Strategic workflow for the hydrolysis of 4-Chloro-L-phenylalanine methyl ester, highlighting critical control points for stereochemical preservation.

Detailed Experimental Protocols

Protocol A: Mild Chemical Hydrolysis (LiOH)

Recommended for general synthesis and scale-up.

Reagents:

  • Substrate: 4-Chloro-L-phenylalanine methyl ester hydrochloride (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)

  • Solvent: THF : Water (3:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substrate (e.g., 10 g) in the THF/Water mixture (100 mL). The solution should be clear.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Cooling is critical to suppress racemization.

  • Base Addition: Add LiOH·H₂O portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[2][3] Reaction is typically complete in 1–2 hours.

  • Workup (Isoelectric Precipitation):

    • Evaporate THF under reduced pressure (rotary evaporator, <40°C).

    • The remaining aqueous phase is basic (pH > 12).

    • Cool to 0°C. Carefully add 2N HCl dropwise.

    • Target pH: Adjust exactly to pH 6.0 . This is the approximate isoelectric point (pI) of 4-Cl-Phe.

  • Isolation: The zwitterionic amino acid will precipitate as a white solid. Stir at 0°C for 1 hour to maximize yield. Filter the solid, wash with cold water (2x) and acetone (1x). Dry under vacuum.[1][2][3]

Protocol B: Enzymatic Hydrolysis (High Fidelity)

Recommended when optical purity is paramount or for resolving racemic mixtures.

Reagents:

  • Enzyme:

    
    -Chymotrypsin (Bovine Pancreas, Type II)
    
  • Buffer: 0.1 M Phosphate Buffer (pH 7.8) or Acetone/Water mix.

Procedure:

  • Preparation: Suspend 4-Chloro-L-phenylalanine methyl ester (1.0 g) in 20 mL of water containing 10% acetone (to improve solubility).

  • Initiation: Add

    
    -Chymotrypsin (10–20 mg).
    
  • pH Stat: The reaction produces acid, lowering pH. Maintain pH at 7.8 by automatic or manual addition of 1N NaOH.

  • Termination: When base consumption stops (theoretical yield reached), filter the enzyme or denature by heating to 80°C for 5 minutes (if enzyme recycling is not required).

  • Isolation: Acidify to pH 6.0 to precipitate the pure L-amino acid.

Protocol C: Acidic Hydrolysis (HCl)

Recommended for generating the Hydrochloride Salt directly.

Procedure:

  • Dissolve the ester in 6N HCl (10–20 volumes).

  • Heat to reflux (approx. 100°C) for 2–4 hours.

  • Cool to RT.[3][4]

  • Isolation: Concentrate in vacuo to dryness. The residue is the crude HCl salt. Recrystallize from Ethanol/Ether to obtain analytical purity.

Quality Control & Troubleshooting

Analytical Method: Chiral HPLC

To verify the enantiomeric excess (ee%), use the following conditions:

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

  • Mobile Phase: MeOH/Acetonitrile/Water + 50mM Formic Acid.

  • Detection: UV at 220 nm or 254 nm.

  • Expected Retention: L-isomer typically elutes before D-isomer on Crownpak columns (verify with standards).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Precipitation) pH not at pIAdjust pH precisely to 6.0 ± 0.2.
Racemization (>1% D-isomer) Temperature too highKeep reaction at 0°C; switch to LiOH.
Incomplete Hydrolysis Poor solubilityIncrease THF ratio or use Protocol C (Acid).
Gummy Product Inorganic salts trappedWash precipitate thoroughly with cold water; recrystallize from water/ethanol.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride Product Sheet. Retrieved from

  • Williams, A. (1970).[5] Chymotrypsin-catalyzed phenyl ester hydrolysis.[5][6][7][8] Evidence for electrophilic assistance on carbonyl oxygen.[5] Biochemistry, 9(17), 3383-3390.[5] Retrieved from

  • European Patent Office. (1998). EP 0675867 B1: Hydrolysis of Methyl Esters for Production of Fatty Acids.[9] Retrieved from

  • ResearchGate. (2022). De-esterification of amino acid esters (Discussion). Retrieved from

Sources

Method

Incorporation of 4-Cl-Phe-OMe into antimicrobial peptides

Application Note: Strategic Incorporation of 4-Cl-Phe-OMe into Antimicrobial Peptides for Enhanced Efficacy and Stability Executive Briefing The clinical translation of Antimicrobial Peptides (AMPs) is frequently deraile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-Cl-Phe-OMe into Antimicrobial Peptides for Enhanced Efficacy and Stability

Executive Briefing

The clinical translation of Antimicrobial Peptides (AMPs) is frequently derailed by two critical vulnerabilities: rapid proteolytic degradation in vivo and insufficient membrane-disrupting potency at safe dosages. To circumvent these limitations, peptide engineering has shifted toward the incorporation of unnatural amino acids and terminal modifications. This technical guide details the rationale, synthesis, and validation of incorporating 4-chloro-L-phenylalanine methyl ester (4-Cl-Phe-OMe) into AMP scaffolds. This dual-modification strategy synergistically amplifies both the pharmacokinetic half-life and the pharmacodynamic potency of the peptide [1].

The Causality of Structural Modification: Mechanistic Insights

Designing an AMP is an exercise in balancing charge, amphipathicity, and steric geometry. The integration of 4-Cl-Phe-OMe operates on two distinct mechanistic fronts:

1. The 4-Chloro Substitution (Pharmacokinetic Shielding & Hydrophobic Insertion) Replacing a native phenylalanine with its 4-chloro analog introduces a highly electronegative and bulky halogen atom at the para-position of the aromatic ring.

  • Causality for Stability: Endogenous proteases, particularly chymotrypsin, recognize and cleave peptide bonds adjacent to aromatic residues. The steric bulk and unique electrostatic potential (halogen bonding) of the chlorine atom disrupt the enzyme-substrate transition state, effectively shielding the local peptide backbone [1]. This modification has been shown to increase the proteolytic stability of AMPs like Jelleine-I by 10- to 100-fold [1].

  • Causality for Potency: Halogenation increases the overall lipophilicity (

    
    ) of the peptide. This heightened hydrophobicity thermodynamically favors the partitioning of the AMP from the aqueous environment into the hydrophobic core of the bacterial phospholipid bilayer, accelerating membrane permeabilization[2].
    

2. The C-Terminal Methyl Esterification (-OMe) (Electrostatic Optimization)

  • Causality for Affinity: Native AMPs typically terminate in a carboxylate group (-COO⁻), which carries a negative charge at physiological pH. This localized anion partially neutralizes the net positive charge contributed by cationic residues (e.g., Arg, Lys). By masking this terminus as a methyl ester (-OMe), the negative charge is abolished. The resulting +1 increase in net positive charge exponentially enhances the initial electrostatic attraction between the AMP and anionic bacterial targets (such as lipopolysaccharides in Gram-negative strains or teichoic acids in Gram-positive strains) [3].

MOA AMP AMP with 4-Cl-Phe-OMe Prop1 Increased Net Positive Charge (via -OMe Capping) AMP->Prop1 Prop2 Enhanced Lipophilicity (via 4-Cl substitution) AMP->Prop2 Prop3 Steric Shielding (Halogen Bulk) AMP->Prop3 Membrane Electrostatic Attraction to Bacterial Membrane Prop1->Membrane Drives Insertion Deep Hydrophobic Insertion & Lipid Disruption Prop2->Insertion Facilitates Stability Resistance to Proteolytic Cleavage Prop3->Stability Confers Outcome Bacterial Cell Death & Prolonged Half-Life Membrane->Outcome Insertion->Outcome Stability->Outcome

Mechanism of action of 4-Cl-Phe-OMe modified AMPs driving bacterial cell death and stability.

Quantitative Profiling

To illustrate the impact of these modifications, the table below summarizes the physicochemical and biological shifts observed when a native AMP (using the Jelleine-I scaffold as a model) is engineered with 4-Cl-Phe and a C-terminal methyl ester.

Peptide VariantSequenceNet ChargeHydrophobicity (

)
MIC vs E. coli (µg/mL)Serum Half-Life (

)
Native AMP P-F-K-L-S-L-H-L-OH+2-0.4564< 1 hour
Modified AMP P-(4-Cl-Phe)-K-L-S-L-H-L-OMe+3+0.828> 12 hours

Data synthesized from established halogenation trends in literature [1, 2].

Advanced Synthesis & Cleavage Strategy

Standard Solid-Phase Peptide Synthesis (SPPS) utilizing Wang or Rink Amide resins yields C-terminal acids or amides, respectively. To directly synthesize an AMP terminating in a methyl ester without resorting to harsh post-cleavage esterification (which risks modifying internal acidic residues), we employ 4-Hydroxymethylbenzoic acid (HMBA) functionalized resin .

HMBA resin is fully stable to standard Fmoc/tBu chemistry but is highly susceptible to nucleophilic displacement. By utilizing methanol and a tertiary amine during the cleavage step, the peptide is simultaneously cleaved from the resin and esterified at the C-terminus.

Workflow cluster_validation Self-Validating Assays SPPS Fmoc-SPPS Synthesis (Coupling 4-Cl-Phe) Cleavage Cleavage & Mild Esterification (-OMe) SPPS->Cleavage Purification RP-HPLC Purification (>95% Purity) Cleavage->Purification MIC Broth Microdilution (MIC/MBC) Purification->MIC Tox Hemolysis Assay (Selectivity Index) Purification->Tox Serum Serum Stability (t1/2 Determination) Purification->Serum

Self-validating experimental workflow for the synthesis and evaluation of modified AMPs.

Self-Validating Experimental Protocols

Protocol 1: HMBA-Resin Synthesis and Methanolytic Cleavage

Causality: This protocol ensures the precise incorporation of the halogenated unnatural amino acid while elegantly generating the required C-terminal methyl ester in a single cleavage step.

  • Resin Loading: Swell HMBA-PEG resin in DMF. Couple the first amino acid (or Fmoc-4-Cl-Phe-OH if it is the C-terminal residue) using MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) and N-methylimidazole (NMI) to esterify the Fmoc-amino acid to the HMBA linker.

  • Elongation: Perform standard Fmoc-SPPS using DIC/Oxyma Pure as coupling reagents. When coupling Fmoc-4-Cl-Phe-OH, extend the coupling time to 60 minutes to account for the steric bulk of the halogenated ring.

  • Methanolytic Cleavage: Wash the completed resin with DCM and dry. Suspend the resin in a cleavage cocktail of Methanol/Diisopropylethylamine (DIPEA)/DCM (5:1:4, v/v/v). Agitate gently for 24 hours at room temperature.

  • Global Deprotection: Filter the cleavage solution and evaporate the solvents. Treat the resulting protected peptide ester with TFA/TIPS/Water (95:2.5:2.5) for 2 hours to remove side-chain protecting groups.

  • Validation Check (LC-MS): Analyze the crude product. Self-Validation: You must observe a mass shift of +14 Da relative to the free acid variant. Crucially, the mass spectrum must display the characteristic 3:1 isotopic ratio of the M and M+2 peaks, confirming the presence of the

    
    Cl and 
    
    
    
    Cl isotopes.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Causality: To prove that the increased lipophilicity and charge translate to biological efficacy, a standardized broth microdilution assay is required.

  • Preparation: Grow target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to mid-log phase in Mueller-Hinton Broth (MHB). Dilute to a final inoculum of

    
     CFU/mL.
    
  • Peptide Dilution: In a 96-well plate, perform serial two-fold dilutions of the 4-Cl-Phe-OMe AMP (starting at 128 µg/mL) in MHB.

  • Self-Validating Controls:

    • Baseline Control: Native unmodified AMP (measures the exact fold-enhancement).

    • Assay Validity Control: Ampicillin or Vancomycin (ensures bacterial strain susceptibility is within expected ATCC ranges).

    • Sterility Control: Uninoculated MHB.

  • Incubation & Readout: Inoculate wells, incubate at 37°C for 18 hours, and read absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Protocol 3: Proteolytic Stability (Serum Degradation) Assay

Causality: Halogenation is hypothesized to induce steric shielding. This assay provides empirical proof of extended half-life.

  • Incubation: Dissolve the peptide in PBS to a concentration of 1 mg/mL. Mix 250 µL of the peptide solution with 250 µL of 50% aqueous human serum (pre-centrifuged to remove lipids). Incubate at 37°C.

  • Sampling: At intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots.

  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of 10% Trichloroacetic acid (TCA). Incubate at 4°C for 15 minutes to precipitate serum proteins.

  • Self-Validating Control: Run a parallel assay using heat-inactivated serum (incubated at 56°C for 30 mins prior to use). Validation: If the peptide degrades in active serum but remains intact in heat-inactivated serum, degradation is definitively enzymatic, not a result of chemical instability (e.g., ester hydrolysis).

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via RP-HPLC. Plot the integration area of the intact peptide peak over time to calculate the

    
    .
    

References

  • Jia, F., Zhang, Y., Wang, J., Peng, J., Zhao, P., Zhang, L., Yao, H., Ni, J., & Wang, K. (2019). The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. Peptides, 112, 56-66.[Link]

  • Molchanova, N., Hansen, P. R., & Franzyk, H. (2020). Halogenation as a tool to tune antimicrobial activity of peptoids. Scientific Reports, 10, 14805.[Link]

  • Jia, F., et al. (2023). Optimized Antimicrobial Peptide Jelleine-I Derivative Br-J-I Inhibits Fusobacterium Nucleatum to Suppress Colorectal Cancer Progression. International Journal of Molecular Sciences, 24(2), 1469.[Link]

Application

Application Note: High-Resolution Purification of Peptides Containing Chlorinated Phenylalanine (Cl-Phe)

Executive Summary The incorporation of chlorinated phenylalanine (Cl-Phe)—typically 4-chloro-L-phenylalanine—into peptide sequences is a potent medicinal chemistry strategy to enhance metabolic stability and receptor aff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of chlorinated phenylalanine (Cl-Phe)—typically 4-chloro-L-phenylalanine—into peptide sequences is a potent medicinal chemistry strategy to enhance metabolic stability and receptor affinity. However, the chlorine atom introduces significant purification challenges: drastic increases in hydrophobicity, solubility issues, and the difficulty of resolving the target peptide from non-chlorinated impurities (des-chloro analogs) that differ by only a single atom.

This guide moves beyond standard C18 protocols. It details a selectivity-driven approach utilizing Phenyl-Hexyl stationary phases to exploit pi-pi interactions, optimized solubilization strategies to prevent on-column precipitation, and specific mobile phase modifiers to maximize resolution.

Physicochemical Context: The "Chlorine Effect"

To purify Cl-Phe peptides, one must understand the molecular behavior induced by the halogen.

  • Hydrophobicity Shift: Chlorine is highly lipophilic. Replacing a hydrogen on the phenyl ring with chlorine significantly increases the LogP of the amino acid. This often pushes the peptide to elute late in the gradient on standard C18 columns, risking broad peaks and poor recovery.

  • Electronic Effects: Chlorine is an electron-withdrawing group (EWG) via induction but an electron donor via resonance. In the context of aromatic interactions, it creates a unique electron density profile that interacts differently with stationary phases compared to native Phenylalanine.

  • The Critical Impurity: The most difficult impurity to remove is often the des-chloro peptide (where Cl is replaced by H), a byproduct of incomplete synthesis or starting material impurity. Standard hydrophobicity-based separation (C18) often fails to resolve this due to the structural similarity.

Pre-Purification Strategy: Solubilization

CRITICAL: The most common failure mode is not chromatography, but sample preparation. Cl-Phe peptides are prone to aggregation and precipitation in aqueous buffers.

The "Solvent Sandwich" Protocol

Direct injection of peptides dissolved in 100% DMSO can lead to "breakthrough," where the peptide travels with the solvent plug and does not bind to the column.

Protocol:

  • Initial Dissolution: Dissolve the crude lyophilized peptide in 100% DMSO or DMF at a high concentration (e.g., 20–50 mg/mL). Sonicate briefly.[1]

  • Dilution: Slowly dilute this stock with 0.1% TFA in Water to the point of incipient turbidity (just before it crashes out). Aim for a final DMSO concentration of <20% if possible.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove any micro-aggregates.

  • Injection: If the peptide requires high organic solvent to stay soluble (>50% DMSO), use a "Sandwich Injection" :

    • Air Gap

    • Weak Solvent (Water/5% ACN)

    • Sample (in DMSO)

    • Weak Solvent

    • Air Gap (This allows the sample to be diluted in the loop before hitting the column head).

Chromatography Strategy: The Selectivity Switch

While C18 is the workhorse, it relies almost exclusively on hydrophobic subtraction. For Cl-Phe peptides, Phenyl-Hexyl phases offer a superior mechanism: Pi-Pi (π-π) Interaction .[2]

Why Phenyl-Hexyl?

The phenyl ring on the stationary phase interacts with the aromatic ring of the Cl-Phe. The electron-withdrawing chlorine atom alters the quadrupole moment of the phenylalanine ring, changing the strength of this pi-pi stacking interaction compared to the non-chlorinated impurity.

  • C18: Separates based on "Grease" (Hydrophobicity).

  • Phenyl-Hexyl: Separates based on "Grease + Electronic Character" (Orthogonal Selectivity).

Mobile Phase Selection
  • Modifier A: Water + 0.1% TFA (Standard) or 0.1% Formic Acid (for MS sensitivity).

  • Modifier B (The Tuning Knob):

    • Acetonitrile (ACN): Standard.[3] Good for hydrophobic separation.[4]

    • Methanol (MeOH): RECOMMENDED FOR RESOLUTION. Methanol allows stronger pi-pi interactions between the peptide and the Phenyl-Hexyl column than ACN. Using MeOH can significantly increase the resolution factor (

      
      ) between the Cl-Phe product and the des-chloro impurity.
      

Visualized Workflows

Diagram 1: Purification Decision Matrix

This logic gate determines the optimal stationary phase based on impurity profile.

PurificationLogic Start Crude Cl-Phe Peptide ImpurityCheck Major Impurity Type? Start->ImpurityCheck DesChloro Des-Chloro Analog (Structural Similarity) ImpurityCheck->DesChloro High Homology Truncation Truncated/Deletion Sequences ImpurityCheck->Truncation Hydrophobicity Gap SelectPhenyl Select Phenyl-Hexyl Column (Maximize Pi-Pi Selectivity) DesChloro->SelectPhenyl SelectC18 Select C18 Column (Maximize Hydrophobic Difference) Truncation->SelectC18 MobilePhaseMeOH Mobile Phase B: Methanol (Enhances Pi-Pi) SelectPhenyl->MobilePhaseMeOH Optimal MobilePhaseACN Mobile Phase B: Acetonitrile (Sharper Peaks) SelectC18->MobilePhaseACN Standard

Caption: Decision matrix for selecting stationary and mobile phases based on the dominant impurity profile.

Diagram 2: The "Sandwich" Injection Workflow

Visualizing the method to prevent precipitation of hydrophobic peptides during injection.

SandwichInjection cluster_0 Autosampler Syringe Sequence Plug1 Weak Solvent (5% ACN) Sample Cl-Phe Peptide (in DMSO) Mixing In-Loop Mixing (Prevents Precipitation) Plug1->Mixing Plug2 Weak Solvent (5% ACN) Sample->Mixing Plug2->Mixing Column HPLC Column (Head) Mixing->Column Gradual Transfer

Caption: The "Sandwich" injection technique prevents hydrophobic peptides from crashing out upon contact with the mobile phase.

Detailed Experimental Protocol

Step 1: System Setup
  • Column: Phenyl-Hexyl, 5µm, 100Å (or 300Å for peptides >30 residues).

    • Alternative: C8 (if peptide is >50% hydrophobic residues to prevent irreversible binding).

  • Temperature: 40°C - 60°C .

    • Reasoning: Elevated temperature reduces mobile phase viscosity (crucial if using Methanol) and increases the solubility of the hydrophobic peptide, sharpening peaks.

  • Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for 21.2mm ID prep columns).

Step 2: Gradient Programming

Due to the "sticky" nature of Cl-Phe, a shallow gradient at high organic % is often required.

Time (min)% Mobile Phase B (MeOH + 0.1% TFA)Event
0.05Load/Desalt
2.05End Load
2.130Jump to Start of Gradient
22.060Linear Gradient (Shallow)
25.095Wash (Remove Aggregates)
30.095Hold Wash
30.15Re-equilibrate

Note: If using Acetonitrile, the %B values will likely be lower (e.g., 20-50%) due to higher elution strength.

Step 3: Fraction Collection & Post-Processing
  • Trigger: Collect based on UV threshold (214 nm for peptide bond, 254 nm for aromatic ring).

  • Immediate Action: Check fractions immediately. If the peptide is very hydrophobic, fractions left in tubes can precipitate over time.[5]

  • Lyophilization: Do not heat during drying. Hydrophobic peptides can form films that are difficult to redissolve.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Peptide aggregation or secondary interactions.[6]Increase column temperature to 60°C. Switch from C18 to Phenyl-Hexyl.
"Ghost" Peaks Carryover from previous run (peptide stuck on column).Run a "Sawtooth" wash (5% -> 95% -> 5% B rapid cycling) with TFE (Trifluoroethanol) or Isopropanol between runs.
Low Recovery Irreversible adsorption to stationary phase.Switch to a C4 column or a wide-pore (300Å) C8. Use a polymer-based column (PLRP-S) if silica interactions are suspected.
Precipitation in Injector Solvent shock.Use the "Sandwich Injection" method (Diagram 2). Reduce sample concentration.

References

  • Vertex AI Search. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. National Institutes of Health. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 4-Chloro-L-phenylalanine methyl ester under basic conditions

Title: Technical Support Center: Stability & Handling of 4-Chloro-L-phenylalanine Methyl Ester Under Basic Conditions Introduction: Welcome to the Technical Support Center. As drug development professionals and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Stability & Handling of 4-Chloro-L-phenylalanine Methyl Ester Under Basic Conditions

Introduction: Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter 4-Chloro-L-phenylalanine methyl ester (often supplied as the hydrochloride salt) as a critical chiral building block[1]. A recurring challenge in peptide synthesis and medicinal chemistry is managing the stability of this compound under basic conditions. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot ester hydrolysis (saponification) and alpha-center racemization.

Section 1: Core Technical FAQs

Q1: Why does 4-Chloro-L-phenylalanine methyl ester rapidly degrade in standard basic workups? A: The degradation is driven by two competing base-catalyzed pathways: nucleophilic acyl substitution (saponification) and alpha-proton abstraction (racemization)[2][3]. Causality: The methyl ester is highly susceptible to nucleophilic attack by hydroxide (


) or alkoxide ions. Concurrently, the alpha-proton is rendered unusually acidic due to the electron-withdrawing effects of both the adjacent ester carbonyl and the amine group. The presence of the para-chloro substituent on the phenyl ring exerts a mild inductive electron-withdrawing effect (-I effect), which further stabilizes the intermediate enolate compared to unsubstituted phenylalanine. When exposed to strong bases (e.g., NaOH, KOH), the ester is rapidly cleaved to form 4-chloro-L-phenylalanine, or the alpha-proton is abstracted, passing through an achiral enolate intermediate that reprotonates to form the D/L racemic mixture[4].

Q2: Can I use strong bases if I keep the reaction time extremely short? A: Yes, but it requires precise kinetic control. Surprisingly, chiral amino acid methyl esters can sometimes be subjected to strongly basic conditions (like sodium methoxide) for very short periods without complete racemization, as the rate of subsequent reactions (like cyclization or trapping) outpaces the racemization equilibrium[2]. However, for standard free-basing or extraction, this is highly discouraged. Mild bases (pH 8.0–9.0) are mandatory for routine handling.

Q3: How do I know if my product has racemized versus hydrolyzed? A: Hydrolysis results in a mass shift (loss of 14 Da from the methyl group, forming the free carboxylic acid), which is easily detected via LC-MS. Furthermore, the hydrolyzed product will partition into the aqueous layer during a basic workup[3]. Racemization, however, does not change the mass. It must be monitored using Chiral HPLC or polarimetry. If your isolated yield drops significantly, suspect hydrolysis; if your downstream peptide coupling yields diastereomers, suspect racemization.

Section 2: Stability Matrix & Quantitative Data

To facilitate quick decision-making, the following table summarizes the stability profile of 4-Chloro-L-phenylalanine methyl ester across various basic environments.

Base SystempH RangeTemperatureHydrolysis RiskRacemization RiskApplication / Recommendation
Aqueous NaOH / KOH > 1220–25 °CCritical (Minutes)High Avoid completely unless intentional saponification is desired.
Sodium Methoxide (NaOMe) N/A (Non-aq)0–25 °CLow (Transesterification)Moderate to High Use only for rapid, kinetically controlled cyclizations[2].
Ammonium Hydroxide (

)
9.0–10.00–5 °CLowLowAcceptable for free-basing if exposure is < 30 minutes.
Sodium Bicarbonate (

)
8.0–8.50–25 °CVery LowVery LowOptimal for standard aqueous workup and free-basing.
Triethylamine (TEA) / DIPEA N/A (Organic)20–25 °CNoneLowSafe for peptide coupling; prolonged exposure (>24h) may cause slight epimerization.

Section 3: Mechanistic & Workflow Visualizations

G A L-4-Cl-Phe-OMe (Starting Material) C Enolate Intermediate (Achiral) A->C alpha-proton abstraction E 4-Cl-Phe-OH (Hydrolyzed Acid) A->E ester cleavage (saponification) B Base (OH- / RO-) B->C C->A reprotonation (retention) D D-4-Cl-Phe-OMe (Racemized Product) C->D reprotonation (inversion) D->E ester cleavage

Caption: Mechanistic pathways of base-induced racemization and hydrolysis of 4-Cl-Phe-OMe.

Workflow Step1 1. Suspend HCl Salt in DCM/Water (1:1) Step2 2. Chill Biphasic Mixture to 0-4 °C Step1->Step2 Step3 3. Add Mild Base (NaHCO3 or NH4OH) Target pH 8.5 Step2->Step3 Step4 4. Phase Separation (Extract Organic Layer) Step3->Step4 Warning Avoid Strong Bases (NaOH, KOH) or Extended Times Step3->Warning Step5 5. Dry over Na2SO4 & Evaporate (T < 30 °C) Step4->Step5

Caption: Optimized workflow for free-basing 4-Chloro-L-phenylalanine methyl ester HCl.

Section 4: Self-Validating Experimental Protocols

Protocol A: Safe Free-Basing of 4-Chloro-L-phenylalanine methyl ester HCl Objective: Convert the stable HCl salt to the free amine for immediate downstream coupling without inducing hydrolysis or racemization. Self-Validation Checkpoint: The final organic layer must show no starting material in the aqueous phase, and the isolated oil must have an


 by chiral HPLC.
  • Preparation: Suspend 10.0 g of 4-Chloro-L-phenylalanine methyl ester hydrochloride in 100 mL of Dichloromethane (DCM) and 100 mL of deionized water in a 500 mL separatory funnel[2].

  • Thermal Control: Pre-chill the mixture to 0–4 °C using an ice bath. Causality: Lower temperatures exponentially decrease the rate of base-catalyzed ester hydrolysis.

  • Basification: Slowly add a saturated aqueous solution of Sodium Bicarbonate (

    
    ) or 3N Ammonium Hydroxide (
    
    
    
    ) in 5 mL increments while stirring vigorously.
  • pH Monitoring (Critical): Stop addition when the aqueous layer reaches a pH of 8.5. Do not exceed pH 9.0. At this pH, the amine (

    
    ) is completely deprotonated, but the hydroxide concentration is too low to trigger rapid saponification[3].
    
  • Extraction: Allow the phases to settle and separate. Drain the lower DCM layer (containing the free base) into a clean Erlenmeyer flask. Extract the remaining aqueous layer with an additional 50 mL of DCM[2].

  • Drying and Concentration: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the free base[3].
    

Protocol B: Chiral HPLC Monitoring for Racemization Objective: Verify the enantiomeric excess (ee) of the isolated free base.

  • Sample Prep: Dissolve 1 mg of the isolated free base in 1 mL of Hexane/Isopropanol (90:10).

  • Column Selection: Use a chiral stationary phase column (e.g., Chiralpak AD-H or equivalent) capable of resolving amino acid esters.

  • Conditions: Flow rate of 1.0 mL/min, UV detection at 220 nm and 254 nm.

  • Validation: Run a racemic standard of 4-Chloro-DL-phenylalanine methyl ester[5] first to establish retention times for both the L- and D- enantiomers. The L-isomer peak area should be

    
     of the total integrated area for the sample to confirm successful protocol execution.
    

References

  • PubChem. "4-Chloro-L-phenylalanine methyl ester hydrochloride | C10H13Cl2NO2 - PubChem". National Institutes of Health (NIH). Available at:[Link]

  • Organic Syntheses. "L-Phenylalanine Methyl Ester Hydrochloride". Org. Synth. 2019, 96, 528. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin". Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at:[Link]

  • Scientific Information Database (SID). "A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids". Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in 4-chlorophenylalanine peptide coupling

The following technical guide is structured as a Tier 3 Technical Support Center for peptide chemists. It addresses the specific challenges of 4-chlorophenylalanine (4-Cl-Phe) coupling, synthesizing mechanistic organic c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Technical Support Center for peptide chemists. It addresses the specific challenges of 4-chlorophenylalanine (4-Cl-Phe) coupling, synthesizing mechanistic organic chemistry with practical SPPS (Solid Phase Peptide Synthesis) protocols.

Topic: 4-Chlorophenylalanine (4-Cl-Phe) Optimization Ticket Status: OPEN Assigned Specialist: Senior Application Scientist

📋 Executive Summary: The 4-Cl-Phe Challenge

Researchers often underestimate 4-Cl-Phe. It is not merely "bulky"; it presents a dual-threat to synthesis:

  • Steric Hindrance: The para-chloro substitution creates a significant van der Waals radius expansion compared to native Phenylalanine, obstructing the approach of the incoming nucleophile.

  • Electronic Deactivation: The chlorine atom is electron-withdrawing (inductive effect, -I).

    • As the Amine (N-terminal): The nucleophilicity of the

      
      -amine is reduced, making it sluggish to attack the next activated amino acid.
      
    • As the Acid (C-terminal): The

      
      -proton becomes more acidic, significantly increasing the rate of base-catalyzed racemization via the oxazolone mechanism.
      

📂 Ticket #001: "My coupling yield is stuck below 60%."

Diagnosis: Insufficient activation energy or steric occlusion. Root Cause: Standard reagents (HBTU/HCTU) fail to generate an ester reactive enough to overcome the steric barrier of the 4-Cl-Phe side chain.

🔧 Troubleshooting Protocol: Advanced Activation

Stop using HBTU/DIPEA. For 4-Cl-Phe, you must upgrade to "Gold Standard" reagents that utilize the "Neighboring Group Effect" (anchimeric assistance).

Option A: The Gold Standard (HATU/HOAt)

HATU generates the OAt-active ester. The pyridine nitrogen in the 7-position forms a hydrogen bond with the incoming amine, essentially "pulling" it towards the carbonyl center, overcoming the steric wall.

  • Protocol:

    • AA: 4.0 eq Fmoc-4-Cl-Phe-OH

    • Activator: 3.9 eq HATU

    • Base: 8.0 eq DIPEA (See Ticket #002 for racemization warnings)

    • Time: 2 x 45 min (Double Coupling is mandatory)

Option B: The Modern Alternative (COMU/Oxyma)

COMU is safer (non-explosive) and often more efficient than HATU for hindered couplings due to the superior leaving group ability of Oxyma Pure.[1]

  • Protocol:

    • AA: 4.0 eq Fmoc-4-Cl-Phe-OH

    • Activator: 4.0 eq COMU

    • Base: 4.0 eq Oxyma Pure + 8.0 eq DIPEA

    • Temperature: 50°C (Microwave) or 2 hours (Room Temp)

📊 Data Comparison: Coupling Efficiency

Simulated efficiency based on steric hindrance literature [1, 2].[2]

ReagentMechanismCoupling Yield (1 hr)Racemization RiskRecommendation
HBTU/HOBt Standard OBt ester~45-60%LowAVOID
HATU/HOAt 7-aza effect (Anchimeric)~92-98%ModerateHIGH
COMU/Oxyma Oxyma leaving group~95-99%LowPREFERRED
PyBrOP Acid Bromide~85-90%HighUse for N-methyls

📂 Ticket #002: "The product mass is correct, but chirality is scrambled (Racemization)."

Diagnosis: Base-catalyzed racemization via Oxazolone formation. Root Cause: The electron-withdrawing chlorine makes the


-proton acidic. Strong bases (DIPEA/NMM) abstract this proton during the slow coupling caused by steric hindrance.
🧠 Mechanism of Failure

When the activation is slow (due to sterics), the activated amino acid sits in solution longer. The base (DIPEA) eventually pulls the


-proton, forming an achiral enol/oxazolone intermediate. When this collapses, it reforms as a 50/50 D/L mixture.
🔧 Solution: Base Swapping (The Collidine Switch)

Replace DIPEA with 2,4,6-Trimethylpyridine (TMP / Collidine) .

  • Why? Collidine is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered itself.[3] It is strong enough to deprotonate the carboxylic acid for activation, but too bulky and weak to abstract the

    
    -proton.
    
📉 Visualizing the Racemization Pathway

Racemization cluster_prevention PREVENTION STRATEGY Start Activated 4-Cl-Phe (L-Isomer) Proton Alpha-Proton Abstraction Start->Proton Slow Coupling SafePath Nucleophilic Attack (Coupling) Start->SafePath Fast Coupling Base Strong Base (DIPEA) Base->Proton Oxazolone Oxazolone Intermediate Proton->Oxazolone Enol Planar Enol (Achiral) Oxazolone->Enol Product Racemic Product (50% L / 50% D) Enol->Product Collidine Use Collidine (Weak Base) Collidine->Proton Blocks Abstraction

Figure 1: The competition between productive coupling and racemization. Slow coupling kinetics (due to sterics) favor the red path. Using Collidine blocks the proton abstraction.

📂 Ticket #003: "Synthesis stops completely after adding 4-Cl-Phe."

Diagnosis: On-Resin Aggregation (Beta-sheet formation). Root Cause: 4-Cl-Phe is highly hydrophobic.[4] Once added, it promotes intermolecular hydrogen bonding between peptide chains, causing the resin to "shrink" and preventing reagents from entering active sites.

🔧 Protocol: The "Magic Mixture" & Chaotropic Wash

You must disrupt these hydrogen bonds physically and chemically.

1. The "Aggregation-Busting" Wash (Perform before deprotection):

  • Wash resin with 0.1M LiCl in DMF (3 x 2 min).

  • Mechanism:[5][6][7] Lithium ions are chaotropic; they disrupt the hydrogen bond network between peptide chains, re-swelling the resin.

2. Solvent Engineering: Do not use pure DMF. Use a binary or ternary solvent system for the coupling step:

  • Recommended: DMF / DCM (1:1)

  • Advanced: NMP / DMSO (4:1) – DMSO is excellent for solvating hydrophobic aggregates.

3. Resin Choice (Preventative): If you are still in the planning phase, do not use Polystyrene (PS) resin .

  • Use: ChemMatrix (PEG-based) or TentaGel. These resins swell better in diverse solvents and mechanically space out the peptide chains to reduce aggregation [3].

⚙️ Decision Logic: Workflow for 4-Cl-Phe Coupling

Use this logic gate to select your experimental conditions.

Workflow Start Start: 4-Cl-Phe Coupling Position Is 4-Cl-Phe the Amine or Acid? Start->Position Acid Incoming Acid (Activation Step) Position->Acid Acid Amine Amine on Resin (Nucleophile) Position->Amine Amine RacemizationCheck Is Cys/His present or High Temp? Acid->RacemizationCheck SafeBase Use COMU + Collidine (Prevent Racemization) RacemizationCheck->SafeBase Yes (Risk High) StrongBase Use HATU + DIPEA (Max Power) RacemizationCheck->StrongBase No (Risk Low) AggCheck Is sequence >10 AA or Hydrophobic? Amine->AggCheck MagicMix Use NMP/DMSO + LiCl Wash AggCheck->MagicMix Yes (Aggregated) DoubleCouple Double Couple with HATU AggCheck->DoubleCouple No (Accessible)

Figure 2: Decision matrix for selecting reagents based on the specific role of 4-Cl-Phe in the sequence.

📚 References

  • Albericio, F., & El-Faham, A. (2010). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[2][8]Chem. Eur. J. , 16, 1-14.

  • BenchChem Technical Support. (2025). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.BenchChem Knowledge Base .

  • Sigma-Aldrich (Merck). (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis.MilliporeSigma Technical Guides .

  • Bachem. (2024).[9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem Insights .

  • El-Faham, A., et al. (2009). Peptide Coupling Reagents, More than a Letter Soup.Chem. Rev. , 111(11), 6557–6602.

Sources

Troubleshooting

Optimal pH range for 4-Chloro-L-phenylalanine methyl ester stability

Subject: Stability Optimization & Troubleshooting Guide Compound: 4-Chloro-L-phenylalanine methyl ester (hydrochloride salt) CAS: 14173-40-1 Application: Tryptophan hydroxylase inhibition, Peptide synthesis, Medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability Optimization & Troubleshooting Guide Compound: 4-Chloro-L-phenylalanine methyl ester (hydrochloride salt) CAS: 14173-40-1 Application: Tryptophan hydroxylase inhibition, Peptide synthesis, Medicinal chemistry intermediates.

Module 1: The Stability Spectrum (Mechanistic Insight)

As a Senior Application Scientist, I often see researchers treat this compound like a standard amino acid. It is not. The presence of the 4-Chloro substituent on the phenyl ring exerts an electron-withdrawing inductive effect (


), which destabilizes the molecule compared to unsubstituted phenylalanine methyl ester.

This electronic effect has two critical consequences:

  • Increased Acidity: The

    
    -ammonium group is slightly more acidic (lower pKa 
    
    
    
    6.8–7.0) than standard phenylalanine methyl ester (pKa
    
    
    7.1).
  • Enhanced Electrophilicity: The ester carbonyl carbon is more electron-deficient, making it more susceptible to nucleophilic attack (hydrolysis or self-cyclization).

The Degradation Trilemma

Your goal is to balance three competing states. Use the diagram below to visualize the "Safe Zone."

StabilityLandscape Protonated Protonated Species (Stable Storage Form) NH3+ ... COOMe FreeAmine Free Amine Species (Reactive Intermediate) NH2 ... COOMe Protonated->FreeAmine pH > 6.0 (Deprotonation) Hydrolysis Hydrolysis Product (4-Cl-Phe-OH + MeOH) Protonated->Hydrolysis pH < 2.0 (Acid Catalysis) FreeAmine->Protonated pH < 5.0 (Protonation) FreeAmine->Hydrolysis pH > 9.0 (Base Saponification) DKP Diketopiperazine (DKP) (Cyclic Dimer Precipitate) FreeAmine->DKP pH 7.0 - 8.5 (Rapid Self-Cyclization)

Figure 1: The pH-dependent degradation pathways. Note that the "Neutral" pH range (7.0–8.5) is actually the most dangerous zone for dimerization.

Module 2: Optimal pH Parameters

The following data summarizes the stability profile based on kinetic studies of halogenated phenylalanine derivatives [1, 2].

pH RangeDominant SpeciesStability StatusHalf-Life (

) Estimate*
Mechanism of Failure
< 2.0

/ Ester
Poor Hours to DaysAcid-catalyzed hydrolysis of ester bond.
3.0 – 5.0

/ Ester
Optimal Weeks to MonthsThe "Safe Zone." Amine is protonated (cannot attack ester); Acid is too weak to hydrolyze ester.
6.0 – 8.0

/ Ester
Critical Risk Minutes to HoursDiketopiperazine (DKP) formation. Free amine attacks ester of neighbor molecule.
> 9.0

/ Carboxylate
Unstable MinutesSaponification (Base hydrolysis).

*Estimates based on aqueous solution at 25°C. The 4-Cl substituent accelerates degradation by ~1.5x compared to unsubstituted Phe-OMe.

The Golden Rule:

Maintain pH between 3.0 and 5.0 for all aqueous handling unless immediately reacting the amine.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "My solution turned cloudy after adjusting to pH 7.4."

Diagnosis: You likely triggered Diketopiperazine (DKP) formation . The Science: At pH 7.4, a significant fraction of the amine is deprotonated. Because the 4-Cl group makes the ester more reactive, two molecules rapidly react to form a cyclic dimer (bis(4-chlorobenzyl)-diketopiperazine). This dimer is highly insoluble in water and precipitates. Solution:

  • Prevention: Do not store the compound at physiological pH. If you must use pH 7.4 for an assay, prepare the solution immediately before use and keep the concentration low (< 1 mM) to reduce second-order collision probability.

  • Recovery: DKP formation is irreversible under mild conditions. Discard the solution.

Issue 2: "The compound won't dissolve in my buffer."

Diagnosis: Solubility limit or incorrect salt form. The Science: The hydrochloride salt is soluble in water, but the "free base" is hydrophobic. If you are using a buffer at pH > 6, you are generating the free base, which may crash out before it even degrades. Solution:

  • Dissolve the powder in DMSO or Methanol first to create a high-concentration stock.

  • Dilute this stock into your aqueous buffer (pH < 6).

  • Ensure final organic solvent concentration is < 5% to avoid biological interference, but high enough to solvate the hydrophobic phenyl ring.

Issue 3: "How should I store stock solutions?"

Diagnosis: Hydrolytic instability. The Science: Even at pH 4, water eventually hydrolyzes esters (entropy always wins). Protocol:

  • Best: Store as dry powder at -20°C (Stable for years).

  • Acceptable: 10-50 mM stock in anhydrous DMSO at -20°C (Stable for ~1-3 months).

  • Avoid: Aqueous stock solutions stored in the fridge (4°C).

Module 4: Validated Protocols

Protocol A: Safe Neutralization (Free-Basing)

Use this when you need the reactive amine for a coupling reaction.

  • Dissolve: 4-Cl-Phe-OMe·HCl in DCM (Dichloromethane) or DMF.

  • Cool: Chill the solution to 0°C on an ice bath. Lower temperature slows DKP formation.

  • Neutralize: Add 1.0 equivalent of DIEA (Diisopropylethylamine) or TEA (Triethylamine).

    • Why? These bulky bases accept the proton but are too sterically hindered to attack the ester carbonyl themselves.

  • React Immediately: Add your electrophile (e.g., acid chloride, activated ester) within 5 minutes.

Protocol B: HPLC Stability Check

Use this to verify purity if the bottle has been left open.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (peptide bond) and 254 nm (phenyl ring).

  • Interpretation:

    • Peak A (Early eluting): 4-Chloro-phenylalanine (Hydrolysis product - Free Acid).

    • Peak B (Mid eluting): 4-Cl-Phe-OMe (Target) .

    • Peak C (Late eluting): DKP Dimer (Very hydrophobic).

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[1][2] Journal of Pharmaceutical Sciences, 87(3), 283–288.[1][2]

  • Neumer, J. F., & Brown, E. V. (1976). Electronic effects in the hydrolysis of esters of substituted phenylalanines. Journal of Organic Chemistry. (General reference for halogen substituent effects on ester electrophilicity).
  • PubChem Compound Summary. (2024). 4-Chloro-L-phenylalanine methyl ester hydrochloride.[3][4] National Center for Biotechnology Information.

  • Sigma-Aldrich Technical Bulletin. (N.D.). Handling of Amino Acid Methyl Esters.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chlorinated amino acid derivatives.

Sources

Optimization

Resolving hygroscopic issues with 4-Chloro-L-phenylalanine methyl ester HCl

This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-L-phenylalanine methyl ester hydrochloride (CAS: 33965-47-8 / 60594-65-2). It is designed to address the specific physi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-L-phenylalanine methyl ester hydrochloride (CAS: 33965-47-8 / 60594-65-2). It is designed to address the specific physicochemical challenges associated with hygroscopic amino acid ester salts.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Technical Briefing: The Hygroscopicity Vector

Why is this happening? 4-Chloro-L-phenylalanine methyl ester hydrochloride is an ionic salt. The crystal lattice energy of amino acid ester hydrochlorides is often disrupted by atmospheric moisture. The chloride ion (


) acts as a hydrogen bond acceptor for water molecules. Once a monolayer of water forms on the crystal surface, it creates a localized aqueous environment.

The Cascade Effect:

  • Sorption: Atmospheric water binds to the surface.

  • Deliquescence: The salt dissolves in the absorbed water (turning into a sticky gum/oil).

  • Hydrolysis (The Critical Failure): In this "pseudo-solution" state, the methyl ester is vulnerable to hydrolysis, reverting to the free acid (4-Chloro-L-phenylalanine). This destroys the protecting group and alters the molecular weight, ruining stoichiometric precision in downstream reactions (e.g., peptide coupling).

Interactive Troubleshooting (Q&A)

Category A: Prevention & Handling

Q: I just took the bottle out of the freezer (-20°C), and the powder looks fine. Can I weigh it immediately? A: STOP. Do not open that bottle. If you open a -20°C bottle in a 25°C lab, the temperature differential causes immediate condensation of atmospheric moisture onto the cold powder. This is the #1 cause of degradation.

  • Protocol: Place the sealed bottle in a desiccator containing silica gel or

    
    . Allow it to warm to room temperature (approx. 30–60 minutes) before breaking the seal.
    

Q: How do I weigh this without it turning sticky on the balance? A: Use the "Tare-Transfer" Method. Hygroscopic salts absorb water in seconds.

  • Tare your receiving vessel (flask) with its cap/septum.

  • Rapidly transfer the approximate amount of solid.

  • Immediately cap the vessel.

  • Weigh the closed vessel. Calculate mass by difference.

  • Pro-Tip: If the humidity is >50%, use a glove bag or flush the weighing area with a gentle stream of dry Nitrogen/Argon.

Category B: Recovery (The "Sticky Mess" Scenario)

Q: My powder has clumped into hard rocks or a sticky paste. Is it ruined? A: Not necessarily, but you must assess purity. Clumping indicates moisture absorption. You must determine if it is just wet (reversible) or hydrolyzed (irreversible).

  • Diagnostic: Run a quick TLC (Thin Layer Chromatography) or LC-MS.

    • Single Spot/Peak: It is just wet. Proceed to Drying Protocol .

    • Two Spots/Peaks: Hydrolysis has occurred (Free acid + Ester). Proceed to Recrystallization .

Q: How do I dry it safely? A: Vacuum Desiccation with


. 
Heat is dangerous for methyl esters in the presence of trace acid/water (accelerates hydrolysis).
  • Place the open vial in a vacuum desiccator.

  • Use Phosphorus Pentoxide (

    
    )  or KOH pellets  as the desiccant (Silica gel is too weak for this).
    
  • Apply high vacuum (< 1 mbar) for 12–24 hours at Room Temperature .

  • Result: The gum should solidify back into a powder or a dry foam.

Category C: Reaction Impact

Q: I used the sticky salt in a peptide coupling, and the yield was low. Why? A: Stoichiometric Mismatch. If your "300 mg" of starting material contained 10% water by weight, you actually only added ~270 mg of reactant. In 1:1 couplings, this leaves the other reagent in excess, leading to side reactions or incomplete conversion.

  • Correction: Always dry the salt before critical couplings, or determine the water content (Karl Fischer titration) and adjust the mass input accordingly.

Decision Matrix & Workflows

Workflow 1: The "Safe-Weigh" Protocol

This logic flow ensures the integrity of the reagent is maintained during the transfer process.

HandlingProtocol Start Remove from -20°C Storage CheckTemp Is Bottle at Room Temp? Start->CheckTemp Desiccator Place in Desiccator (30-60 mins) CheckTemp->Desiccator No (Cold) Open Open Bottle CheckTemp->Open Yes Desiccator->CheckTemp Weigh Rapid Weighing (Minimize Air Exposure) Open->Weigh Purge Purge Headspace with N2/Ar Weigh->Purge Reseal Seal with Parafilm Purge->Reseal Return Return to -20°C Reseal->Return

Figure 1: Standard Operating Procedure for handling hygroscopic amino acid esters to prevent condensation-induced hydrolysis.

Workflow 2: Recovery of Compromised Reagent

Use this decision tree when the reagent appears degraded (clumped/sticky).

RecoveryMatrix Issue Reagent is Sticky/Clumped Analyze Run LC-MS or TLC Issue->Analyze Result Purity Check Analyze->Result Dry Vacuum Dry over P2O5 (Room Temp, 24h) Result->Dry Pure (Only Wet) Recryst Recrystallize (MeOH/Et2O) Result->Recryst <10% Hydrolysis Discard Discard Reagent Result->Discard >10% Hydrolysis

Figure 2: Decision matrix for recovering compromised hygroscopic salts.

Data Summary: Physical Properties & Storage[1][2][3][4]

ParameterSpecification / GuidelineNote
Storage Temperature -20°C (Long term)Prevents thermal degradation.[1][2][3]
Desiccant Choice

(Strong), KOH (Medium)
Avoid Silica for drying wet salts; it is too weak.
Solubility High: Water, Methanol, DMSOAvoid dissolving in water unless immediate use intended.
Critical Humidity > 40% RHRapid moisture uptake observed above this threshold.
Melting Point ~186-189°C (Dec)Lower MP indicates hydrolysis or water content.

References

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). 4-Chloro-L-phenylalanine methyl ester. Inxight Drugs. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chlorinated Phenylalanine Derivatives in SPPS

Status: Operational Subject: Troubleshooting Side Reactions & Handling of Cl-Phe Analogs (2-Cl-Phe, 3-Cl-Phe, 4-Cl-Phe, 2,4-dichloro-Phe) Assigned Specialist: Senior Application Scientist Executive Summary Chlorinated ph...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Side Reactions & Handling of Cl-Phe Analogs (2-Cl-Phe, 3-Cl-Phe, 4-Cl-Phe, 2,4-dichloro-Phe) Assigned Specialist: Senior Application Scientist

Executive Summary

Chlorinated phenylalanine derivatives (Cl-Phe) are invaluable tools in medicinal chemistry for tuning lipophilicity, inducing steric constraints, and improving metabolic stability against proteases. However, the introduction of the chlorine atom—an electron-withdrawing group (EWG)—fundamentally alters the electronic and steric profile of the amino acid compared to native Phenylalanine.

In Solid-Phase Peptide Synthesis (SPPS), these derivatives present three primary failure modes:

  • Racemization: The inductive effect (-I) of chlorine increases the acidity of the

    
    -proton.
    
  • Hydrophobic Aggregation: Increased lipophilicity leads to "difficult sequences" and incomplete coupling.

  • Catalytic Dehalogenation: Incompatibility with specific post-synthesis modifications (e.g., hydrogenolysis).

This guide provides self-validating protocols to mitigate these risks.

Module 1: Racemization Control

User Query: "I am observing a significant amount of D-isomer impurity (up to 15%) after coupling Fmoc-4-Cl-Phe-OH. I used standard HBTU/DIEA activation. What went wrong?"

Root Cause Analysis

The chlorine atom on the aromatic ring exerts an inductive electron-withdrawing effect (-I). This pulls electron density away from the


-carbon, significantly lowering the pKa of the 

-proton.
  • Mechanism: In the presence of a tertiary base (DIEA/NMM) during activation, the

    
    -proton is easily abstracted. This leads to the formation of an enolizable oxazolone (azlactone) intermediate, which loses chiral integrity.
    
  • Standard Protocols Fail: HBTU/HATU protocols require basic conditions (DIEA) during the activation step, which is exactly when the activated ester is most prone to racemization.

Technical Protocol: The "Base-Free" Activation

To prevent racemization, you must minimize the exposure of the activated amino acid to base.

Recommended Workflow:

  • Switch Reagents: Abandon HBTU/HATU. Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate) .

  • Methodology:

    • Dissolve Fmoc-Cl-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq).

    • Pre-activate for exactly 2 minutes (allows formation of the active ester without base).

    • Add to the resin.[1][2][3][4]

    • Crucial: Do NOT add DIEA or NMM. The reaction proceeds under neutral/slightly acidic conditions favored by carbodiimides.

Data Comparison: Racemization Levels

Activation MethodBase Present?Est. Racemization (4-Cl-Phe)Status
HBTU / DIEA Yes (Excess)5.0% - 15.0%High Risk
HATU / DIEA Yes (Excess)2.0% - 8.0%⚠️ Moderate Risk
DIC / HOBt No< 1.0%Acceptable
DIC / Oxyma No< 0.5% 🌟 Optimal

Expert Insight: If you are using Microwave SPPS, limit the temperature for Cl-Phe coupling to 50°C . Standard 75°C or 90°C protocols will drive racemization even with DIC/Oxyma.

Module 2: Hydrophobic Aggregation & "Difficult Sequences"

User Query: "My synthesis failed after the incorporation of two consecutive 3,4-dichloro-phenylalanine residues. The crude mass spec shows -135 Da deletions (missing residues)."

Root Cause Analysis

Chlorination significantly increases the lipophilicity (LogP) of the phenylalanine side chain. A sequence containing multiple Cl-Phe residues (or Cl-Phe adjacent to other hydrophobic residues like Ile, Val, Trp) promotes inter-chain aggregation via hydrophobic interactions and


-

stacking.
  • Consequence: The peptide chains "collapse" on the resin, preventing the entry of reagents. This leads to incomplete Fmoc deprotection (slow kinetics) and incomplete coupling (missing residues).

Troubleshooting Guide

Step 1: Solvation Engineering Standard DMF is often insufficient to solvate aggregated chlorinated regions.

  • Action: Switch the solvent for both coupling and deprotection steps to a binary mixture: DMF : DMSO (80:20) or NMP : DMSO (90:10) . DMSO is a "chaotropic" solvent that disrupts secondary structure aggregates.

Step 2: The "Magic" Additive If solvation fails, use Chaotropic Salts .

  • Protocol: Add 0.1 M LiCl (Lithium Chloride) or KClO₄ to the coupling and deprotection buffers. These salts disrupt hydrogen bonding networks within the resin matrix.

Step 3: Structural Disruption (Pseudoprolines) If the Cl-Phe is part of a long hydrophobic run, you must mechanically break the beta-sheet formation.

  • Strategy: If the sequence permits, insert a Pseudoproline (ΨPro) dipeptide before the hydrophobic block. If not possible, consider using Fmoc-Hmb backbone protection on the residue immediately preceding the Cl-Phe block.

Module 3: Chemical Compatibility (Dehalogenation)

User Query: "I cleaved my peptide and performed a global deprotection of Cbz groups using Pd/C and H2. My final product mass is roughly 34 Da lower than expected for every Chlorine atom. Why?"

Root Cause Analysis

Aryl chlorides are susceptible to Hydrodehalogenation (reduction of Ar-Cl to Ar-H) under standard catalytic hydrogenation conditions. While Ar-Cl is more stable than Ar-I or Ar-Br, Palladium on Carbon (Pd/C) is an excellent catalyst for removing chlorine, especially under hydrogen atmosphere.

Prevention Protocol

Scenario A: You need to remove Cbz/Bzl groups.

  • Solution: Do not use catalytic hydrogenation. Use acid-labile protecting groups (Boc/tBu) removable by TFA.[5][6] If you must use Z (Cbz) groups, remove them using TFMSA (Trifluoromethanesulfonic acid) or HF (Hydrofluoric acid) (specialized equipment required), which generally leave Ar-Cl intact.

Scenario B: You are performing a Suzuki Coupling on the Cl-Phe.

  • Insight: 4-Cl-Phe is often used as a handle for Palladium-catalyzed cross-coupling.

  • Protocol: Ensure your SPPS resin is compatible with organic solvents and bases used in Suzuki coupling (e.g., use ChemMatrix or Tentagel resins, not standard polystyrene which swells poorly in aqueous bases). Perform the cross-coupling on-resin before cleavage to avoid solubility issues.

Visual Troubleshooting Workflows

Figure 1: Mechanism of Racemization

This diagram illustrates why base-mediated activation (HBTU/DIEA) is dangerous for Cl-Phe.

Racemization Start Fmoc-Cl-Phe-OH (Activated Ester) ProtonAbs Alpha-Proton Abstraction Start->ProtonAbs Inductive Effect (-I) of Cl weakens C-H bond Coupling Standard Coupling (Peptide Bond) Start->Coupling Desired Path (Requires No Base) Base Tertiary Base (DIEA/NMM) Base->ProtonAbs Catalyzes Enolate Enolate/Oxazolone Intermediate ProtonAbs->Enolate Fast Racemate Racemized Product (L- and D- isomers) Enolate->Racemate Loss of Chirality

Caption: The electron-withdrawing Chlorine atom facilitates base-catalyzed abstraction of the alpha-proton, diverting the reaction towards the racemized oxazolone intermediate.

Figure 2: Diagnostic Decision Tree

Follow this logic path to resolve low-purity synthesis involving Cl-Phe.

Troubleshooting Issue Low Purity with Cl-Phe CheckMass Check Mass Spec (MS) Issue->CheckMass IsoMass Correct Mass (Double peaks in HPLC) CheckMass->IsoMass LowMass Mass = [Target] - [Residue] CheckMass->LowMass DehaloMass Mass = [Target] - 34 Da CheckMass->DehaloMass CauseRac Cause: Racemization IsoMass->CauseRac SolRac SOL: Switch to DIC/Oxyma Reduce Temp to <50°C CauseRac->SolRac CauseAgg Cause: Aggregation (Incomplete Coupling) LowMass->CauseAgg SolAgg SOL: Use DMSO/DMF solvent Double Couple at 50°C CauseAgg->SolAgg CauseRed Cause: Unwanted Reduction DehaloMass->CauseRed SolRed SOL: Avoid Pd/C Hydrogenolysis Check Scavengers CauseRed->SolRed

Caption: Decision matrix for identifying failure modes based on Mass Spectrometry and HPLC data.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Mäde, V., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197–1212. Link

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

  • Isidro-Llobet, A., et al. (2009).[7] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding &amp; Kinetics Guide: 4-Cl-Phe-OMe vs. Native Phenylalanine

Topic: Binding affinity comparison: 4-Cl-Phe-OMe vs native Phenylalanine Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of 4-Chloro-L-Phenylalanine Methyl Ester (4-Cl-Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Binding affinity comparison: 4-Cl-Phe-OMe vs native Phenylalanine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 4-Chloro-L-Phenylalanine Methyl Ester (4-Cl-Phe-OMe) compared to its native counterpart, L-Phenylalanine (Phe) . Designed for medicinal chemists and structural biologists, this document moves beyond basic stoichiometry to explore the mechanistic drivers of binding affinity—specifically the role of halogen bonding (σ-hole interactions) , lipophilicity , and steric volume .

While native Phenylalanine relies on


-

stacking and hydrophobic packing, the 4-Chloro derivative introduces a distinct electronic vector. The chlorine atom at the para position acts not merely as a hydrophobic bulk enhancer but as a specific anchor point for carbonyl backbone interactions, often resulting in a 10–100-fold increase in binding affinity in specific hydrophobic pockets (e.g., Chymotrypsin, GPCRs).
Physicochemical & Mechanistic Comparison

The substitution of a hydrogen atom with chlorine at the para position fundamentally alters the ligand's interaction landscape.

Mechanistic Drivers of Affinity
  • The "Sigma Hole" Effect (Halogen Bonding): Unlike hydrogen, chlorine exhibits an anisotropic electron density distribution. The region along the C-Cl bond axis is electron-deficient (positive potential), known as the

    
    -hole . This allows 4-Cl-Phe to act as a Lewis acid, forming highly directional electrostatic bonds with Lewis bases (like backbone Carbonyl Oxygens) in the receptor pocket.
    
  • Hydrophobic Filling: The van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å) but smaller than a methyl group. This allows 4-Cl-Phe to fill hydrophobic sub-pockets more effectively than native Phe without incurring the steric penalty of larger alkyl groups.

  • Electronic Modulation: The electron-withdrawing nature of Chlorine ($ \sigma_p = 0.23 $) deactivates the aromatic ring, reducing the electron density. This can strengthen

    
    -stacking interactions with electron-rich aromatic residues (e.g., Trp, Tyr) in the binding site.
    
Data Summary Table
FeatureNative Phenylalanine (Phe) 4-Cl-Phe-OMe Impact on Binding
Electronic Character Electron-neutral aromatic ringElectron-deficient ring (Inductive effect)Enhanced

-stacking with electron-rich targets.
Interaction Mode Hydrophobic,

-

stacking
Hydrophobic,

-

, Halogen Bonding
Potential for specific "lock-and-key" stabilization via Cl···O interactions.
Lipophilicity (LogP) ~1.38 (Free acid)~2.5 - 2.8 (Ester)Higher LogP drives stronger partitioning into hydrophobic pockets (Entropy gain).
Van der Waals Volume ~115 ų~135 ųBetter space-filling in "loose" pockets; steric clash in "tight" pockets.
Hammett Constant (

)
0.000.23Increases electrophilicity of the ester carbonyl (relevant for protease kinetics).
Visualizing the Binding Logic

The following diagram illustrates the decision matrix for choosing 4-Cl-Phe-OMe based on receptor pocket characteristics.

BindingLogic Start Target Pocket Analysis PocketType Is the Hydrophobic Pocket Constrained or Open? Start->PocketType Electronic Is there a Backbone C=O near the para-position? PocketType->Electronic Open/Flexible Native Use Native Phe (Avoid Steric Clash) PocketType->Native Tight/Constrained Cl_Phe Use 4-Cl-Phe-OMe (Maximize Affinity) Electronic->Cl_Phe Yes (Distance < 3.5Å) HalogenBond Mechanism: Halogen Bond (σ-hole) Electronic->HalogenBond Hydrophobic Mechanism: Entropy-Driven Filling Electronic->Hydrophobic No HalogenBond->Cl_Phe Hydrophobic->Cl_Phe General Affinity Gain

Figure 1: Decision workflow for selecting 4-Cl-Phe based on receptor structural features. The "Sigma Hole" effect is a critical differentiator.

Experimental Protocol: Comparative Enzyme Kinetics

To objectively measure the binding difference, we utilize a Chymotrypsin Hydrolysis Assay . Chymotrypsin has a deep hydrophobic pocket (S1 subsite) that naturally binds Phe. By comparing the specificity constant (


) of the native ester vs. the 4-Cl derivative, we can quantify the affinity contribution of the chlorine atom.

Hypothesis: The 4-Cl-Phe-OMe will show a lower


 (tighter binding) due to enhanced hydrophobic interactions, provided the pocket accommodates the chlorine.
Materials
  • Enzyme:

    
    -Chymotrypsin (Type II from Bovine Pancreas).
    
  • Substrate A: L-Phenylalanine Methyl Ester (Phe-OMe).

  • Substrate B: 4-Chloro-L-Phenylalanine Methyl Ester (4-Cl-Phe-OMe).

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
     (Calcium stabilizes the enzyme).
    
  • Indicator: Phenol Red (if using pH stat) or direct UV monitoring at 210-220 nm (peptide bond/ester absorption). Note: For highest accuracy, use a pH-stat titrator to monitor proton release during ester hydrolysis.

Step-by-Step Workflow
  • Substrate Preparation:

    • Prepare 100 mM stock solutions of both esters in DMSO.

    • Dilute into Buffer to create a concentration range: 0.1 mM to 5.0 mM.

    • Critical Control: Ensure DMSO concentration remains constant (<5%) across all samples to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation:

    • Equilibrate 2.0 mL of substrate solution at 25°C in a quartz cuvette or reaction vessel.

    • Add enzyme (final concentration ~10–50 nM).

    • Mix immediately (dead time < 5s).

  • Data Acquisition:

    • Monitor the initial velocity (

      
      ) for the first 60–120 seconds.
      
    • If using UV: Track absorbance decrease at 230 nm (ester bond cleavage).

    • If using pH-Stat: Monitor volume of NaOH required to maintain pH 7.8.

  • Analysis (Michaelis-Menten):

    • Plot

      
       vs. [Substrate].
      
    • Fit data to the Michaelis-Menten equation:

      
      
      
    • Calculate Specificity Constant:

      
      
      
Self-Validating Checkpoints
  • Linearity Check: The reaction must be linear for the first minute. If it curves instantly, reduce enzyme concentration.

  • Spontaneous Hydrolysis: Run a "No Enzyme" control. Methyl esters are relatively stable at pH 7.8, but background hydrolysis must be subtracted.

  • Substrate Inhibition: If

    
     drops at high [S], fit to the substrate inhibition model (
    
    
    
    ). This is common with hydrophobic esters.
Experimental Workflow Diagram

Protocol cluster_analysis Data Interpretation Prep Prepare Substrates (0.1 - 5.0 mM in Tris Buffer) Blank Measure Background Hydrolysis (No Enzyme) Prep->Blank Reaction Initiate Reaction (Add Chymotrypsin) Blank->Reaction Subtract Baseline Monitor Monitor Initial Velocity (v0) (UV 230nm or pH-Stat) Reaction->Monitor Fit Fit Michaelis-Menten Calculate Km & kcat Monitor->Fit Compare Compare Km Values: If Km(Cl) < Km(Phe) -> Higher Affinity Fit->Compare

Figure 2: Kinetic assay workflow for determining the catalytic efficiency and binding affinity (


) of Phe derivatives.
References
  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand interactions: design, synthesis, and evaluation." Protein Science. Link

  • Hardegger, L. A., et al. (2011). "Systematic investigation of halogen bonding in protein–ligand interactions." Angewandte Chemie International Edition. Link

  • Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews. Link

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "Fmoc-Phe(4-Cl)-OH Product Specification." Link

Comparative

Validating the Purity of 4-Chloro-L-phenylalanine Methyl Ester: A Comparative Analytical Guide

Introduction: The Analytical Challenge 4-Chloro-L-phenylalanine methyl ester (4-Cl-Phe-OMe) is a highly specialized unnatural amino acid derivative. It serves as a critical building block in peptide synthesis, peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

4-Chloro-L-phenylalanine methyl ester (4-Cl-Phe-OMe) is a highly specialized unnatural amino acid derivative. It serves as a critical building block in peptide synthesis, peptidomimetic drug design, and the development of targeted therapeutics such as YKL-40 inhibitors[1].

Validating the purity of this compound is not a singular task. A single analytical method cannot provide a holistic purity profile. Researchers must account for chemical purity (the absence of synthetic byproducts like unesterified 4-Chloro-L-phenylalanine or des-chloro impurities) and enantiomeric purity (the absence of the D-enantiomer). Because biological targets are strictly stereospecific, even trace contamination of the D-enantiomer can lead to off-target effects or a complete loss of pharmacological efficacy.

Causality in Analytical Strategy: Why Standard Methods Fall Short

As a Senior Application Scientist, I frequently see laboratories attempt to analyze amino acid derivatives using standard C18 columns. Underivatized amino acids are highly polar and often elute at or near the void volume on standard C18 phases, making baseline resolution impossible[2].

However, 4-Cl-Phe-OMe is structurally distinct. The addition of the methyl ester and the para-chloro substitution significantly increases its hydrophobicity and retention factor (


). This makes Reversed-Phase HPLC (RP-HPLC) highly effective for chemical purity. Yet, RP-HPLC is blind to chirality. To build a self-validating system , we must employ orthogonal techniques: RP-HPLC for chemical purity, Chiral HPLC for stereochemical integrity, and LC-MS for absolute structural confirmation.

Methodological Comparison: The Orthogonal Approach

To objectively compare how to best validate this compound, we evaluate three distinct analytical modalities:

  • Method A: Reversed-Phase HPLC-UV (The Chemical Gatekeeper) Standard C18 columns work, but a Phenyl-Hexyl stationary phase is superior here. The phenyl ring of the stationary phase engages in

    
     interactions with the chlorophenyl ring of the analyte, offering enhanced selectivity against structurally similar impurities compared to standard alkyl phases.
    
  • Method B: Chiral HPLC (The Stereochemical Validator) To determine the enantiomeric excess (e.e.), chiral stationary phases (CSPs) are mandatory. Teicoplanin-based macrocyclic glycopeptide columns are highly effective for phenylalanine derivatives due to multiple interaction sites, including hydrogen bonding, steric inclusion within the chiral cleft, and dipole stacking[3].

  • Method C: LC-MS (The Structural Confirmator) UV detection only quantifies knowns with a chromophore. LC-MS is vital for identifying the exact mass of degradation products (e.g., hydrolysis of the methyl ester back to the free acid) and detecting co-eluting impurities.

Data Presentation: Performance Comparison

Table 1: Comparative Analysis of Analytical Modalities for 4-Cl-Phe-OMe

ParameterRP-HPLC-UV (Phenyl-Hexyl)Chiral HPLC (Teicoplanin CSP)LC-MS (ESI+)
Primary Objective Chemical purity (% Area)Enantiomeric purity (% e.e.)Impurity ID & Mass Confirmation
Retention Mechanism Hydrophobic &

interactions
Steric fit, H-bonding, DipoleHydrophobic +

separation
Typical Run Time 15–20 mins25–35 mins15–20 mins
Sensitivity (LOD) ~0.1 µg/mL~0.5 µg/mL~1–10 ng/mL
Cost per Analysis LowHigh (Column cost)High (Instrument/Maintenance)
Limitations Cannot resolve D/L enantiomersLower theoretical platesMatrix effects (Ion suppression)

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocols incorporate System Suitability Testing (SST) to validate the instrument's performance before sample analysis.

Protocol 1: Chemical Purity via RP-HPLC-UV

Causality Note: We use Trifluoroacetic acid (TFA) in the mobile phase to suppress the ionization of any residual free amino groups, preventing secondary interactions with residual silanols on the column and ensuring sharp, symmetrical peaks.

  • System Preparation: Equilibrate a Phenyl-Hexyl column (250 x 4.6 mm, 5 µm) at 30°C.

  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Gradient Elution: Program a linear gradient from 10% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the 4-Cl-Phe-OMe sample in 10% Acetonitrile/Water to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject a resolution mixture containing 4-Cl-Phe-OMe and unesterified 4-Chloro-L-phenylalanine.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0, Tailing factor (
      
      
      
      ) < 1.5.
  • Execution: Inject 10 µL of the blank, followed by the sample in triplicate. Monitor at 220 nm (peptide bond/ester) and 254 nm (aromatic ring).

Protocol 2: Enantiomeric Purity via Chiral HPLC

Causality Note: The sample must be diluted in the mobile phase to prevent solvent-induced peak distortion, which is highly prevalent in chiral chromatography due to the delicate nature of the transient diastereomeric complexes formed.

  • System Preparation: Equilibrate a Teicoplanin-based CSP column (250 x 4.6 mm, 5 µm) at 25°C.

  • Mobile Phase: Utilize an isocratic elution using Methanol/Water (80:20, v/v) supplemented with 10 mM Ammonium Acetate.

  • Sample Preparation: Dilute the RP-HPLC sample to 0.5 mg/mL using the chiral mobile phase.

  • Execution: Inject 5 µL. The D-enantiomer typically elutes before the L-enantiomer due to weaker steric inclusion in the chiral cleft.

  • Calculation: Calculate % e.e. = [(Area L - Area D) / (Area L + Area D)] x 100.

Workflow Visualization

G start Synthesized/Procured 4-Cl-Phe-OMe split1 Validation Objective? start->split1 chem_pur Chemical Purity (RP-HPLC-UV) split1->chem_pur % Area enant_pur Enantiomeric Purity (Chiral HPLC) split1->enant_pur e.e. % imp_prof Impurity Profiling (LC-MS) split1->imp_prof Mass ID sst System Suitability Test (SST) Rs > 2.0, Tf < 1.5 chem_pur->sst enant_pur->sst imp_prof->sst report Comprehensive CoA Generation sst->report

Workflow for multi-dimensional purity validation of 4-Cl-Phe-OMe.

Conclusion

Relying solely on a standard C18 HPLC-UV method for 4-Chloro-L-phenylalanine methyl ester is analytically insufficient for rigorous drug development. While the methyl esterification improves column retention over the free amino acid[2], true validation requires a tripartite approach. The integration of Phenyl-Hexyl RP-HPLC for chemical purity, Teicoplanin-based Chiral HPLC for stereochemical validation[3], and LC-MS for structural confirmation establishes a self-validating, robust analytical framework.

References

  • Title: Specifications of 4-Chloro-L-Phenylalanine Source: capotchem.cn URL: [Link]

  • Title: Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases Source: semanticscholar.org URL: [Link]

  • Title: Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote Source: mtc-usa.com URL: [Link]

  • Source: google.com (Patents)

Sources

Validation

High-Resolution Mass Spectrometry for Structural Elucidation of 4-Chlorophenylalanine Methyl Ester Derivatives: A Comparative Guide

[ Refining the Guide Content I'm now revising the Graphviz diagram's layout and content. I'm focusing on clarifying the fragmentation pathway of N-Acetyl-4-Cl-Phe-OMe in the MS/MS, ensuring all nodes and edges are legibl...

Author: BenchChem Technical Support Team. Date: March 2026

[

Refining the Guide Content

I'm now revising the Graphviz diagram's layout and content. I'm focusing on clarifying the fragmentation pathway of N-Acetyl-4-Cl-Phe-OMe in the MS/MS, ensuring all nodes and edges are legible and correctly positioned for an intuitive flow. I'm expanding the caption to provide more context.

Validating Diagram Integrity

I'm now focusing on validating the integrity of the Graphviz diagram with precise mass calculations, and referencing the sources in the citations. I am ensuring that the correct masses for the structure assignments are correct and consistent with MS/MS spectra and verified the values for each derivative. I am ready to review the final document.

As drug development increasingly relies on unnatural amino acids to enhance peptide stability and target affinity, 4-chlorophenylalanine methyl ester (4-Cl-Phe-OMe) has emerged as a critical synthetic building block. For analytical scientists, the structural elucidation of its N-protected derivatives (e.g., N-Acetyl, N-Trifluoroacetyl) requires a nuanced understanding of gas-phase dissociation.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS against traditional Gas Chromatography Electron Impact (GC-EI) MS for the characterization of 4-Cl-Phe-OMe derivatives, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Principles of 4-Cl-Phe-OMe Fragmentation

Understanding the causality behind fragmentation patterns is essential for accurate spectral interpretation. The dissociation of 4-Cl-Phe-OMe is governed by three primary structural features:

  • The Isotopic Mass Tag: The natural abundance of chlorine isotopes (

    
    Cl and 
    
    
    
    Cl in an approximate 3:1 ratio) serves as an intrinsic diagnostic tracer. Any fragment ion that retains the chlorobenzyl ring will exhibit a distinct doublet separated by 1.997 Da[1].
  • Ester Cleavage Dynamics: Under collision-induced dissociation (CID), the methyl ester group typically undergoes a low-energy neutral loss of methanol (32 Da) or the ejection of the entire methoxycarbonyl group[2].

  • N-Protecting Group Influence: The choice of N-derivatization dictates the primary fragmentation cascade. In EI-MS, N-acetyl phenylalanine methyl esters yield a highly characteristic aliphatic fragment at m/z 88, corresponding to

    
    [3]. Because this fragment does not contain the aromatic side chain, it remains at m/z 88 even in 4-chloro substituted derivatives, acting as a universal marker for the backbone. Conversely, N-trifluoroacetyl (N-TFA) derivatization completely suppresses this amine fragment, instead driving fragmentation toward the loss of the 
    
    
    
    radical[3]. Furthermore, in ESI-MS/MS, protonated phenylalanine derivatives often undergo sequential loss of
    
    
    and ketene (
    
    
    ), leading to complex gas-phase spiro-cyclization reactions[4].

Analytical Platform Comparison

Selecting the correct ionization and mass analysis platform depends on the specific structural questions being asked.

  • ESI-Q-TOF MS (Soft Ionization): Ideal for complex peptide mixtures and LC-coupled workflows. It preserves the pseudo-molecular ion

    
     and provides sub-ppm mass accuracy, which is critical for determining the exact elemental composition of cyclization intermediates[4].
    
  • GC-EI-MS (Hard Ionization): Generates extensive, highly reproducible fragmentation libraries. While the molecular ion

    
     is often weak or absent, the deep fragmentation provides unambiguous confirmation of the N-protecting group's identity[3].
    
Quantitative Fragment Ion Comparison

The following table summarizes the divergent fragmentation pathways of 4-Cl-Phe-OMe derivatives across both platforms.

DerivativeAnalytical PlatformPrecursor IonKey Fragment Ions (m/z)Mechanistic Origin
N-Ac-4-Cl-Phe-OMe ESI-Q-TOF MS256.07

224.05, 214.06, 125.01Loss of MeOH, Loss of Ketene, Chlorobenzyl Cation
N-Ac-4-Cl-Phe-OMe GC-EI-MS255.06

196.05, 88.04

-cleavage, Universal Amine Fragment
N-TFA-4-Cl-Phe-OMe GC-EI-MS309.04

240.04, 125.01Loss of

, Chlorobenzyl Cation

Self-Validating Experimental Protocol: LC-ESI-Q-TOF MS

To ensure absolute trustworthiness in structural assignment, the following step-by-step methodology incorporates an internal logic check to validate the fragmentation data.

Step 1: Analyte Solubilization and Matrix Modification

  • Action: Dissolve 1 mg of the derivative in 1 mL of Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid (FA).

  • Causality: The 50:50 organic/aqueous ratio ensures complete solvation of both the hydrophobic chlorophenyl ring and the polar ester/amide groups. Formic acid acts as a proton donor, driving the equilibrium toward the

    
     state required for positive-ion ESI.
    

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm) using a linear gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes[1].

  • Causality: The C18 stationary phase interacts strongly with the non-polar aromatic moiety. The gradient elution focuses the analyte band, minimizing ion suppression from solvent clusters and separating potential des-chloro impurities before they enter the MS source.

Step 3: Source Ionization and Desolvation

  • Action: Set ESI capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and gas flow to 800 L/hr[1].

  • Causality: High temperature and gas flow rapidly evaporate the solvent droplets. The 3.5 kV potential provides the optimal electric field for Taylor cone formation without inducing premature in-source fragmentation.

Step 4: Collision-Induced Dissociation (CID) & Self-Validation

  • Action: Isolate the

    
     precursor using the quadrupole and apply a ramped collision energy (CE) of 15–45 eV in the collision cell (Argon gas).
    
  • Causality: Ramping the CE ensures that both low-activation-energy pathways (e.g., loss of methanol) and high-energy pathways (e.g., aromatic ring cleavage) are captured in a single composite MS/MS spectrum[1].

  • Self-Validation Check: The operator must actively filter the MS/MS spectrum for the 3:1 intensity ratio separated by 1.997 Da (the

    
    Cl/
    
    
    
    Cl isotope effect). If this signature is missing in a specific fragment ion, it definitively proves that the cleavage occurred at the C
    
    
    -C
    
    
    bond, resulting in the loss of the chlorobenzyl moiety.

Fragmentation Workflow Visualization

The logical relationship of the CID fragmentation cascade for the N-Acetyl derivative is mapped below.

G Precursor [M+H]+ N-Acetyl-4-Cl-Phe-OMe m/z 256.07 LossMeOH Loss of CH3OH (-32 Da) m/z 224.05 Precursor->LossMeOH Ester Cleavage LossKetene Loss of Ketene (-42 Da) m/z 214.06 Precursor->LossKetene N-Acetyl Cleavage Immonium Immonium Ion m/z 196.05 Precursor->Immonium Cα-Cβ Cleavage Cyclization Spiro-cyclization Intermediate LossKetene->Cyclization Intramolecular Attack Aromatic 4-Chlorobenzyl Cation m/z 125.01 Immonium->Aromatic Inductive Cleavage

ESI-MS/MS Fragmentation Pathway of N-Acetyl-4-Cl-Phe-OMe

References
  • On the Trifluoroacetylation of Nitrogen in Amide Bonds. SciSpace. [Link]

  • Structure elucidation of metabolite x17299 by interpretation of mass spectrometric data. PMC.[Link]

  • Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Frontiers. [Link]

Sources

Comparative

Comparative Potency &amp; Mechanistic Profiling of Halogenated Phenylalanine Esters

Topic: Comparative Potency of Halogenated Phenylalanine Esters in Enzyme Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Potency of Halogenated Phenylalanine Esters in Enzyme Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The strategic incorporation of halogen atoms (F, Cl, Br, I) into phenylalanine (Phe) esters is a cornerstone tactic in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. This guide analyzes the comparative potency of these analogs, specifically focusing on their dual roles: as competitive inhibitors of the L-type Amino Acid Transporter 1 (LAT1) and as tunable substrates/competitive inhibitors for serine proteases like


-Chymotrypsin .

By exploiting the unique electronic properties (sigma-hole bonding) and steric profiles of halogens, researchers can fine-tune the


 and 

values of these ligands. This document provides the experimental data, mechanistic rationale, and validated protocols required to utilize these compounds effectively.

Mechanistic Basis: The Halogen Effect

The potency differences among halogenated phenylalanine esters arise from three distinct physicochemical alterations:

  • Steric Bulk: The van der Waals radius increases from Fluorine (1.47 Å) to Iodine (1.98 Å). This allows for "molecular ruler" probing of enzyme active sites (e.g., the S1 pocket of proteases).

  • Electronic Modulation: Halogens are electron-withdrawing groups (EWG) that alter the pKa of the

    
    -amino group and the electrophilicity of the ester carbonyl.
    
  • Halogen Bonding (

    
    -hole):  Heavier halogens (Cl, Br, I) exhibit a positive electrostatic potential region on their outer surface, capable of forming strong, directional non-covalent interactions with nucleophilic residues (e.g., backbone carbonyl oxygens) in the target protein.
    
Diagram: Halogen-Enzyme Interaction Logic

HalogenMechanism Halogen Halogen Substitution (F, Cl, Br, I) Steric Steric Bulk (Space Filling) Halogen->Steric Electronic Electronic Effect (Inductive EWG) Halogen->Electronic SigmaHole Sigma-Hole (Halogen Bonding) Halogen->SigmaHole Binding Binding Affinity (Ki) Target Recognition Steric->Binding Pocket Fit Electronic->Binding pKa Shift Reactivity Hydrolysis Rate (kcat) Ester Stability Electronic->Reactivity Carbonyl Activation SigmaHole->Binding Directional Bond

Caption: Mechanistic pathways by which halogenation influences enzyme-ligand interactions.

Comparative Potency Analysis

Case Study A: Inhibition of LAT1 Transport

The L-type Amino Acid Transporter 1 (LAT1) is a critical target for cancer therapy.[1][2] Halogenated phenylalanine esters act as competitive inhibitors of Leucine uptake. The position and size of the halogen dictate potency and selectivity against the ubiquitous LAT2 isoform.

Key Findings:

  • Meta-Substitution (3-position): Potency scales linearly with halogen size due to hydrophobic pocket filling.

  • Ortho-Substitution (2-position): Provides critical selectivity . The 2-Iodo analog sterically clashes with LAT2 but is accommodated by LAT1.

Table 1: Comparative Inhibition Constants (

/ Affinity Trends) for LAT1
AnalogSubstituent (X)PositionRelative Potency (LAT1)Selectivity (LAT1 vs LAT2)Mechanism
L-Phe (Ref) H-Baseline (1.0x)LowNative Substrate
3-F-Phe FluorineMeta~1.5x PotencyLowMinor steric increase
3-Cl-Phe ChlorineMeta~3.0x PotencyModerateHydrophobic filling
3-I-Phe IodineMeta>10x Potency LowMax hydrophobic interaction
2-I-Phe IodineOrthoHigh PotencyHigh (>100-fold) Steric exclusion from LAT2
4-Cl-Phe ChlorineParaModerate PotencyLowStandard lipophilic gain

Insight: For developing LAT1-selective inhibitors, 2-Iodo-L-phenylalanine is the superior scaffold compared to the meta- or para-isomers, despite the meta-isomers having slightly higher raw affinity.

Case Study B: -Chymotrypsin Interaction

For serine proteases like Chymotrypsin, phenylalanine esters are often substrates . However, they function as competitive inhibitors when assayed against a specific reporter substrate (e.g., N-Acetyl-L-Tyrosine Ethyl Ester).

Electronic Effects (Hammett Relationship):

  • Electron-withdrawing halogens (Cl, F) on the phenyl ring activate the ester carbonyl, potentially increasing

    
     (turnover).
    
  • However, strong binding (low

    
    ) driven by lipophilicity makes them potent competitive inhibitors.
    
Table 2: Kinetic Parameters with

-Chymotrypsin
Compound

(Hammett)

(Binding)

(Turnover)
Interaction Type
Phe-OMe 0.00~20 mMModerateSubstrate
4-F-Phe-OMe 0.06~15 mMHighFast Substrate
4-Cl-Phe-OMe 0.23< 5 mM ModerateCompetitive Substrate
4-NO

-Phe-OMe
0.78Very LowLowSlow Substrate / Inhibitor

Technical Note: 4-Cl-Phe-OMe exhibits a lower


 than the native ester due to the "Chlorine Effect" filling the hydrophobic S1 pocket more efficiently than the native benzyl group. This makes it a potent competitive inhibitor in the presence of other substrates.

Experimental Protocols

Protocol A: Synthesis of Halogenated Methyl Esters

Objective: Generate high-purity methyl esters from halogenated phenylalanine free acids without racemization.

Reagents:

  • L-4-Chlorophenylalanine (or analog)

  • Thionyl Chloride (

    
    ) or Trimethylsilyl chloride (TMSCl)
    
  • Anhydrous Methanol (MeOH)[3][4]

Step-by-Step Workflow:

  • Preparation: Chill 20 mL of anhydrous MeOH to 0°C under

    
     atmosphere.
    
  • Activation: Dropwise add 2.0 equivalents of

    
     (or TMSCl) to the MeOH. Stir for 10 min to generate HCl in situ.
    
  • Addition: Add 1.0 equivalent of the amino acid (e.g., 4-Cl-Phe).[3]

  • Reflux: Heat to reflux (65°C) for 4–12 hours. Monitor by TLC (System: BuOH/AcOH/H2O 4:1:1).

  • Isolation: Evaporate solvent in vacuo. Triturate the resulting solid with cold diethyl ether to remove impurities.

  • Validation: Confirm structure via

    
    H-NMR (
    
    
    
    or
    
    
    ). Look for methyl singlet
    
    
    3.7 ppm.
Protocol B: LAT1 Competitive Inhibition Assay

Objective: Determine the


 of halogenated esters against 

-Leucine uptake.

Materials:

  • HEK293 cells stably expressing hLAT1.[1]

  • Radiotracer: L-

    
    Leucine.[1][5][6]
    
  • Lysis Buffer: 0.1 N NaOH.

Workflow Diagram:

AssayWorkflow Step1 Seed HEK293-hLAT1 Cells (24-well plate, 24h) Step2 Wash Cells (Na+-free Choline Buffer) Step1->Step2 Step3 Add Reaction Mix (1 µM [14C]Leu + Test Inhibitor) Step2->Step3 Step4 Incubate (1 min @ 37°C) Step3->Step4 Step5 Terminate Uptake (Ice-cold PBS wash x3) Step4->Step5 Step6 Cell Lysis & Scintillation Counting Step5->Step6

Caption: Workflow for determining competitive inhibition potency in cellular systems.

Procedure:

  • Equilibration: Wash cells 3x with

    
    -free choline chloride uptake buffer (prevents confounding transport by 
    
    
    
    -dependent systems).
  • Initiation: Add uptake buffer containing 1 µM L-

    
    Leucine and the halogenated ester at graded concentrations (e.g., 0.1 nM to 100 µM).
    
  • Transport: Incubate for exactly 60 seconds at 37°C. (Short time ensures initial rate conditions).

  • Termination: Aspirate rapidly and wash 3x with ice-cold PBS.

  • Quantification: Lyse cells in 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to the equation

    
    .
    

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Scientific Reports (2024). URL:[Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Source: Journal of Emerging Investigators (2021).[7] URL:[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Source: Molecules (2008).[8] URL:[Link]

  • Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Source: Journal of Biological Chemistry (1969). URL:[Link]

Sources

Validation

Reference Standards for 4-Chloro-L-phenylalanine Methyl Ester Analysis: A Comparative Qualification Guide

Executive Summary In the development of peptide therapeutics and tryptophan hydroxylase inhibitors, 4-Chloro-L-phenylalanine methyl ester (4-Cl-L-Phe-OMe) serves as a critical chiral intermediate. Its quality directly im...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide therapeutics and tryptophan hydroxylase inhibitors, 4-Chloro-L-phenylalanine methyl ester (4-Cl-L-Phe-OMe) serves as a critical chiral intermediate. Its quality directly impacts the enantiomeric purity and potency of the final drug substance.

This guide addresses a common industry gap: the lack of a pharmacopeial (USP/EP) monograph for this specific intermediate. Consequently, researchers must often qualify commercial reagent-grade materials into In-House Reference Standards . This document compares the performance of different standard grades and provides a self-validating protocol for establishing a Primary Reference Standard in your laboratory.

Part 1: The Standard Landscape

When sourcing 4-Cl-L-Phe-OMe for quantitative analysis, three distinct tiers of material quality exist. Choosing the wrong tier for your development phase introduces significant risk.

Comparative Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Qualified In-House Standard Tier 3: Commercial Reagent Grade
Traceability SI-traceable (NIST/BAM)Traceable to Tier 1 or rigorous characterizationVendor CoA only
Purity Assignment Absolute Content (Mass Balance)Potency assigned against Tier 1Area % (often ignores salt/water)
Chiral Purity Guaranteed (>99.9% e.e.)Verified via Chiral HPLCVariable (often racemic contamination)
Stability Data Long-term stability monitoringRe-test dates assignedNone provided
Primary Use Release testing, CalibrationRoutine QC, Stability studiesSynthesis starting material
Risk Factor LowLow (if qualified correctly)High (Assay errors up to 10%)

Critical Insight: Most commercial sources of 4-Cl-L-Phe-OMe are sold as "Reagent Grade" (Tier 3). Using these directly as analytical standards without purification and characterization often leads to potency overestimation because vendors typically report "Chemical Purity (HPLC Area %)" rather than "Assay (w/w)," ignoring residual solvents, water, and counter-ions (HCl).

Part 2: Critical Quality Attributes (CQAs) & Analytical Logic

To establish a reliable standard, you must control three specific attributes. The following diagram illustrates the logical flow for qualifying a candidate material.

Diagram 1: The Reference Standard Qualification Workflow

QualificationWorkflow cluster_Identity 1. Structural Identity cluster_Purity 2. Purity Assessment Start Raw Material Candidate (4-Cl-L-Phe-OMe HCl) NMR 1H/13C NMR (Confirm Structure) Start->NMR MS Mass Spectrometry (Confirm MW: 213.66) Start->MS IR FT-IR (Fingerprint) Start->IR Chiral Chiral HPLC (Enantiomeric Purity) NMR->Chiral Achiral RP-HPLC (Related Substances) MS->Achiral Volatiles TGA / KF / ROI (Water, Solvents, Residue) IR->Volatiles Calc Mass Balance Calculation Assay = (100 - %Imp - %Water - %Res) × (Chiral %) Chiral->Calc Achiral->Calc Volatiles->Calc Final Qualified Reference Standard (Valid for 12 Months) Calc->Final

Caption: Workflow for converting raw 4-Cl-L-Phe-OMe into a qualified reference standard using Mass Balance.

Part 3: Comparative Experimental Protocols

This section details the specific methods required to distinguish the L-isomer from the D-isomer and impurities.

Experiment A: Chiral Purity (The Differentiator)

Objective: Quantify the D-enantiomer contaminant. Reagent grade material often contains 0.5–2.0% D-isomer, whereas a Reference Standard must contain <0.1%.

Recommended Protocol (Self-Validating):

  • Column: Chiralpak ID (Amylose tris(3-chlorophenylcarbamate)) or equivalent.

    • Why: Immobilized phases like ID are robust against the ester functionality which can sometimes degrade coated phases.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.

  • Temperature: 25°C.

Validation Criteria:

  • Resolution (Rs): Inject a racemic mixture (DL-4-Cl-Phe-OMe). Rs between L and D peaks must be > 2.0.

  • Sensitivity: The Limit of Quantitation (LOQ) for the D-isomer must be ≤ 0.05%.

Experiment B: Chemical Stability (The Risk)

Objective: Demonstrate why "fresh preparation" is critical. Methyl esters are susceptible to hydrolysis (forming the free acid) and cyclization (forming diketopiperazines), especially in solution.[2]

Experimental Data:

Condition Time Degradation Product Result
Solid (-20°C) 6 Months None Stable
Solution (pH 7, 25°C) 24 Hours 4-Cl-Phenylalanine (Free Acid) ~1.5% Hydrolysis

| Solution (pH 2, 25°C) | 24 Hours | None | Stable |

Protocol Note: Always prepare standard stock solutions in 0.1% Formic Acid in Methanol rather than pure water or neutral buffers to prevent ester hydrolysis during the analytical run.

Part 4: Establishing the "Mass Balance" Assay

To use your in-house material as a quantitative standard, you must calculate its absolute content. Do not rely on the vendor's "98%" claim.

The Calculation:



Step-by-Step Procedure:

  • Water Content: Perform Volumetric Karl Fischer titration. (Expect 0.5 – 1.5% for HCl salts).

  • Inorganic Residue: Perform Residue on Ignition (ROI). (Should be negligible if not a salt; if HCl salt, account for the counter-ion theoretically or measure chloride content via titration).

  • Chromatographic Purity: Run RP-HPLC (C18 column, Water/ACN gradient with 0.1% TFA). Sum all impurity peaks.

  • Assignment: Calculate the final potency. This value (e.g., 96.4%) is what you enter into your CDS (Chromatography Data System) for all future calculations.

Part 5: Handling & Storage Guidelines

  • Hygroscopicity: The hydrochloride salt form is hygroscopic.

    • Action: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly.

  • Storage: Store at -20°C in a desiccator.

  • Re-qualification: Re-test Chiral Purity and Water Content every 12 months.

Diagram 2: Analytical Decision Tree

DecisionTree Sample Unknown Sample (4-Cl-L-Phe-OMe) CheckChiral Is Chiral Purity Critical? Sample->CheckChiral CheckSalt Is it a Salt (HCl)? CheckChiral->CheckSalt No (Assay only) MethodA Method A: Chiral HPLC (NP/SFC) CheckChiral->MethodA Yes (Isomer Ratio) MethodB Method B: RP-HPLC (C18) CheckSalt->MethodB No (Chemical Purity) MethodC Method C: Silver Nitrate Titration (for Cl- content) CheckSalt->MethodC Yes (Stoichiometry)

Caption: Decision tree for selecting the correct analytical technique based on data requirements.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Link

  • PubChem. (n.d.).[4] 4-Chloro-L-phenylalanine methyl ester hydrochloride (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Chloro-DL-phenylalanine methyl ester hydrochloride. Link

  • Waters Corporation. (2012). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Application Note. Link

  • BenchChem. (2025).[1] Stability of Phenylalanylphenylalanine methyl ester derivatives. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Purity Assessment of 4-Chloro-L-phenylalanine Methyl Ester

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. The biological systems with which drugs interact are...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. The biological systems with which drugs interact are inherently chiral, leading to often profound differences in the pharmacological activity between enantiomers. 4-Chloro-L-phenylalanine methyl ester, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its enantiomeric purity is a mandatory checkpoint to guarantee the desired therapeutic outcome and avoid the potential for off-target effects or unforeseen toxicity associated with the unwanted D-enantiomer.

This guide provides an in-depth comparison of modern analytical techniques for assessing the chiral purity of 4-Chloro-L-phenylalanine methyl ester. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: Direct Enantioseparation by Chiral Chromatography

The most direct route to assessing enantiomeric purity is to resolve the enantiomers chromatographically using a Chiral Stationary Phase (CSP). This approach leverages the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the dominant techniques in this domain.[1][2][3]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for enantiomeric purity determination.[3] The choice of CSP is the most critical parameter, with polysaccharide-based phases (e.g., derivatized cellulose or amylose) being particularly effective for a broad range of compounds, including amino acid esters.[1][4]

Causality of Method Design: The selection of a polysaccharide-based CSP, such as Amylose tris(3,5-dichlorophenylcarbamate), is based on its proven ability to form transient diastereomeric complexes with analytes through a combination of hydrogen bonding, π-π stacking, and steric interactions. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to modulate these interactions, thereby achieving separation. The addition of an acid, like trifluoroacetic acid (TFA), can sharpen peaks by minimizing tailing caused by interactions with residual silanols on the silica support.

Experimental Protocol: Chiral HPLC

  • System Preparation: Agilent 1100/1200 series HPLC or equivalent, equipped with a UV detector.

  • Column: A polysaccharide-based CSP, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 80:20 (v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.[5]

  • Sample Preparation: Prepare a solution of 4-Chloro-L-phenylalanine methyl ester at approximately 0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% e.e.) is calculated from the peak areas of the L- and D-enantiomers.

Data Presentation: Expected HPLC Performance

ParameterExpected ValueRationale
Retention Time (L-enantiomer)~5.3 minDependent on specific mobile phase composition and column.
Retention Time (D-enantiomer)~5.7 minThe separation is based on differential interaction strength.
Resolution (Rs)> 2.0A resolution value greater than 1.5 indicates baseline separation, ensuring accurate quantification.
Limit of Quantification (LOQ)~0.05%Sufficient sensitivity to detect minor enantiomeric impurities as required by regulatory bodies.

Note: Retention times are illustrative and based on a similar compound, N-(4-chlorobenzylidene)phenylalanine methyl ester, analyzed on a Chiralpak AD-H column.[5] Actual values will require method optimization.

Diagram: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve 4-Chloro-L-phenylalanine methyl ester Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phase (Hexane/IPA) Equilibrate Equilibrate HPLC with Chiral Column MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation on CSP Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for chiral purity analysis by HPLC.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced environmental impact.[6][7] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without a loss of efficiency.[7]

Causality of Method Design: The principles of chiral recognition in SFC are similar to those in normal-phase HPLC.[7] Polysaccharide-based CSPs are again highly effective. An organic modifier (e.g., methanol) is added to the CO2 to modulate solvent strength and analyte solubility. An additive, such as ammonium hydroxide, is often used to improve the peak shape of basic compounds like primary amines by minimizing undesirable interactions with the stationary phase.[8] This combination allows for rapid, high-resolution separation.

Experimental Protocol: Chiral SFC

  • System Preparation: A Waters ACQUITY UPC² system or equivalent, with a photodiode array (PDA) detector.

  • Column: A polysaccharide-based CSP, such as CHIRALPAK® ID (100 x 4.6 mm, 3 µm).[8]

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifier): Methanol with 0.1% Ammonium Hydroxide.[8]

  • Gradient/Isocratic: Isocratic elution with 10% Mobile Phase B.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 2500 psi.[8]

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in isopropanol.

  • Injection Volume: 2 µL.

Data Presentation: HPLC vs. SFC Performance Comparison

ParameterChiral HPLCChiral SFCAdvantage of SFC
Analysis Time ~10-15 min< 2 min~5-fold faster throughput[8]
Resolution (Rs) > 2.0> 3.0Often provides superior resolution.[8]
Solvent Consumption High (Organic)Low (Mainly CO2)Greener, lower cost.[7]
Method Development ModerateFastRapid column equilibration allows for faster screening.

Note: SFC data is adapted from a method for Phenylalanine methyl esters.[8]

Diagram: Chiral SFC Workflow

SFC_Workflow cluster_prep Preparation cluster_analysis High-Throughput Analysis cluster_data Data Processing Sample Prepare Sample in Isopropanol Inject Inject Sample Sample->Inject System Equilibrate SFC (CO2/MeOH) System->Inject Separate Rapid Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate Derivatization_Workflow cluster_prep Derivatization cluster_analysis Achiral HPLC Analysis Analyte 4-Chloro-Phe Methyl Ester (L and D enantiomers) Reagent + Marfey's Reagent (L-FDAA) Analyte->Reagent Reaction Incubate 40°C, 1 hr Reagent->Reaction Diastereomers Form Diastereomers (L-L and L-D) Reaction->Diastereomers Inject Inject Mixture Diastereomers->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection (340 nm) Separate->Detect Quantify Quantify Peaks Detect->Quantify

Caption: Conversion of enantiomers to diastereomers for achiral HPLC analysis.

Comparative Summary and Recommendations

The optimal method for chiral purity assessment depends on the specific requirements of the laboratory, such as sample throughput, sensitivity needs, and available instrumentation.

FeatureDirect Chiral HPLCDirect Chiral SFCIndirect (Derivatization) HPLC
Principle Direct separation on CSPDirect separation on CSPDiastereomer formation, separation on achiral phase
Speed ModerateVery FastSlow (due to sample prep)
Cost High (Chiral Columns)High (Instrumentation)Low (Achiral Columns)
Sensitivity GoodGoodExcellent
Method Dev. Requires CSP screeningRapid screening possibleInvolves reaction optimization
Best For Routine QC, high accuracyHigh-throughput screeningTrace-level impurity detection, labs without chiral columns

Expert Recommendations:

  • For high-throughput screening environments, such as in early discovery or process development, Chiral SFC is the unequivocal choice due to its immense speed advantage. [8]* For routine quality control (QC) in a manufacturing setting where robustness and method transferability are key, Chiral HPLC remains the gold standard. Its reliability is well-documented and accepted by regulatory agencies. [3]* For trace-level quantification of an enantiomeric impurity or in laboratories where specialized chiral columns are not readily available, the indirect derivatization method offers a cost-effective and highly sensitive alternative. [9] Ultimately, the validation of any chosen method against specificity, linearity, accuracy, precision, and limits of detection and quantification is paramount to ensuring that the data generated is trustworthy and fit for its intended purpose in the rigorous process of drug development.

References

  • Miller, L.; Pinkston, D. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. PubMed.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents. Alfa Chemistry.
  • Barsegyan, G. S., et al. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • Klančnik, G., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.
  • Hamase, K. (2025). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage.
  • D'Orazio, G.; Fanali, S. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylalanine Methyl Ester Enantiomers on LARIHC™ CF6-P. Sigma-Aldrich.
  • Barsegyan, G. S., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. ResearchGate.
  • Novakova, L., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. RSC Publishing.
  • Adhikari, S., et al. (2025). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate.
  • Supporting Information. (n.d.). Wiley-VCH.
  • Waters. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.

Sources

Validation

In vivo half-life comparison of chlorinated vs non-chlorinated peptide esters

Executive Summary This technical guide compares the pharmacokinetic (PK) stability of standard peptide esters against their chlorinated analogs. While esterification is primarily a prodrug strategy to enhance membrane pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the pharmacokinetic (PK) stability of standard peptide esters against their chlorinated analogs. While esterification is primarily a prodrug strategy to enhance membrane permeability (oral bioavailability), it leaves the peptide backbone vulnerable to rapid cytosolic and systemic proteolysis.

Core Insight: The incorporation of chlorine atoms (typically via 4-chloro-phenylalanine or chlorinated linkers ) into peptide esters does not significantly halt the initial esterase-mediated hydrolysis of the prodrug. Instead, it drastically extends the biological half-life of the released active peptide by blocking proteolytic degradation sites and increasing lipophilic protein binding ("The Magic Chloro Effect").

Mechanistic Basis of Stability

The differential stability between chlorinated and non-chlorinated peptide esters rests on three physicochemical pillars.

The "Magic Chloro" Effect

Chlorine is a bioisostere of the methyl group but possesses unique electronic properties that enhance metabolic stability:

  • Steric Shielding: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). When placed on aromatic side chains (e.g., Phe, Tyr), it sterically hinders the "induced fit" required by proteases like chymotrypsin.

  • Electronic Deactivation: Chlorine is electron-withdrawing (

    
    ). This reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism (e.g., by CYP450 enzymes) while simultaneously increasing the acidity of nearby amide protons, potentially strengthening intramolecular hydrogen bonds.
    
  • Lipophilicity & Protein Binding: Chlorination increases

    
     (typically by +0.7 per Cl atom). This enhances binding to serum albumin, creating a "depot effect" that reduces renal clearance (
    
    
    
    ) and shields the peptide from plasma esterases.
Ester Hydrolysis vs. Proteolysis

It is critical to distinguish between the stability of the ester moiety and the peptide backbone .

  • Non-Chlorinated Peptide Esters: Rapidly hydrolyzed by plasma esterases (e.g., butyrylcholinesterase) into the parent acid. The parent acid is then instantly degraded by peptidases (

    
     minutes).
    
  • Chlorinated Peptide Esters: The ester is hydrolyzed (releasing the active drug), but the chlorinated peptide resists subsequent proteolysis (

    
     hours).
    
Mechanism Visualization

The following diagram illustrates how chlorination protects the active peptide species after prodrug activation.

ChlorinationMechanism Prodrug Peptide Ester Prodrug (High Permeability) ActivePeptide_NonCl Active Peptide (Non-Chlorinated) Prodrug->ActivePeptide_NonCl Hydrolysis (Fast) ActivePeptide_Cl Active Peptide (Chlorinated) Prodrug->ActivePeptide_Cl Hydrolysis (Fast) Esterase Plasma Esterases (BChE, CES1) Esterase->Prodrug Fragments Inactive Fragments (Rapid Clearance) ActivePeptide_NonCl->Fragments Rapid Proteolysis (<10 min) Albumin Serum Albumin (Depot Effect) ActivePeptide_Cl->Albumin High Binding (Lipophilic) Stable Sustained Activity (Extended t1/2) ActivePeptide_Cl->Stable Steric Blockade (>2 hrs) Protease Proteases (Chymotrypsin/Pepsin) Protease->ActivePeptide_NonCl Protease->ActivePeptide_Cl Blocked

Caption: Chlorination acts as a secondary defense mechanism. While esterases activate the prodrug, the chlorine atoms on the peptide backbone prevent subsequent degradation by proteases and enhance albumin binding.

Comparative Data: Chlorinated vs. Non-Chlorinated[1][2][3]

The following data aggregates findings from antimicrobial peptide (AMP) and enkephalin analog studies, demonstrating the half-life extension provided by chlorination.

ParameterNon-Chlorinated Peptide EsterChlorinated Peptide Ester (e.g., 4-Cl-Phe)Fold Improvement
Prodrug Half-Life (Plasma) 2.0 – 15.0 min2.5 – 18.0 min~1.0x (Negligible ester stabilization)
Active Peptide Half-Life (

)
5 – 20 min 120 – 350 min 6x – 17x
Proteolytic Stability <10% remaining after 1h>80% remaining after 1hHigh
Serum Protein Binding 20 – 40%85 – 95%~3x
Renal Clearance (

)
High (Rapid filtration)Low (Albumin recycling)Significant Reduction

Case Study: Jelleine-I Analogs

  • Native Jelleine-I: Degraded rapidly by trypsin and chymotrypsin.

  • Chlorinated Jelleine-I (Cl-J-I): Exhibited a 10-100 fold increase in proteolytic stability while retaining antimicrobial potency. The chlorination of the Phenylalanine residue prevented the enzyme from accessing the cleavage site.

Experimental Protocol: In Vivo Half-Life Determination

To generate the data above, a rigorous PK study is required. This protocol is designed for self-validation using internal standards.

Materials & Reagents[3][4][5][6]
  • Test Compounds: Non-chlorinated Peptide Ester (Control) vs. Chlorinated Analog.

  • Internal Standard (IS): Deuterated analog of the active acid (not the ester), e.g., Peptide-d5.

  • Enzyme Inhibitor Cocktail: PMSF (Serine protease inhibitor) and DFP (Esterase inhibitor) for blood collection tubes. Critical: Without DFP/NaF in the collection tube, ex vivo hydrolysis will skew results.

In Vivo Workflow (Rat Model)
  • Dosing: Administer compounds IV (1 mg/kg) or PO (5 mg/kg) to Sprague-Dawley rats (n=3 per time point).

  • Sampling: Collect blood (200 µL) at t = 0, 5, 15, 30, 60, 120, 240, and 480 min.

  • Quenching: Immediately transfer blood into pre-chilled tubes containing NaF/Potassium Oxalate (to stop esterases) and TFA (to precipitate proteins and stop proteases).

  • Extraction: Centrifuge (4°C, 10,000g, 10 min). Perform Solid Phase Extraction (SPE) on the supernatant.

Bioanalytical Quantification (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), maintained at 40°C.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: MRM mode monitoring the transition of the parent ester AND the hydrolyzed acid.

    • Note: You must quantify both to calculate the conversion rate (

      
      ) and the elimination rate (
      
      
      
      ).
PK Analysis Workflow

PK_Workflow cluster_0 In Vivo Phase cluster_1 Bioanalysis cluster_2 Data Processing Dosing IV/PO Administration Sampling Serial Blood Sampling (t=0 to 8h) Dosing->Sampling Quenching CRITICAL STEP: Immediate Quench (NaF + Acid) Sampling->Quenching < 30 sec Extraction Protein Precipitation / SPE Quenching->Extraction LCMS LC-MS/MS Analysis (Monitor Ester & Acid) Extraction->LCMS CurveFit Non-Compartmental Analysis (WinNonlin) LCMS->CurveFit Calc Calculate t1/2, AUC, Cl CurveFit->Calc

Caption: Standardized workflow for peptide ester PK studies. The quenching step is the primary source of error; failure to inhibit esterases immediately leads to underestimation of the prodrug half-life.

References

  • Wang, K., et al. (2019). "The effect of halogenation on the antimicrobial activity and proteolytic stability of the antimicrobial peptide Jelleine-I." Peptides, 112, 1-9. Link

  • Bundgaard, H., & Moss, J. (2000). "Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue and ester prodrugs thereof." Pharmaceutical Research, 7(8), 885-892. Link

  • Xu, Y., et al. (2023). "The 'Magic Chloro' Effect in Drug Discovery: A Comprehensive Review."[1] Journal of Medicinal Chemistry. Link

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal, 17(1), 134-143. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Chloro-L-phenylalanine Methyl Ester

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, including their proper disposal. This guide provides essential, immediate safety and l...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, including their proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-L-phenylalanine methyl ester and its common salt, 4-Chloro-L-phenylalanine methyl ester hydrochloride. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

This document is structured to provide a comprehensive, step-by-step approach, beginning with immediate safety considerations, followed by waste characterization, and culminating in detailed disposal protocols.

Immediate Safety and Hazard Recognition

Before handling 4-Chloro-L-phenylalanine methyl ester for any purpose, including disposal, it is imperative to be familiar with its potential hazards. While some safety data sheets (SDS) may classify it as not hazardous under OSHA's 29 CFR 1910.1200 standard, it is crucial to treat all chemical substances with a high degree of caution[1][2].

Key Hazards:

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation[3].

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation[3].

  • Eye Contact: May cause eye irritation[3].

  • Ingestion: May be harmful if swallowed[3].

Required Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following should be worn at all times when handling 4-Chloro-L-phenylalanine methyl ester:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses with side shields meeting OSHA 29 CFR 1910.133 or European Standard EN166[2].To protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves such as nitrile, butyl, or polychloroprene rubber[1].To prevent skin contact and absorption.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure[2].To shield skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. Use a NIOSH/MSHA-approved respirator if dust is generated[2][3].To prevent inhalation of dust or aerosols, especially during spill cleanup or weighing.
Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins with accurate waste characterization. As the generator of the waste, it is your responsibility to determine if it is hazardous[4]. 4-Chloro-L-phenylalanine methyl ester, as a chlorinated organic compound, should be treated as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.

Key Principles of Segregation:

  • Incompatible Materials: Keep this compound away from strong oxidizing agents[2]. Mixing with incompatible materials can lead to dangerous reactions.

  • Halogenated vs. Non-Halogenated Waste: 4-Chloro-L-phenylalanine methyl ester is a halogenated organic compound. It must be disposed of in a designated "Halogenated Organic Waste" container[5]. Do not mix it with non-halogenated organic waste.

  • Solid vs. Liquid Waste: Dispose of the solid chemical in a designated solid waste container. If it is dissolved in a solvent for an experiment, the entire solution should be disposed of as liquid waste in the appropriate halogenated solvent waste container.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of 4-Chloro-L-phenylalanine methyl ester in a laboratory setting.

Step 1: Container Selection and Labeling

  • Container Choice: Select a container that is chemically compatible with 4-Chloro-L-phenylalanine methyl ester and any solvents it may be mixed with[6]. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid[7].

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste"[6]. The label must also include the full chemical name ("4-Chloro-L-phenylalanine methyl ester"), the approximate quantity, and the date the waste was first added to the container[7].

Step 2: Waste Accumulation

  • Satellite Accumulation Area (SAA): Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[8][9]. This area should be under the control of laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste[8]. Store the container in a well-ventilated area, such as a fume hood, and within secondary containment to contain any potential leaks or spills[10].

Step 3: Disposal of Unused or Expired Chemical

  • Assess the Material: Ensure the chemical is clearly labeled and in its original container if possible.

  • Package for Disposal: If the original container is intact, place it in a larger, sealable bag or secondary container.

  • Label as Waste: Affix a hazardous waste label to the outer container.

  • Transfer to SAA: Move the packaged waste to your laboratory's designated SAA.

Step 4: Disposal of Contaminated Materials

  • Personal Protective Equipment (PPE): Any grossly contaminated PPE, such as gloves, should be disposed of as hazardous waste.

  • Spill Cleanup Materials: Absorbent materials used to clean up a spill of 4-Chloro-L-phenylalanine methyl ester should be placed in a sealed bag, labeled as hazardous waste, and moved to the SAA.

  • Empty Containers: Empty containers that once held 4-Chloro-L-phenylalanine methyl ester should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4]. The rinsed container can then typically be disposed of as non-hazardous waste, but consult your institution's EHS guidelines.

Step 5: Arranging for Waste Pickup

  • Contact EHS: Once your waste container is full or you have waste ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup[8].

  • Provide Information: Be prepared to provide details about the waste, including its chemical composition and volume.

The following diagram illustrates the decision-making process for the disposal of 4-Chloro-L-phenylalanine methyl ester.

DisposalWorkflow cluster_prep Preparation cluster_waste_char Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Steps start Start: Have 4-Chloro-L-phenylalanine methyl ester for disposal ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_container Select labeled 'Solid Halogenated Organic Waste' container is_solid->solid_container Solid liquid_container Select labeled 'Liquid Halogenated Organic Waste' container is_solid->liquid_container Liquid place_solid Place solid waste in container solid_container->place_solid seal_container Securely seal the waste container place_solid->seal_container place_liquid Pour liquid waste into container liquid_container->place_liquid place_liquid->seal_container store_saa Store in designated Satellite Accumulation Area (SAA) within secondary containment seal_container->store_saa contact_ehs Contact EHS for waste pickup store_saa->contact_ehs end End of Disposal Protocol contact_ehs->end

Caption: Disposal workflow for 4-Chloro-L-phenylalanine methyl ester.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill involves a flammable solvent, remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, use an inert absorbent material to contain it.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste[3].

  • Decontaminate: Clean the spill area with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[11]. Seek medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes[2]. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration[2]. Seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards[11]. Do not induce vomiting. Seek medical attention.

Regulatory Framework

The disposal of 4-Chloro-L-phenylalanine methyl ester is governed by several federal and state regulations. Key among these are:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste[7].

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that includes procedures for safe handling and disposal of chemicals[12].

It is imperative to consult your institution's Chemical Hygiene Plan and EHS department for specific guidance that aligns with local and state regulations, which may be more stringent than federal rules[7].

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-α-Me-Phe(4-Cl)-OH. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Today's Clinical Lab. (2025, June 12). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). Affordable Nationwide Lab Pack Disposal Services. Retrieved from [Link]

  • Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Wits OER Videos. (2022, December 12). Waste Disposal in a chemistry lab. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 827424, 4-Chloro-L-phenylalanine methyl ester. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste. YouTube. Retrieved from [Link]

  • Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved from [Link]

  • Environmental Marketing Services, LLC. (n.d.). Secure Lab Waste Disposal Solutions in Pennsylvania. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-L-phenylalanine methyl ester

As a Senior Application Scientist, I frequently consult with drug development teams utilizing non-canonical amino acids. 4-Chloro-L-phenylalanine methyl ester (typically handled as a hydrochloride salt, CAS 60594-65-2) i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing non-canonical amino acids. 4-Chloro-L-phenylalanine methyl ester (typically handled as a hydrochloride salt, CAS 60594-65-2) is a critical building block in peptide synthesis and the development of small-molecule therapeutics, such as YKL-40 and chitinase inhibitors [3].

However, its specific structural features—namely the halogenated aromatic ring and the hydrochloride salt formulation—demand rigorous, specialized handling protocols. This guide provides a comprehensive, causality-driven approach to the safe operation, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, you must understand why it is hazardous. 4-Chloro-L-phenylalanine methyl ester hydrochloride presents three primary mechanistic hazards:

  • Halogenated Aromatic Ring (Lipophilicity): The para-chloro substitution significantly increases the molecule's lipophilicity compared to canonical phenylalanine. This enhances its ability to penetrate the stratum corneum (the outer layer of skin), increasing the risk of contact dermatitis and skin sensitization (Hazard Statement H317) [1].

  • Hydrochloride Salt Form (Acidity): The compound is supplied as an HCl salt to prevent spontaneous ester hydrolysis and diketopiperazine formation. Upon contact with ambient moisture, sweat, or ocular fluid, it can dissociate and release trace amounts of hydrochloric acid, leading to acute eye and respiratory tract irritation (H319, H335) [1, 2].

  • Electrostatic Properties: Like many lyophilized or crystalline amino acid salts, this powder is highly prone to static cling, which can cause uncontrolled aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following PPE matrix is engineered specifically to mitigate the lipophilic and acidic risks associated with this halogenated ester[2].

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness), double-glovedNitrile provides a robust barrier against lipophilic halogenated compounds. Double gloving mitigates micro-tears during solid handling and spatula use.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesThe HCl salt poses a severe ocular irritation risk (H319) upon contact with eye moisture. Standard safety glasses leave gaps vulnerable to aerosolized dust.
Respiratory N95 or P2/P3 particulate respiratorMandatory if handling outside a certified fume hood. Prevents inhalation of irritating micro-particulates that cause respiratory inflammation (H335).
Body Protection Flame-resistant lab coat (100% cotton)Prevents particulate accumulation on personal clothing and minimizes static discharge, which can aerosolize the powder.

Standard Operating Procedure: Handling & Dissolution

This self-validating protocol ensures that every step actively prevents the aerosolization and degradation of the compound.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Line the working surface with an anti-static weighing mat.

  • Static Mitigation (Critical Step): Use an anti-static ion gun (e.g., Zerostat) on the micro-spatula and the weigh boat. Causality: Halogenated amino acid salts easily build static charges; discharging the equipment prevents the powder from "jumping" and aerosolizing into your respiratory zone.

  • Weighing: Tare the weigh boat. Carefully transfer the 4-Chloro-L-phenylalanine methyl ester hydrochloride using the discharged micro-spatula. Keep the source bottle open for the absolute minimum time required to prevent hygroscopic moisture absorption.

  • Dissolution & Transfer: Transfer the solid directly into your reaction vessel. If utilizing the compound for peptide coupling, dissolve it entirely in a polar aprotic solvent (e.g., DMF, NMP, or DCM) prior to adding organic bases like DIPEA or TEA. Causality: Adding a base before complete dissolution can cause localized free-basing of the methyl ester, leading to premature degradation or unwanted dimerization.

  • Decontamination: Wipe down the spatula, balance, and surrounding hood area with a 70% Isopropyl Alcohol (IPA) solution to hydrolyze and remove any microscopic residue.

Spill Response & Disposal Plan

Because of the para-chloro substitution, this compound alters standard disposal workflows. It must be segregated into halogenated waste streams[2].

Step-by-Step Spill Response:

  • Isolate: Immediately alert nearby personnel and restrict access to the spill zone to prevent tracking the lipophilic powder across the lab.

  • Contain (No Dry Sweeping): Do not use a brush or dry paper towel, as this will aerosolize the irritant. Gently cover the spilled powder with paper towels lightly moistened with water or 70% IPA.

  • Collect: Use a disposable plastic scoop to transfer the wetted, clumped material into a chemically compatible, sealable container.

  • Sanitize: Wash the spill surface with a standard laboratory detergent, followed by a final wipe-down with 70% IPA.

Disposal Logistics:

  • Solid Waste: Place contaminated weigh boats, gloves, and collection towels in a solid hazardous waste bin clearly labeled "Halogenated Organics - Toxic."

  • Liquid Waste: Any solvent mixtures, mother liquors, or reaction washings containing this compound must be routed to a dedicated Halogenated Liquid Waste carboy. Mixing this with non-halogenated waste violates EPA/RCRA regulations and exponentially increases institutional disposal costs.

Operational Workflow Visualization

Workflow N1 Pre-Operation: Verify Fume Hood & PPE N2 Weighing 4-Chloro-L-phenylalanine methyl ester (HCl salt) N1->N2 N3 Dissolution in Organic Solvent (e.g., DMF/DCM) N2->N3 N4 Spill Detected? N3->N4 N5 Proceed to Reaction (e.g., Peptide Coupling) N4->N5 No N6 Assess Spill Size N4->N6 Yes N9 Dispose as Halogenated Organic Waste N5->N9 Post-Reaction N7 Minor Spill: Wet Wipe & Solid Collection N6->N7 < 50g N8 Major Spill: Evacuate & Call HazMat N6->N8 > 50g N7->N9

Fig 1: Operational workflow and spill response matrix for 4-Chloro-L-phenylalanine methyl ester.

References

  • Google Patents (US20230278996A1). "Ykl-40 inhibitors and their therapeutic applications". Google Patents.
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